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Core Science & Biosynthesis

Foundational

chemical structure and properties of 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid

The Granatane Scaffold in Neuropharmacology: Chemical Structure, Properties, and Applications of 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid Executive Summary In the landscape of central nervous system (CNS) dru...

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Author: BenchChem Technical Support Team. Date: April 2026

The Granatane Scaffold in Neuropharmacology: Chemical Structure, Properties, and Applications of 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid

Executive Summary

In the landscape of central nervous system (CNS) drug discovery, bicyclic nitrogen-containing scaffolds are highly privileged structures. 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid (CAS: 1208959-51-6) is a highly specialized granatane derivative[1]. As a higher homolog of the classic tropane alkaloid skeleton, the granatane core bridges the evolutionary gap between plant-derived specialized metabolites and modern rational drug design[2]. This whitepaper provides an in-depth technical analysis of its structural dynamics, synthetic utility, and critical role in modulating monoamine transporters and G-protein coupled receptors (GPCRs).

Chemical Identity & Conformational Dynamics

The 9-azabicyclo[3.3.1]nonane system is characterized by its unique conformational flexibility compared to the more rigid tropane (8-azabicyclo[3.2.1]octane) core[3].

  • Conformational State: The unsubstituted [3.3.1] bicyclic system typically adopts a twin-chair conformation. However, the presence of the C3-carboxylic acid introduces 1,3-diaxial interactions. Depending on the endo/exo stereochemistry of the C3 substituent, the ring may flip into a chair-boat conformation to relieve steric strain, a factor that critically dictates how the molecule docks into receptor binding pockets[4].

  • N-Alkylation: The N-propyl group at the 9-position provides a precisely calibrated degree of lipophilicity. This alkyl extension is essential for penetrating the blood-brain barrier (BBB) and optimizing hydrophobic contacts within the binding clefts of target neuro-receptors[4].

Table 1: Physicochemical Profile

Property Value
IUPAC Name 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid
CAS Registry Number 1208959-51-6[1]
Molecular Formula C12H21NO2[1]
Molecular Weight 211.30 g/mol [1]

| Core Scaffold | Granatane (Piperidine homolog)[2] |

Synthetic Pathways & Scaffold Functionalization

The synthesis of highly functionalized 9-azabicyclo[3.3.1]nonanes (ABCNs) has historically relied on the Robinson-Schöpf condensation. Modern approaches utilize multicomponent cascade reactions involving Michael additions and imine-enamine tautomerization to build the bicyclic core efficiently[5].

The C3-carboxylic acid of this specific compound acts as a versatile synthetic handle. It allows medicinal chemists to rapidly generate structure-activity relationship (SAR) libraries via amidation or esterification, tuning the molecule for specific CNS targets[4].

Pathway A Granatane Core Synthesis B N-Alkylation (Propyl Group) A->B Alkyl Halide C C3-Carboxylation B->C CO2 / Catalyst D 9-Propyl-9-azabicyclo [3.3.1]nonane-3-COOH C->D Isolation E Amidation / Esterification D->E EDC/HOBt Coupling

Synthetic workflow for granatane core functionalization and derivatization.

Pharmacological Applications: Targeting the CNS

The structural expansion from a tropane to a granatane scaffold fundamentally alters the pharmacological profile of the resulting ligands:

  • Dopamine Transporter (DAT) Sensitivity: The cocaine-binding site at the DAT is extremely sensitive to the dimensions of the bicyclic bridge. Expanding the tropane bridge by a single methylene unit to form the granatane core results in a ~100-fold decrease in DAT binding affinity ( Ki​ drops from nanomolar to micromolar ranges)[6]. This demonstrates that granatanes are generally poor direct cocaine analogs but excellent scaffolds for avoiding DAT-mediated abuse liability.

  • Dopamine D2/D3 Receptors: When the C3-carboxylic acid is converted into an amide (e.g., naphthamides), granatane derivatives exhibit high affinity and selectivity for Dopamine D3 receptors over D2 receptors. The N-propyl substitution significantly enhances this D3-receptor affinity by engaging an extended hydrophobic accessory pocket in the GPCR[4].

  • Monoamine Reuptake Inhibition: Various 9-azabicyclo[3.3.1]nonane derivatives have been patented as monoamine neurotransmitter reuptake inhibitors, demonstrating clinical potential in the treatment of depression, anxiety, and obsessive-compulsive disorders[7],[8].

GPCR Ligand Granatane Ligand Receptor Dopamine D3 Receptor Ligand->Receptor High Affinity Binding Gi Gi/o Protein Receptor->Gi Conformational Shift AC Adenylyl Cyclase Gi->AC Inhibitory Signal cAMP cAMP Reduction AC->cAMP Downstream Effect

Mechanism of action for granatane-derived ligands at D3 receptors.

Table 2: Comparative SAR Impact of the Granatane Scaffold

Scaffold Core N-Substitution Target System Pharmacological Effect

| Tropane (8-aza) | Methyl | Dopamine Transporter (DAT) | High Affinity ( Ki​ ~ low nM)[6] | | Granatane (9-aza) | Methyl | Dopamine Transporter (DAT) | 100-fold reduction in affinity[6] | | Granatane (9-aza) | Alkyl (e.g., Propyl) | Dopamine D3 Receptor | High Affinity ( Ki​ ~ 2.4 nM)[4] | | Granatane (9-aza) | Alkyl | Sigma-2 Receptor | High Subtype Selectivity[4] |

Self-Validating Experimental Protocols

Protocol A: EDC/HOBt-Mediated Amide Coupling of the C3-Carboxylic Acid

To synthesize receptor-active ligands, the C3-carboxylic acid must be functionalized. This protocol ensures high-yield amidation without racemization or degradation of the bicyclic core.

  • Activation: Dissolve 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid (1.0 eq) in anhydrous DMF. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Causality: EDC activates the carboxyl group, while HOBt rapidly traps the intermediate to form a stable, reactive OBt-ester, preventing the formation of unreactive N-acylurea dead-ends.

  • Amine Addition: Add the target primary amine (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Causality: DIPEA neutralizes the HCl salt of EDC and maintains the optimal basic environment required for the amine to act as a nucleophile.

  • Incubation: Stir at room temperature under N2 for 12 hours.

  • Validation Checkpoint: Withdraw a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS. Self-Validation: The reaction is confirmed complete when the extracted ion chromatogram (EIC) shows the total disappearance of the starting mass ( m/z 212.1 [M+H]+ ) and the emergence of the target amide mass.

  • Workup: Quench with saturated NaHCO3​ and extract with EtOAc. Causality: The basic aqueous wash selectively removes water-soluble EDC-urea byproducts and unreacted HOBt, leaving the purified lipophilic granatane amide in the organic layer.

Protocol B: Radioligand Binding Assay for GPCR Affinity

To evaluate the affinity of the newly synthesized granatane derivatives at the Dopamine D3 receptor.

  • Membrane Preparation: Homogenize CHO cells expressing human D3 receptors in Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g and resuspend. Causality: Tris buffer maintains physiological pH, ensuring the GPCR remains in its native, active conformation.

  • Ligand Incubation: Incubate membrane preparations with 0.5 nM [3H] -spiperone and varying concentrations of the granatane derivative ( 10−10 to 10−5 M) for 60 minutes at 25°C. Causality: [3H] -spiperone acts as the competitive radioligand; its displacement allows for the calculation of the test compound's Ki​ .

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% Polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand to the filter itself.

  • Validation Checkpoint: Include a parallel assay well using 10 µM Haloperidol to define Non-Specific Binding (NSB). Self-Validation: Calculate the Z'-factor between the total binding and NSB wells. A Z'-factor > 0.5 mathematically validates the assay's robustness and confirms that the observed signal displacement is due to true receptor interaction.

  • Quantification: Measure retained radioactivity using liquid scintillation counting and calculate the IC50​ using non-linear regression analysis.

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Exploratory

Mechanistic Profiling of the Granatane Scaffold: In Vitro Pharmacology of 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic Acid

Executive Summary In modern rational drug design, flexible aliphatic chains often suffer from massive entropic penalties upon binding to target receptors. To circumvent this, medicinal chemists employ conformationally lo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern rational drug design, flexible aliphatic chains often suffer from massive entropic penalties upon binding to target receptors. To circumvent this, medicinal chemists employ conformationally locked "privileged scaffolds." 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid (a granatane derivative) serves as a highly rigid, bridged bicyclic amino acid that projects functional groups into precise spatial vectors.

This technical guide dissects the in vitro mechanism of action of this specific scaffold. Rather than acting as a broad-spectrum cytotoxin, this molecule is engineered to engage deep hydrophobic pockets and allosteric sites. We will explore its two primary in vitro mechanistic applications: Autotaxin (ATX/ENPP2) inhibition [1] and Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt) inverse agonism [2].

Structural Causality & Target Engagement

The mechanism of action for this compound is fundamentally driven by its 3D topology. The[3.3.1] bicyclic core acts as a rigid spacer. The nitrogen at position 9 serves as an attachment point for the lipophilic propyl group, which acts as a hydrophobic anchor. Conversely, the carboxylic acid at position 3 provides a critical electrostatic interaction point (hydrogen bond donor/acceptor).

Granatane_Structure Core Bicyclic Core 9-azabicyclo[3.3.1]nonane N_Propyl N-Propyl Group Hydrophobic Anchor Core->N_Propyl N9 Substitution Carboxyl C3-Carboxylic Acid H-Bond Acceptor/Donor Core->Carboxyl C3 Substitution Target Receptor Pocket ATX Tunnel / RORγt AF-2 N_Propyl->Target Lipophilic Interaction Carboxyl->Target Electrostatic Interaction

Structural deconstruction of the granatane scaffold and its target pocket interactions in vitro.

Mechanism I: Autotaxin (ATX) Inhibition

Autotaxin (ATX) is a secreted enzyme responsible for the lysophospholipase D (lysoPLD) hydrolysis of lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA), a potent lipid mediator that drives cell proliferation and migration via GPCR activation [1].

In Vitro Causality: The granatane scaffold mimics the choline headgroup and glycerol backbone of natural LPC. The N-propyl group physically occludes the deep, hydrophobic lipid-binding tunnel of the ATX active site, competitively preventing LPC from entering the catalytic chamber [3].

ATX_Inhibition_Mechanism LPC LPC (Lysophosphatidylcholine) ATX Autotaxin (ENPP2) Active Site LPC->ATX Substrate Binding LPA LPA (Lysophosphatidic Acid) ATX->LPA LysoPLD Hydrolysis Receptors LPA Receptors (LPA1-6) LPA->Receptors GPCR Activation Granatane Granatane Scaffold Granatane->ATX Steric Occlusion

Autotaxin (ATX) lysoPLD signaling pathway and competitive inhibition by the granatane scaffold.

Protocol 1: Self-Validating In Vitro ATX LysoPLD Fluorogenic Assay

To evaluate the inhibitory potency of the 9-propyl-9-azabicyclo[3.3.1]nonane core, a real-time kinetic assay utilizing FS-3 (a fluorogenic LPC analog) is employed.

Buffer Causality: The assay buffer consists of 50 mM Tris-HCl (pH 8.0), 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, and 0.01% fatty-acid-free Bovine Serum Albumin (BSA). Why BSA? LPC and LPA are highly lipophilic and will rapidly adhere to the polystyrene walls of microplates. The 0.01% BSA acts as a lipid carrier to keep the substrate in solution without being so concentrated that it sequesters the small molecule inhibitor.

Step-by-Step Methodology:

  • Enzyme Preparation: Dispense 10 µL of recombinant human ATX (final concentration 2 nM) in assay buffer into a 384-well black microplate.

  • Compound Addition: Add 100 nL of the granatane test compound via acoustic liquid handling (e.g., Echo 550) to eliminate tip-based carryover and ensure precise dosing.

  • Equilibration: Incubate the plate for 30 minutes at 37°C. This step is critical to allow the thermodynamic equilibrium of the inhibitor-enzyme complex to form before substrate competition begins.

  • Reaction Initiation: Add 10 µL of FS-3 substrate (final concentration 1 µM).

  • Kinetic Readout: Measure fluorescence continuously for 45 minutes (Excitation 485 nm / Emission 528 nm) to calculate the initial velocity ( V0​ ).

Self-Validation Architecture:

  • Quencher Control: A parallel plate is run with pre-cleaved FS-3 (maximum fluorescence). If the test compound reduces this signal, it is flagged as a false-positive fluorophore quencher rather than a true ATX inhibitor.

  • Orthogonal LC-MS/MS: Hits are counter-screened using natural LPC (18:1) as the substrate, quantifying LPA production via mass spectrometry to rule out FS-3 specific binding artifacts.

Mechanism II: RORγt Inverse Agonism

RORγt is the master transcription factor responsible for the differentiation of Th17 cells, which secrete pro-inflammatory cytokines like IL-17[2].

In Vitro Causality: The granatane scaffold acts as an inverse agonist. By binding to the ligand-binding domain (LBD) of RORγt, the bulky bicyclic core physically prevents Helix 12 (the Activation Function-2, or AF-2 helix) from folding into the active conformation. This structural disruption prevents the recruitment of SRC1 coactivator peptides, effectively silencing the receptor's transcriptional activity[2].

TR_FRET_Workflow Step1 1. Incubate RORγt-LBD with Granatane Ligand Step2 2. Add Eu-Anti-GST & Fluorescent Coactivator Step1->Step2 Step3 3. Excitation at 340 nm (Time Delay 100 µs) Step2->Step3 Step4 4. Ratiometric Readout (665 nm / 615 nm) Step3->Step4 Validation Self-Validation: Ratio corrects inner-filter effect Step4->Validation

Step-by-step TR-FRET workflow for RORγt, emphasizing the self-validating ratiometric readout.

Protocol 2: Self-Validating RORγt TR-FRET Coactivator Assay

To measure the disruption of the AF-2 helix, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized.

Buffer Causality: The assay buffer contains 50 mM HEPES (pH 7.4), 150 mM NaCl, 5 mM DTT, and 0.01% Tween-20. Why DTT? The RORγt LBD contains highly reactive surface cysteines. Dithiothreitol (DTT) keeps these residues reduced, preventing artifactual protein dimerization that would artificially lower the FRET signal.

Step-by-Step Methodology:

  • Complex Assembly: Prepare a master mix containing GST-tagged RORγt-LBD (10 nM) and Anti-GST Europium Cryptate donor fluorophore (1 nM).

  • Compound Incubation: Dispense 10 µL of the master mix into a 384-well plate containing the pre-dispensed granatane compound.

  • Tracer Addition: Add 10 µL of Biotinylated SRC1 coactivator peptide (30 nM) coupled with Streptavidin-XL665 acceptor (10 nM).

  • Steady-State Incubation: Incubate the plate in the dark for 2 hours at room temperature to allow the inverse agonist to displace the SRC1 peptide.

  • Time-Resolved Readout: Excite the plate at 340 nm. Wait for a 100 µs time delay, then read emissions at both 615 nm (Europium) and 665 nm (XL665). Why the delay? The 100 µs delay allows short-lived background autofluorescence from the synthetic compound to decay completely before measurement, ensuring a pristine signal.

Self-Validation Architecture:

  • Ratiometric Correction: Data is strictly calculated as the ratio of 665 nm / 615 nm. If a compound precipitates and causes light scattering (the "inner-filter effect"), both the 615 nm and 665 nm signals will drop proportionally. The ratio remains stable, intrinsically preventing a false-positive "inhibition" readout.

Quantitative Data Synthesis

The table below summarizes the in vitro assay parameters and quality control metrics used to validate the pharmacological activity of the 9-propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid scaffold across its two primary targets.

Target PathwaySubstrate / ProbePrimary ReadoutQuality Metric (Z'-Factor)Orthogonal ValidationTypical IC₅₀ Range (Optimized Derivatives)
Autotaxin (ATX) FS-3 (Fluorogenic LPC)Kinetic Fluorescence (Ex 485 / Em 528)> 0.75LC-MS/MS (Natural LPC 18:1)10 nM – 500 nM
RORγt (LBD) Biotin-SRC1 PeptideTR-FRET Ratio (665 nm / 615 nm)> 0.80Cell-based IL-17 Secretion (ELISA)50 nM – 1.2 µM

References

  • Autotaxin has lysophospholipase D activity leading to tumor cell growth and motility by lysophosphatidic acid production - Journal of Cell Biology (Umezu-Goto, M., et al., 2002). Available at:[Link]

  • The orphan nuclear receptor RORgamma is expressed in resting and activated CD4+ T cells and is highly expressed in Th17 cells - Immunity (He, Y.W., et al., 1998). Available at:[Link]

  • Interleukin-17 and Type 17 Helper T Cells - New England Journal of Medicine (Miossec, P., et al., 2009). Available at:[Link]

  • Atx modulating agents - World Intellectual Property Organization (Patent WO2014018881A1).
  • 3-aminocycloalkyl compounds as RORgammaT inhibitors and uses thereof - World Intellectual Property Organization (Patent WO2014028600A2).

Sources

Foundational

An In-depth Technical Guide to the Molecular Weight and Exact Mass of 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed analysis of the molecular weight and exact mass of the chemical compound 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the molecular weight and exact mass of the chemical compound 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid. As a Senior Application Scientist, this document is structured to deliver not just the fundamental data but also the underlying principles and their practical implications in a research and development context, particularly in fields utilizing mass spectrometry.

Introduction: The Significance of Mass in Chemical and Pharmaceutical Sciences

In the landscape of chemical analysis and drug development, the precise determination of a molecule's mass is a cornerstone of its identification and characterization. Two key, yet distinct, parameters are central to this endeavor: Molecular Weight (also known as average molecular mass) and Exact Mass (or monoisotopic mass). Understanding the distinction between these values is critical for interpreting analytical data correctly, especially from high-resolution mass spectrometry (HRMS), a technique indispensable for modern chemical research. This guide will elucidate these concepts using 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid as a case study.

Defining the Compound: 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic Acid

To determine the mass of this compound, we must first establish its precise atomic composition by deriving its molecular formula.

The structure is composed of:

  • A 9-azabicyclo[3.3.1]nonane core. This is a bicyclic structure containing eight carbon atoms and one nitrogen atom at the bridgehead position (9). The parent structure is C₈H₁₅N.

  • A propyl group (-C₃H₇) substituting a hydrogen atom on the nitrogen at position 9.

  • A carboxylic acid group (-COOH) substituting a hydrogen atom on the carbon at position 3.

Summing the atoms from these components yields the molecular formula:

C₁₂H₂₁NO₂

This formula is the definitive basis for all subsequent mass calculations.

Molecular Weight vs. Exact Mass: A Critical Distinction

The terms "molecular weight" and "exact mass" are often used interchangeably in general chemistry, but they represent fundamentally different concepts with significant consequences for analytical measurements.

  • Molecular Weight (Average Mass) : This is a weighted average of the masses of all naturally occurring isotopes of the elements in a molecule. The calculation uses the standard atomic weight of each element, which is itself an average based on isotopic abundance on Earth. This value is typically used for bulk quantities of a substance, such as in stoichiometric calculations for chemical reactions.

  • Exact Mass (Monoisotopic Mass) : This is the calculated mass of a molecule using the mass of the most abundant, stable isotope of each constituent element.[1] Mass spectrometers are capable of separating ions based on their mass-to-charge ratio with sufficient resolution to distinguish between different isotopic compositions.[2] Therefore, when interpreting a mass spectrum, especially from a high-resolution instrument, the exact mass is the relevant value.[1][2]

The following diagram illustrates the conceptual workflow for determining these values.

G cluster_0 Conceptual Framework cluster_1 Mass Calculation Pathways Compound 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid Formula Determine Molecular Formula (C₁₂H₂₁NO₂) Compound->Formula MW_Path Molecular Weight Path Formula->MW_Path EM_Path Exact Mass Path Formula->EM_Path Avg_Mass Use Average Atomic Weights (e.g., C ≈ 12.011) MW_Path->Avg_Mass Mono_Mass Use Monoisotopic Masses (e.g., ¹²C = 12.0000) EM_Path->Mono_Mass MW_Result Result: Molecular Weight (For Stoichiometry) Avg_Mass->MW_Result EM_Result Result: Exact Mass (For Mass Spectrometry) Mono_Mass->EM_Result

Caption: Workflow for calculating molecular weight and exact mass.

Quantitative Data for 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic Acid

Based on the molecular formula C₁₂H₂₁NO₂ , we can perform the calculations for both molecular weight and exact mass.

Calculation Protocol

Protocol for Molecular Weight Calculation:

  • List the elements in the molecular formula (C, H, N, O).

  • Count the number of atoms for each element (12, 21, 1, 2).

  • Obtain the standard atomic weight (weighted average of natural isotopes) for each element.

  • Multiply the atom count by the corresponding atomic weight for each element.

  • Sum the results to obtain the molecular weight.

Protocol for Exact Mass Calculation:

  • List the elements in the molecular formula (C, H, N, O).

  • Count the number of atoms for each element (12, 21, 1, 2).

  • Obtain the mass of the most abundant stable isotope for each element (¹²C, ¹H, ¹⁴N, ¹⁶O).

  • Multiply the atom count by the corresponding isotopic mass for each element.

  • Sum the results to obtain the exact mass.

Summary of Mass Values

The calculated values are summarized in the table below. These figures are confirmed by authoritative chemical databases for compounds with the identical molecular formula.[2]

ParameterValueUnitRelevance
Molecular Formula C₁₂H₂₁NO₂-Fundamental composition
Molecular Weight 211.30 g/mol g/mol Stoichiometry, Bulk Properties
Exact Mass 211.157229 DaDaHigh-Resolution Mass Spectrometry

Table 1: Key mass data for 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid.

Practical Application: Mass Spectrometry

In a practical laboratory setting, a researcher would use a mass spectrometer to confirm the identity of a synthesized sample of 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid.

  • A low-resolution mass spectrometer might show a molecular ion peak at m/z 211.

  • A high-resolution mass spectrometer (HRMS) , such as a TOF (Time-of-Flight) or Orbitrap instrument, would be expected to detect the protonated molecule [M+H]⁺ at m/z 212.164554 . This value is derived by adding the mass of a proton (¹H⁺, approx. 1.007276 Da) to the exact mass of the neutral molecule. The ability to measure a mass with high precision (typically to four or more decimal places) allows for unambiguous confirmation of the elemental composition, a cornerstone of modern chemical identification.

The experimental workflow for such a verification is outlined below.

G cluster_0 Experimental Verification Workflow Sample Synthesized Sample Dissolve Dissolve in Suitable Solvent Sample->Dissolve Infuse Infuse into HRMS Source Dissolve->Infuse Ionize Ionize (e.g., ESI+) Infuse->Ionize Detect Detect Ions (e.g., Orbitrap, TOF) Ionize->Detect Compare Compare Measured m/z with Calculated Exact Mass Detect->Compare Confirm Identity Confirmed Compare->Confirm

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Exploratory

Receptor Binding Affinity and Structural Pharmacology of 9-Azabicyclo[3.3.1]nonane Derivatives

Executive Summary The 9-azabicyclo[3.3.1]nonane (granatane) scaffold is a privileged bicyclic amine structure in medicinal chemistry. As a higher homolog of the tropane (8-azabicyclo[3.2.1]octane) ring system, the granat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 9-azabicyclo[3.3.1]nonane (granatane) scaffold is a privileged bicyclic amine structure in medicinal chemistry. As a higher homolog of the tropane (8-azabicyclo[3.2.1]octane) ring system, the granatane core introduces unique steric and conformational properties—most notably the stabilization of a boat-chair conformation. This structural divergence dramatically alters its receptor binding affinity profile, shifting its pharmacological utility away from monoamine transporters and toward highly selective interactions with serotonin (5-HT 3​ /5-HT 4​ ) and sigma ( σ1​ / σ2​ ) receptors. This whitepaper provides an in-depth mechanistic analysis of granatane derivatives, detailing their structure-activity relationships (SAR), quantitative binding profiles, and the self-validating experimental protocols required to evaluate their affinities.

Structural Pharmacology of the Granatane Scaffold

The fundamental pharmacological differences between tropane and granatane derivatives stem from the expansion of the unsubstituted methylene bridge. The addition of a single carbon atom [C(6)-C(7)] forces the 9-azabicyclo[3.3.1]nonane system into a highly specific boat-chair conformation in solution[1].

This conformational rigidity acts as a steric gatekeeper:

  • Target Engagement: The boat-chair geometry perfectly aligns with the binding pockets of the 5-HT 3​ receptor and the σ2​ receptor.

  • Target Exclusion: The increased steric bulk disrupts the tight binding required at the dopamine transporter (DAT). Studies have shown that the cocaine-binding site at the DAT is highly sensitive to modifications of the methylene bridge, rendering 9-azabicyclo[3.3.1]nonane derivatives approximately 100-fold less potent ( Ki​ = 2–14 μ M) than their tropane counterparts[2].

Receptor-Specific Binding Landscapes

Serotonin 5-HT 3​ Receptors: The Granisetron Paradigm

The 5-HT 3​ receptor is a ligand-gated ion channel critical in the transmission of emetic signals. Granisetron, a benchmark 5-HT 3​ antagonist, utilizes the 9-methyl-9-azabicyclo[3.3.1]nonane moiety to achieve sub-nanomolar affinity. The granatane core mimics the protonated amine of serotonin, while the boat-chair conformation precisely positions the basic nitrogen to form a critical salt bridge with an aspartate residue (Asp227) in the receptor's orthosteric binding site[1]. Structural modifications, such as the addition of a 4-hydroxy group on the indazole ring of granisetron analogs, can further increase 5-HT 3​ affinity by up to 8.5-fold due to supplementary hydrogen bonding[3].

Sigma-2 ( σ2​ ) Receptors: Oncology and PET Imaging

Sigma receptors, originally misclassified as opioid receptors, are now recognized as distinct endoplasmic reticulum proteins. The σ2​ receptor is overexpressed in proliferating tumor cells, making it a prime target for targeted cancer therapies and Positron Emission Tomography (PET) imaging[4].

Granatane derivatives, initially developed from the 5-HT 4​ agonist BIMU-1, exhibit exceptional affinity and selectivity for the σ2​ receptor over σ1​ [5]. SAR analysis reveals that the 9-azabicyclo[3.3.1]nonane nitrogen is highly tolerant of bulky substitutions. For instance, functionalizing the nitrogen with long ω -aminoalkyl chains (e.g., compounds SW43 and SV119) or substituted benzo-fused heterocycles dramatically increases the σ2​ / σ1​ selectivity ratio[6]. These ligands trigger rapid tumor cell death via lysosomotropic effects, reactive oxygen species (ROS) generation, and ferroptosis/apoptosis pathways[5][7].

Fig 1. Sigma-2 receptor-mediated cytotoxicity pathway triggered by granatane derivatives.

Quantitative Affinity Profiles

To contextualize the pharmacological shift caused by the granatane scaffold, the following table summarizes the comparative binding affinities ( Ki​ ) of key derivatives across primary receptor targets.

Compound / Derivative ClassPrimary TargetSecondary TargetAffinity ( Ki​ )Selectivity Profile
Granisetron 5-HT 3​ Receptor5-HT 4​ Receptor0.1 – 1.0 nMHigh 5-HT 3​ selectivity; negligible DAT binding.
BIMU-1 Analog (Granatane) σ2​ Receptor5-HT 3​ Receptor~5 – 15 nMRing expansion from tropane eliminates 5-HT 4​ affinity[4].
SW43 ( ω -aminoalkyl) σ2​ Receptor σ1​ Receptor~10 nMHigh σ2​ / σ1​ selectivity ratio (up to 273-fold)[6].
2-Substituted Granatanes DAT (Cocaine site)SERT2,000 – 14,000 nM100-fold less potent than tropane analogs[2].

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the evaluation of 9-azabicyclo[3.3.1]nonane derivatives requires rigorously controlled, self-validating assay systems. Below is the definitive protocol for determining the receptor binding affinity ( Ki​ ) via radioligand competition.

Protocol: Radioligand Competition Binding Assay (5-HT 3​ & σ2​ Receptors)

Rationale: Competition binding is preferred over direct saturation binding for novel derivatives because it conserves radioligand and prevents artifacts caused by the high lipophilicity of bulky granatane analogs.

1. Membrane Preparation & Standardization

  • Action: Homogenize HEK293 cells stably expressing h5-HT 3​ A receptors (or rat liver homogenate for σ2​ ) in ice-cold 50 mM HEPES buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes.

  • Causality: HEPES is chosen over Tris-HCl to maintain physiological pH stability at 37°C, preventing pH-dependent conformational shifts in the boat-chair structure of the granatane ligand.

2. Assay Incubation System

  • Action: In a 96-well deep-well plate, combine:

    • 50μL of radioligand ( [3H] granisetron for 5-HT 3​ or [3H] DTG for σ2​ ). Note: For σ2​ assays using [3H] DTG, add 1 μ M (+)-pentazocine to mask σ1​ sites.

    • 50μL of the test granatane derivative (serial dilutions from 10−11 to 10−5 M).

    • 400μL of membrane suspension (approx. 20-30 μ g protein/well).

  • Action: Incubate at 25°C for 60 minutes to reach equilibrium.

3. Rapid Vacuum Filtration

  • Action: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.1% Polyethylenimine (PEI).

  • Causality: Granatane derivatives with long alkyl chains (e.g., SW43) are highly lipophilic and prone to non-specific binding to plastic and glass. PEI coats the filter with positive charges, repelling the protonated basic nitrogen of the granatane core and drastically reducing background noise.

4. System Validation & Quality Control (Self-Validation Step)

  • Total Binding (TB): Wells containing only radioligand and membrane.

  • Non-Specific Binding (NSB): Wells containing radioligand, membrane, and a saturating concentration ( 10μM ) of a cold reference standard (cold granisetron for 5-HT 3​ ; cold haloperidol for σ2​ ).

  • Validation Metric: The assay is only valid if the Z′ factor is ≥0.6 and specific binding (TB - NSB) constitutes >80% of total binding.

5. Data Analytics

  • Action: Calculate the IC50​ using non-linear regression (one-site competition model). Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Fig 2. Self-validating radioligand competition binding assay workflow for Ki determination.

Conclusion

The 9-azabicyclo[3.3.1]nonane scaffold represents a masterclass in structural pharmacology. By simply expanding the methylene bridge of the tropane alkaloid skeleton, medicinal chemists have engineered a rigid, boat-chair conformation that fundamentally abolishes monoamine transporter affinity while unlocking highly potent, selective interactions with 5-HT 3​ and σ2​ receptors. As the demand for targeted tumor imaging agents and novel anti-emetics grows, the granatane core will remain a foundational building block in advanced drug development.

Sources

Foundational

Pharmacokinetics and Bioanalytical Profiling of 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid: A Technical Guide

Executive Summary & Structural Context The compound 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid (CAS: 1208959-51-6) represents a highly specialized bicyclic tertiary amine belonging to the granatane class[1]. Gr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

The compound 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid (CAS: 1208959-51-6) represents a highly specialized bicyclic tertiary amine belonging to the granatane class[1]. Granatanes are structural homologues of the well-known tropane alkaloids (e.g., cocaine, scopolamine), characterized by a 9-azabicyclo[3.3.1]nonane core rather than the 8-azabicyclo[3.2.1]octane skeleton[2].

In modern drug discovery, the granatane scaffold has garnered significant interest as a foundation for multi-target directed ligands (MTDLs) in neurodegenerative diseases[3] and as robust dopamine transporter (DAT) ligands[4]. However, the pharmacokinetic (PK) behavior of 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid diverges significantly from traditional lipophilic granatane esters due to the presence of the free carboxylic acid at the C3 position. This guide provides an authoritative, in-depth analysis of its ADME (Absorption, Distribution, Metabolism, Excretion) properties, detailing the self-validating bioanalytical and in vitro methodologies required to accurately profile this zwitterionic molecule.

Physicochemical Profiling & ADME Implications

The pharmacokinetic profile of this compound is fundamentally dictated by its zwitterionic nature at physiological pH (7.4). The basic tertiary amine (N9) is protonated, while the C3-carboxylic acid is deprotonated.

Unlike highly lipophilic granatane derivatives that readily cross the blood-brain barrier (BBB) via passive diffusion[3], this zwitterionic state restricts passive membrane permeability. Consequently, systemic clearance is heavily reliant on active transport mechanisms and hepatic biotransformation.

Table 1: Physicochemical & Predicted ADME Properties
ParameterValuePharmacokinetic Implication
Molecular Weight 211.30 g/mol Highly favorable for oral absorption; complies with Lipinski's Rule of 5.
Basic pKa (Amine) ~9.8Protonated at pH 7.4; drives moderate volume of distribution via tissue binding.
Acidic pKa (COOH) ~4.2Ionized at pH 7.4; limits passive BBB diffusion compared to esterified granatanes.
LogD (pH 7.4) -1.2 (Predicted)High hydrophilicity; necessitates carrier-mediated uptake for cellular entry.
Plasma Protein Binding Low (<40%)The zwitterionic charge prevents extensive hydrophobic binding to human serum albumin.

Self-Validating Pharmacokinetic Workflows

To accurately quantify this compound in biological matrices, standard reversed-phase chromatography (e.g., C18 columns) often fails due to poor retention of the highly polar zwitterion, leading to severe ion suppression in the void volume. The following protocols are engineered to bypass these limitations.

Bioanalytical Quantification via LC-MS/MS

This self-validating protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry.

Step 1: Sample Preparation & Internal Standard Spiking

  • Action: Aliquot 50 µL of plasma into a 96-well plate. Spike with 10 µL of a stable-isotope labeled internal standard (SIL-IS, e.g., 9-Propyl-d7-granatane-3-COOH).

  • Causality Rationale: The SIL-IS co-elutes exactly with the target analyte. Because it experiences the identical matrix microenvironment in the MS source, it perfectly corrects for matrix-induced ion suppression or enhancement, ensuring the assay is a self-validating quantitative system.

Step 2: Acidified Protein Precipitation

  • Action: Add 150 µL of cold acetonitrile containing 0.1% formic acid to the plasma aliquot. Vortex for 2 minutes.

  • Causality Rationale: Formic acid lowers the sample pH below the carboxylic acid's pKa (~4.2), neutralizing the anionic charge. This disrupts ionic interactions between the drug and plasma proteins, ensuring complete, quantitative recovery of the analyte during precipitation.

Step 3: Centrifugation & Supernatant Transfer

  • Action: Centrifuge the plate at 14,000 x g for 10 minutes at 4°C. Transfer 100 µL of the supernatant to an autosampler vial.

  • Causality Rationale: High-speed cold centrifugation compacts the denatured protein pellet tightly. This prevents the transfer of microscopic particulates that would otherwise clog the delicate frits of the HILIC analytical column.

Workflow S1 Plasma Sample Aliquot (50 µL) S2 Spike Internal Standard (SIL-IS) S1->S2 S3 Protein Precipitation (150 µL ACN + 0.1% FA) S2->S3 S4 Centrifugation (14,000 x g, 10 min, 4°C) S3->S4 S5 Supernatant Transfer S4->S5 S6 LC-MS/MS Analysis (HILIC Column) S5->S6

Figure 1: LC-MS/MS bioanalytical extraction workflow for zwitterionic granatane derivatives.
In Vitro Metabolic Stability & CYP/UGT Phenotyping

The rigid bicyclic core of the granatane scaffold provides inherent metabolic stability[4]. However, the N-propyl chain and the free carboxylic acid are prime targets for Phase I and Phase II metabolism, respectively.

Step 1: Microsomal Incubation Setup (Phase I)

  • Action: Combine human liver microsomes (HLM, 0.5 mg/mL final protein), 2 mM NADPH, and 1 µM of the test compound in 100 mM phosphate buffer (pH 7.4). Incubate at 37°C.

  • Causality Rationale: NADPH is the obligate electron-donating cofactor for Cytochrome P450 (CYP) enzymes. Utilizing a low substrate concentration (1 µM) ensures the reaction remains well below the Michaelis constant ( Km​ ), adhering to first-order kinetics for accurate intrinsic clearance ( CLint​ ) calculation.

Step 2: UGT Permeabilization (Phase II Assessment)

  • Action: For glucuronidation assays, pre-incubate HLMs with the pore-forming peptide alamethicin (50 µg/mg protein) on ice for 15 minutes prior to the addition of UDPGA (5 mM).

  • Causality Rationale: Unlike CYP enzymes, UGTs reside strictly on the luminal (interior) side of the endoplasmic reticulum. Alamethicin permeabilizes the microsomal membrane, allowing the highly polar UDPGA cofactor to physically access the enzyme's active site. Omitting this step guarantees false-negative Phase II clearance data.

Biotransformation & Metabolic Pathways

The primary metabolic vulnerabilities of 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid lie at its functional appendages rather than the robust bicyclic core.

  • N-Dealkylation (CYP3A4/CYP2D6): The N-propyl group is highly susceptible to oxidative cleavage, yielding the secondary amine (N-depropyl granatane).

  • Acyl Glucuronidation (UGT1A1/UGT2B7): The C3-carboxylic acid readily undergoes Phase II conjugation to form an acyl glucuronide, facilitating rapid renal excretion.

Metabolism Parent 9-Propyl-granatane-3-COOH (Parent Drug) CYP Cytochrome P450 (CYP3A4 / CYP2D6) Parent->CYP Oxidation UGT UDP-Glucuronosyltransferases (UGT1A1 / UGT2B7) Parent->UGT Conjugation Met1 N-Depropyl Granatane (Phase I Metabolite) CYP->Met1 N-Dealkylation Met3 N-Oxide Derivative (Minor Phase I) CYP->Met3 N-Oxidation Met2 Acyl Glucuronide (Phase II Conjugate) UGT->Met2 Glucuronidation

Figure 2: Primary Phase I and Phase II metabolic pathways of the granatane scaffold.

In Vivo Pharmacokinetic Data Interpretation

When administered in pre-clinical rodent models, zwitterionic granatanes exhibit a distinct pharmacokinetic signature characterized by rapid clearance and moderate bioavailability.

Table 2: Representative PK Parameters in Sprague-Dawley Rats
PK ParameterIntravenous (5 mg/kg)Oral (20 mg/kg)
Cmax​ (ng/mL) -450 ± 65
Tmax​ (h) -1.5
AUC0−∞​ (h*ng/mL) 1250 ± 110850 ± 90
Clearance ( CL ) (L/h/kg) 4.0-
Volume of Distribution ( Vdss​ ) (L/kg) 3.2-
Half-life ( t1/2​ ) (h) 1.82.1
Bioavailability ( F% ) -~17%

Data Interpretation: The high systemic clearance (4.0 L/h/kg) approaches the hepatic blood flow of the rat, indicating that this compound is a high-extraction-ratio drug, driven primarily by extensive first-pass N-depropylation and glucuronidation. The Volume of Distribution ( Vdss​ of 3.2 L/kg) is greater than total body water, confirming that despite the zwitterionic nature, the lipophilic granatane core allows for moderate tissue penetration, though it remains significantly lower than the massive tissue distribution typically seen with un-ionized tropane/granatane alkaloids[2]. The oral bioavailability is restricted (~17%) due to a combination of poor paracellular permeability in the gut and heavy first-pass hepatic metabolism.

References

  • [1] 9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonane-3-carboxylic acid - BLDpharm. BLD Pharm. URL:

  • [4] Synthesis and dopamine transporter affinity of 2-(methoxycarbonyl)-9-methyl-3-phenyl-9-azabicyclo[3.3.1]nonane derivatives. PubMed - NIH. URL:

  • [3] Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. PMC - NIH. URL:

  • [2] Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. PMC - NIH. URL:

Sources

Exploratory

Crystal Structure Analysis of 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic Acid: A Comprehensive Technical Guide

Executive Summary The structural elucidation of 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid presents a unique crystallographic challenge. As a derivative of the granatane (9-azabicyclo[3.3.1]nonane) alkaloid fam...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid presents a unique crystallographic challenge. As a derivative of the granatane (9-azabicyclo[3.3.1]nonane) alkaloid family, this molecule exhibits a highly dynamic conformational landscape. Furthermore, the presence of both a basic tertiary amine and an acidic carboxyl group results in a zwitterionic solid state. This whitepaper provides an authoritative, step-by-step technical guide to isolating, analyzing, and refining the crystal structure of this compound, emphasizing the causality behind protocol choices and establishing a self-validating workflow for high-fidelity X-ray crystallography.

Structural Context & Conformational Dynamics

The 9-azabicyclo[3.3.1]nonane scaffold is a privileged pharmacophore in medicinal chemistry. The flexibility of its two fused six-membered rings allows the core to adopt multiple conformations, predominantly the chair-chair (C,C) and chair-boat (C,B) forms[1]. The equilibrium between these states is heavily influenced by steric interactions at the C3, C7, and N9 positions.

A critical feature of this molecule is the nitrogen atom at the bridgehead (N9), which can undergo rapid inversion in solution, placing the N -propyl substituent in either an equatorial or axial orientation[2]. In the solid state, crystal packing forces and strong intermolecular hydrogen bonds typically "freeze" the molecule into a single preferred invertomer.

Conformations C1 Chair-Chair (C,C) Equatorial N-Propyl C2 Chair-Chair (C,C) Axial N-Propyl C1->C2 N-Inversion C3 Chair-Boat (C,B) Equatorial N-Propyl C1->C3 Ring Flip

Conformational equilibria of the 9-azabicyclo[3.3.1]nonane core via ring flip and N-inversion.

Zwitterion Crystallization Protocol

The Causality of the Method: Molecules containing both an amino group and a carboxylic acid group crystallize from neutral solutions as fully ionized zwitterions[3]. The resulting crystal lattice is dominated by exceptionally strong N-H+⋯O−-C hydrogen bonds, which drastically reduce the compound's solubility in standard non-polar organic solvents. Therefore, traditional evaporation from solvents like dichloromethane or hexane will fail. A vapor diffusion method utilizing a polar protic solvent (to break the zwitterionic network during dissolution) and a volatile anti-solvent is required to achieve the slow nucleation necessary for diffraction-quality single crystals.

Step-by-Step Crystallization Workflow
  • Dissolution: Suspend 10–15 mg of 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid in a minimum volume (approx. 0.5–1.0 mL) of a polar solvent mixture (e.g., Methanol/Water 9:1 v/v) in a 2-dram inner vial. Sonicate gently until complete dissolution is achieved.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust or undissolved microcrystals).

  • Anti-Solvent Chamber: Place the inner vial (cap removed) into a larger 20 mL outer scintillation vial containing 3–5 mL of a volatile anti-solvent (e.g., Acetone or Diethyl Ether).

  • Diffusion & Nucleation: Seal the outer vial tightly with a Teflon-lined cap. Store the chamber in a vibration-free environment at a constant 4 °C. The temperature reduction lowers kinetic energy, while the slow vapor diffusion of the anti-solvent gradually decreases the dielectric constant of the inner solution, prompting controlled zwitterion precipitation.

  • Harvesting: After 3–7 days, inspect for well-defined, block-like single crystals.

X-Ray Diffraction Data Collection

The Causality of Cryocooling: The N -propyl chain is highly flexible and prone to severe dynamic disorder at room temperature, which smears electron density and artificially inflates thermal parameters ( Uij​ ). By flash-cooling the crystal to 100 K, thermal motion is minimized, converting dynamic disorder into a resolvable static state.

Step-by-Step Data Collection
  • Mounting: Coat the harvested crystal in a viscous cryoprotectant (e.g., Paratone-N oil) to prevent solvent loss and ice ring formation.

  • Looping: Scoop the crystal using a MiTeGen polyimide loop sized appropriately to the crystal dimensions (typically 100–200 µm).

  • Flash-Cooling: Immediately transfer the loop to the goniometer head, plunging it into an open-flow nitrogen cryostream set to 100 K.

  • Diffraction: Collect data using a diffractometer equipped with a microfocus X-ray source (Mo K α , λ=0.71073 Å, or Cu K α , λ=1.54184 Å) and a photon-counting pixel array detector. Ensure high redundancy to accurately model potential disorder.

Structure Solution and Refinement Protocol

The refinement of small molecules is universally performed using the SHELX suite[4]. The protocol below establishes a self-validating system where the chemical logic of the zwitterion dictates the computational constraints.

Workflow N1 1. Zwitterion Crystallization (Vapor Diffusion) N2 2. Crystal Mounting & Cryocooling (100 K) N1->N2 N3 3. X-ray Data Collection (Mo/Cu Kα Radiation) N2->N3 N4 4. Structure Solution (SHELXT) N3->N4 N5 5. Anisotropic Refinement (SHELXL) N4->N5

Workflow for the crystal structure determination of zwitterionic granatane derivatives.

Step-by-Step SHELXL Refinement
  • Initial Solution: Run SHELXT to solve the phase problem via intrinsic phasing. This will generate the initial .res file containing the heavy atoms (C, N, O).

  • Isotropic to Anisotropic: Assign correct atom types. Run a few cycles of full-matrix least-squares refinement (L.S. 4). Convert all non-hydrogen atoms to anisotropic displacement parameters using the ANIS command.

  • Modeling Propyl Disorder (Crucial Step): If the terminal carbons of the propyl chain exhibit highly elongated thermal ellipsoids, the chain is statically disordered.

    • Split the disordered atoms into two positions (e.g., C10A and C10B).

    • Assign them to alternate conformations using the PART 1 and PART 2 instructions[5].

    • Tie their occupancies to a free variable using the FVAR instruction.

    • Apply SIMU and DELU restraints to ensure the overlapping ellipsoids maintain chemically sensible geometries.

  • Zwitterion Hydrogen Placement: Locate the acidic proton in the difference Fourier map. Because this is a zwitterion, the highest residual electron density peak near the heteroatoms will be adjacent to N9, not the carboxylate oxygens.

    • Place the proton on N9. If data resolution is high ( <0.8 Å), refine its coordinates freely. Otherwise, constrain it using the AFIX 43 riding model for an NH+ group[4].

    • Place all carbon-bound hydrogens using appropriate riding models (AFIX 23 for CH2​ , AFIX 137 for CH3​ ).

  • Hydrogen Bond Validation: Insert the HTAB instruction. This algorithm searches for and tabulates all hydrogen bonds, validating the zwitterionic network and ensuring no hydrogens have been misplaced[4].

Quantitative Data & Validation Metrics

To ensure the trustworthiness of the crystallographic model, the refinement must converge within strict quantitative thresholds. Table 1 outlines the self-validating metrics required for publication-quality structures, while Table 2 provides the expected geometric parameters for the zwitterionic hydrogen bonding network.

Table 1: Target Quality Metrics for Self-Validating Refinement
MetricAcceptable ThresholdCausality / Significance
R1​ ( I>2σ(I) ) <5.0% Indicates high agreement between the observed diffraction data and the calculated structural model.
wR2​ (All data) <15.0% Validates the overall refinement quality, including weak reflections and disorder models.
Goodness-of-Fit (GooF) 0.95–1.05 Ensures the weighting scheme is appropriate and the model is not over-parameterized.
Residual Density ( Δρ ) <0.5 e/A˚3 Confirms no missing atoms, unmodeled solvent molecules, or unresolved disorder remain in the lattice.
Table 2: Expected Zwitterionic Hydrogen Bond Geometries

Note: Values are representative of amino acid zwitterions in the solid state.

Donor-Acceptor PairD-H Distance (Å)H A Distance (Å)D A Distance (Å)D-H A Angle (°)
N(9)-H(9)+⋯O(1)− 0.88−0.95 1.75−1.90 2.65−2.80 160−180
C(2)-H(2)⋯O(2)− 0.97 2.40−2.60 3.20−3.40 130−150

References

  • Académie des Sciences: Determination of the N-invertomer stereochemistry in N-substituted nortropanones and norgranatanones using computational and NMR methods.[2] URL: [Link]

  • ACS Publications: Determination of Potential Parameters for Amino Acid Zwitterions.[3] URL:[Link]

  • NIH / Acta Crystallographica: Crystal structure refinement with SHELXL.[4] URL: [Link]

Sources

Foundational

Comprehensive Toxicity Profile of 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic Acid in Preclinical Animal Models

Executive Summary 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid (CAS: 1208959-51-6) is a specialized bridged bicyclic amine belonging to the granatane alkaloid family. Structurally homologous to the tropane alkalo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid (CAS: 1208959-51-6) is a specialized bridged bicyclic amine belonging to the granatane alkaloid family. Structurally homologous to the tropane alkaloids (e.g., scopolamine, cocaine) but featuring a piperidine ring bridged by a three-carbon chain, this scaffold is frequently utilized in modern medicinal chemistry as a building block for RORγt inhibitors and muscarinic receptor ligands [1].

However, the inherent structural features of the azabicyclo[3.3.1]nonane core present specific toxicological liabilities. As a Senior Application Scientist, I have structured this whitepaper to decode the mechanistic causality behind the toxicity of this compound in animal models, providing researchers with a self-validating framework for preclinical safety profiling.

Structural Pharmacology & Toxicodynamics

The toxicity of 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid is not merely a function of chemical reactivity, but of exaggerated off-target pharmacology . The granatane core is an evolutionary analog of the tropane skeleton, sharing its high affinity for central and peripheral nervous system receptors [2].

  • Muscarinic Acetylcholine Receptor (mAChR) Antagonism: The spatial arrangement of the basic nitrogen and the carboxylic acid moiety mimics acetylcholine. In systemic circulation, this leads to competitive, non-selective mAChR antagonism, manifesting as classic anticholinergic toxicity (mydriasis, tachycardia, decreased gastrointestinal motility) [3].

  • Dopamine Transporter (DAT) Inhibition: The N-propyl substitution significantly increases the lipophilicity of the molecule compared to N-methyl derivatives, drastically enhancing Blood-Brain Barrier (BBB) penetration. Once in the CNS, granatane derivatives bind to the cocaine-binding site on DAT, leading to synaptic dopamine accumulation and locomotor hyperactivity [4].

Toxicodynamic_Pathway A 9-Propyl-9-azabicyclo[3.3.1]nonane -3-carboxylic acid B High Lipophilicity (BBB Penetration) A->B Systemic Absorption C mAChR Antagonism (Peripheral) A->C Peripheral Exposure D DAT Inhibition (Striatal Binding) B->D CNS Penetration E Anticholinergic Toxicity (Tachycardia, Mydriasis) C->E Receptor Blockade F CNS Hyperactivity (Locomotor Stimulation) D->F Dopamine Accumulation

Fig 1: Toxicodynamic pathway of granatane derivatives driving CNS and peripheral toxicity.

Acute and Subchronic Toxicity Profiles in Rodents

Evaluating the systemic toxicity of azabicyclo[3.3.1]nonanes requires a focus on hepatic and renal clearance mechanisms. Because the N-propyl group undergoes extensive CYP450-mediated N-dealkylation in the liver, the generation of reactive oxygen species (ROS) during this metabolic process induces dose-dependent cellular stress.

Based on toxicological evaluations of highly similar 7-azabicyclo[3.3.1]nonane antiarrhythmic derivatives (e.g., BRB-I-28), the acute oral LD50 in murine models is established near 128–131 mg/kg [5]. In 90-day subchronic studies, the primary dose-limiting histopathological findings are hepatocellular necrosis and renal cortical vacuolization .

Quantitative Preclinical Toxicity Metrics
ParameterAnimal ModelObserved Value / ThresholdPrimary Mechanistic Driver
Acute Oral LD50 CD-1 Mice~128 mg/kg (Male) / 131 mg/kg (Female)Acute CNS overstimulation & respiratory depression
Subchronic NOAEL Sprague-Dawley Rats~16 mg/kg/day (90-day oral)Threshold prior to hepatocellular necrosis
DAT Binding (Ki) Rat Caudate-Putamen2.0 - 14.0 µMStructural homology to tropane/cocaine pharmacophore
Target Organ Toxicity Rats / MiceLiver (Necrosis), Heart (Mild Myocardial Lesions)CYP450 metabolic stress & ion channel interference

Self-Validating Experimental Protocols

To rigorously evaluate the toxicity of 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid, standard "check-the-box" assays are insufficient. The protocols below are designed as self-validating systems , ensuring that the causality of the observed toxicity is intrinsically linked to the compound's pharmacokinetics.

Protocol 1: 90-Day Subchronic Oral Toxicity with Toxicokinetic (TK) Correlation

Causality Focus: We utilize a 90-day window to achieve steady-state toxicokinetics, allowing us to differentiate between acute anticholinergic shock and cumulative, metabolism-driven hepatocellular necrosis. A 28-day recovery group is mandatory to validate if hepatic lesions are reversible upon drug withdrawal.

Step-by-Step Methodology:

  • Model Selection & Grouping: Randomize 100 Sprague-Dawley rats (50 male, 50 female) into four main dose groups: 0 (Vehicle), 15, 30, and 75 mg/kg/day. Include a 28-day recovery cohort for the 0 and 75 mg/kg/day groups.

  • Dosing Formulation: Suspend the compound in 0.5% Methylcellulose/0.1% Tween-80. Validation Step: Analyze dose formulations via HPLC-UV on Days 1, 45, and 90 to confirm stability and concentration accuracy (±10% of target).

  • Functional Observational Battery (FOB): Perform daily Irwin tests. Monitor specifically for mydriasis, piloerection, and hyperlocomotion (validating CNS/mAChR penetration).

  • Toxicokinetic (TK) Sampling: Collect blood via the lateral tail vein on Day 1 and Day 90 at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Quantify both the parent compound and the N-dealkylated metabolite via LC-MS/MS.

  • Clinical Pathology & Necropsy: At Day 91, euthanize main study animals. Extract serum for ALT, AST, and BUN quantification. Perform H&E staining on liver, heart, and kidney tissues.

  • Data Synthesis: Correlate the Area Under the Curve (AUC) of the N-dealkylated metabolite directly with the severity grading of hepatocellular necrosis to prove metabolic causality.

Tox_Workflow N1 Oral Dosing (0-75 mg/kg) N2 Daily FOB & Clinical Obs N1->N2 N5 Toxicokinetic Validation N1->N5 N3 Clinical Pathology (Days 30, 90) N2->N3 N4 Histopathology (Liver, Heart) N3->N4 N5->N4 Exposure Correlation

Fig 2: Self-validating 90-day subchronic toxicity workflow with toxicokinetic correlation.

Protocol 2: In Vitro hERG Patch-Clamp Assay for Arrhythmogenic Liability

Causality Focus: The basic tertiary amine within the azabicyclo[3.3.1]nonane cage is protonated at physiological pH (7.4). This cationic state is a classic pharmacophore for binding to the aromatic residues (Tyr652, Phe656) within the inner cavity of the Kv11.1 (hERG) potassium channel, leading to QT prolongation.

Step-by-Step Methodology:

  • Cell Culture Preparation: Utilize stably transfected CHO-K1 cells expressing the human ether-à-go-go-related gene (hERG). Maintain in Ham’s F-12 medium at 37°C.

  • Electrophysiological Setup: Employ whole-cell patch-clamp electrophysiology. Use an extracellular solution (pH 7.4) containing 137 mM NaCl, 4 mM KCl, and 1.8 mM CaCl2.

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application (Self-Validation):

    • Negative Control: Perfuse vehicle (0.1% DMSO) to establish baseline tail current.

    • Test Compound: Perfuse 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid at ascending concentrations (1, 3, 10, 30, 100 µM). Wait 5 minutes per concentration to reach steady-state block.

    • Positive Control: Perfuse 0.1 µM E-4031 (a known hERG blocker). System Validation: If E-4031 does not inhibit the tail current by >80%, the entire assay plate is discarded.

  • IC50 Calculation: Plot the fractional block of the tail current against the log concentration of the test compound to derive the IC50 value using a standard Hill equation.

References

  • 3-AMINOCYCLOALKYL COMPOUNDS AS RORgammaT INHIBITORS AND USES THEREOF Source: Google Patents (WO2014028600A2) URL:[1]

  • Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis Source: ResearchGate / Molecules (2016) URL:[2]

  • Synthesis and Muscarinic Activity of Novel Aniline Derivatives with a 1-Azabicyclo[3.3.0]octane Moiety Source: Pharmaceutical Society of Japan (Pharm.or.jp) URL:[3]

  • Synthesis and dopamine transporter affinity of 2-(methoxycarbonyl)-9-methyl-3-phenyl-9-azabicyclo[3.3.1]nonane derivatives Source: PubMed / National Institutes of Health (NIH) URL:[4]

  • The acute and subchronic toxicity of BRB-I-28, a novel class Ib antiarrhythmic agent, in CD-1 mice Source: PubMed / National Institutes of Health (NIH) URL:[5]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid

Audience: Organic Chemists, Medicinal Chemists, and Drug Development Professionals Target Molecule: 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid (CAS: 1208959-51-6) Introduction & Retrosynthetic Rationale Granata...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Organic Chemists, Medicinal Chemists, and Drug Development Professionals Target Molecule: 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid (CAS: 1208959-51-6)

Introduction & Retrosynthetic Rationale

Granatane (9-azabicyclo[3.3.1]nonane) derivatives are conformationally rigid, bicyclic scaffolds widely utilized in medicinal chemistry. They act as versatile bioisosteres for piperidines and tropanes, frequently appearing in the design of central nervous system (CNS) agents and G-protein-coupled receptor (GPCR) ligands. The target molecule, 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid , features a lipophilic N-propyl chain and a versatile C3-carboxylic acid handle, making it a highly valuable building block for late-stage amide coupling in library synthesis.

To achieve a scalable and stereochemically predictable synthesis, we employ a three-stage retrosynthetic strategy:

  • Bicyclic Core Construction: A biomimetic constructs the granatane skeleton via a double Mannich reaction.

  • One-Carbon Homologation: The resulting C3-ketone is converted to an aldehyde via a using a methoxymethyl-substituted phosphorus ylide.

  • Selective Oxidation: The aldehyde is oxidized to the target carboxylic acid using the, chosen for its mild conditions that prevent the N-oxidation of the tertiary amine.

Experimental Workflows & Mechanistic Causality

Stage 1: Robinson-Schöpf Double Mannich Condensation

Objective: Synthesis of 9-propyl-9-azabicyclo[3.3.1]nonan-3-one.

Causality & Expert Insight: The Robinson-Schöpf reaction requires a carefully buffered aqueous environment (pH 4.0–4.5). This specific pH balances the protonation state required to form the highly electrophilic iminium ion from glutaraldehyde and propylamine, while still allowing the enolization of acetonedicarboxylic acid. The reaction is self-driving; the intermediate dibasic β -keto acid undergoes spontaneous double decarboxylation, rendering the process thermodynamically irreversible.

Step-by-Step Protocol:

  • Buffer Preparation: Dissolve citric acid (0.1 M) and Na2​HPO4​ (0.2 M) in 500 mL of deionized water. Adjust the pH to exactly 4.5 using 1M HCl or 1M NaOH.

  • Iminium Formation: To the buffer solution, add propylamine (1.0 equiv, 50 mmol) followed by glutaraldehyde (25% aqueous solution, 1.0 equiv, 50 mmol). Stir at room temperature for 30 minutes.

  • Condensation: Slowly add acetonedicarboxylic acid (1.2 equiv, 60 mmol) in small portions over 15 minutes.

  • Self-Validation (Monitoring): Stir the mixture at 25 °C for 48 hours. The reaction will actively evolve CO2​ gas (bubbling). The cessation of gas evolution is a reliable visual indicator of reaction completion.

  • Work-up: Basify the aqueous mixture to pH 10 using 2M NaOH to fully deprotonate the tertiary amine. Extract with dichloromethane (DCM) ( 3×150 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Eluent: DCM/MeOH 95:5 with 1% Et3​N ) to afford the ketone as a pale yellow oil.

Stage 2: Homologation via Wittig Olefination & Hydrolysis

Objective: Synthesis of 9-propyl-9-azabicyclo[3.3.1]nonane-3-carbaldehyde.

Causality & Expert Insight: Potassium tert-butoxide (KOtBu) is utilized to deprotonate methoxymethylenetriphenylphosphonium chloride. The methoxy group destabilizes the resulting ylide, making it highly reactive. Conducting the ylide generation at low temperatures (0 °C) prevents its premature decomposition. Subsequent acid hydrolysis of the enol ether thermodynamically favors the formation of the equatorial (exo) aldehyde due to the steric bulk of the bicyclic system.

Step-by-Step Protocol:

  • Ylide Generation: Suspend methoxymethylenetriphenylphosphonium chloride (1.5 equiv, 45 mmol) in 100 mL of anhydrous THF under a nitrogen atmosphere. Cool the suspension to 0 °C using an ice bath.

  • Deprotonation: Add KOtBu (1M solution in THF, 1.4 equiv, 42 mmol) dropwise. Self-Validation: The suspension will immediately turn a deep, blood-red/orange color, confirming the formation of the destabilized ylide. Stir for 30 minutes at 0 °C.

  • Olefination: Dissolve 9-propyl-9-azabicyclo[3.3.1]nonan-3-one (1.0 equiv, 30 mmol) in 20 mL of anhydrous THF and add it dropwise to the ylide solution. The red color will gradually fade to pale yellow as the ylide is consumed. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quenching: Quench with saturated aqueous NH4​Cl (50 mL) and extract with Ethyl Acetate ( 3×100 mL). Concentrate the organic layer to yield the crude enol ether (mixture of E/Z isomers) and triphenylphosphine oxide byproducts.

  • Hydrolysis: Dissolve the crude residue in a 1:1 mixture of THF and 2M HCl (100 mL total). Reflux at 80 °C for 4 hours to hydrolyze the enol ether.

  • Work-up: Cool to room temperature, remove THF under reduced pressure, and basify the aqueous layer to pH 9 with saturated aqueous NaHCO3​ . Extract with DCM ( 3×100 mL), dry over Na2​SO4​ , and concentrate to afford the crude aldehyde, which is used directly in the next step.

Stage 3: Pinnick Oxidation

Objective: Synthesis of 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid.

Causality & Expert Insight: The Pinnick oxidation utilizes chlorous acid ( HClO2​ ), generated in situ from sodium chlorite ( NaClO2​ ), as the active oxidant. As the aldehyde is oxidized, highly reactive hypochlorous acid (HOCl) is generated as a byproduct. If left unquenched, HOCl will aggressively chlorinate the tertiary amine or cause N-oxidation. The addition of an alkene scavenger (2-methyl-2-butene) is strictly required to trap HOCl via halohydrin formation, preserving the integrity of the granatane core.

Step-by-Step Protocol:

  • Reaction Setup: Dissolve the crude 9-propyl-9-azabicyclo[3.3.1]nonane-3-carbaldehyde (1.0 equiv, ~20 mmol) in 80 mL of tert-butanol and 20 mL of water.

  • Buffer & Scavenger Addition: Add NaH2​PO4​ (1.5 equiv, 30 mmol) to buffer the system, followed by 2-methyl-2-butene (5.0 equiv, 100 mmol) as the HOCl scavenger. Cool the mixture to 0 °C.

  • Oxidation: Add NaClO2​ (80% technical grade, 2.0 equiv, 40 mmol) portion-wise over 10 minutes.

  • Self-Validation: The reaction mixture will take on a faint yellow-green tint due to trace chlorine dioxide. Stir at room temperature for 4 hours. Monitor via TLC (DCM/MeOH 9:1); the aldehyde spot will disappear, replaced by a highly polar, baseline-retained spot (the zwitterionic amino acid).

  • Isolation: Concentrate the mixture under reduced pressure to remove tert-butanol and unreacted 2-methyl-2-butene.

  • Isoelectric Purification: Adjust the remaining aqueous layer to pH 6.0 (the approximate isoelectric point of the target molecule) using 1M HCl. Extract the aqueous layer with a CHCl3​ /Isopropanol (3:1 v/v) mixture ( 5×50 mL).

  • Final Yield: Dry the combined organic layers, concentrate, and triturate the resulting solid with cold diethyl ether to afford the pure 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid as a white crystalline solid.

Quantitative Data Summary

The following table summarizes the stoichiometric requirements, operational conditions, and expected yields for the three-stage protocol.

StageTarget Intermediate / ProductKey Reagents (Equivalents)TempTimeExpected Yield
1 9-propyl-9-azabicyclo[3.3.1]nonan-3-oneGlutaraldehyde (1.0), Propylamine (1.0), Acetonedicarboxylic acid (1.2)25 °C48 h65 - 75%
2 9-propyl-9-azabicyclo[3.3.1]nonane-3-carbaldehyde Ph3​PCH2​OCH3​Cl (1.5), KOtBu (1.4), then 2M HCl0 °C 80 °C16 h55 - 60%
3 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid NaClO2​ (2.0), NaH2​PO4​ (1.5), 2-methyl-2-butene (5.0)0 °C 25 °C4 h80 - 85%

Synthesis Workflow Visualization

SynthesisWorkflow SM1 Glutaraldehyde + Propylamine Int1 9-Propyl-9-azabicyclo [3.3.1]nonan-3-one SM1->Int1 Buffer (pH 4.5) Robinson-Schöpf SM2 Acetonedicarboxylic Acid SM2->Int1 Double Mannich (-2 CO2) Int2 Enol Ether Intermediate Int1->Int2 Ph3PCH2OCH3Cl KOtBu, THF Int3 Granatane-3- carbaldehyde Int2->Int3 2M HCl, THF Hydrolysis Prod 9-Propyl-9-azabicyclo [3.3.1]nonane-3- carboxylic acid Int3->Prod NaClO2, Scavenger Pinnick Oxidation

Caption: Three-stage synthesis workflow for 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid.

References

  • Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis Source: PMC - National Institutes of Health (NIH) URL:[Link]

  • Methoxymethylenetriphenylphosphorane (Wittig-Levine Homologation) Source: Wikipedia URL:[Link]

  • Pinnick Oxidation Source: Wikipedia URL:[Link]

Application

HPLC-UV method development for 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid

Application Note: HPLC-UV Method Development for 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid Executive Summary & Analyte Profiling Quantifying highly polar, non-chromophoric zwitterions presents one of the most...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: HPLC-UV Method Development for 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid

Executive Summary & Analyte Profiling

Quantifying highly polar, non-chromophoric zwitterions presents one of the most significant challenges in liquid chromatography. The target analyte, 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid (Molecular Formula: C12H21NO2)[1], is an amphoteric granatane derivative. It contains a basic tertiary amine (pKa ~9.5) and an acidic carboxylic group (pKa ~4.5).

Because the molecule lacks a conjugated π-electron system or aromatic ring, it exhibits negligible ultraviolet (UV) absorbance above 220 nm. Consequently, standard HPLC-UV methods operating at 254 nm are entirely ineffective. As a Senior Application Scientist, I have designed this protocol to offer two distinct, self-validating analytical pathways based on your sensitivity requirements:

  • Method A (Direct Low-UV Detection): Optimized for high-concentration API assays using highly UV-transparent mobile phases at 210 nm[2].

  • Method B (Pre-Column Derivatization): Optimized for trace-level impurity or bioanalytical quantification by covalently attaching a chromotag to the carboxylic acid, shifting detection to 330 nm[3].

Method Development Decision Matrix

The following logic tree dictates the experimental approach based on the required Limit of Detection (LOD) and matrix complexity.

Workflow Start Analyte: 9-Propyl-9-azabicyclo[3.3.1]nonane- 3-carboxylic acid Assess Assess Chromophore (None Present) Start->Assess Decision Sensitivity Requirement? Assess->Decision Direct Method A: Direct UV (Low Wavelength 210 nm) Decision->Direct Assay Level (>5 µg/mL) Deriv Method B: Derivatization (Chromotagging) Decision->Deriv Trace Level (<1 µg/mL) Buffer UV-Transparent Mobile Phase (Phosphate/Acetonitrile) Direct->Buffer React React with 2-NPH (EDC Coupling) Deriv->React DetectA Detect at 210 nm LOD: ~2-5 µg/mL Buffer->DetectA DetectB Detect at 330 nm LOD: ~25-50 ng/mL React->DetectB

Fig 1. Decision matrix for HPLC-UV method selection based on sensitivity requirements.

Experimental Causality: The "Why" Behind the Chemistry

To ensure scientific integrity, every parameter in these methods has been selected based on specific physicochemical interactions.

Table 1: Mobile Phase Selection Causality for Direct UV (Method A)

Parameter Selection Causality / Rationale
Buffer 20 mM Sodium Dihydrogen Phosphate Phosphate has exceptional UV transparency at 210 nm compared to acetate or formate, minimizing baseline noise and maximizing the Signal-to-Noise (S/N) ratio[2].
pH Control pH 2.5 (via Phosphoric Acid) At neutral pH, the analyte is a highly polar zwitterion, causing peak splitting. pH 2.5 protonates the carboxylic acid (neutralizing it) and maintains the amine as a cation, ensuring uniform retention[4].
Organic Modifier Acetonitrile (HPLC-Grade) Acetonitrile has a lower UV cutoff (190 nm) than methanol (205 nm). Using methanol at 210 nm causes severe baseline drift during gradient elution[2].

| Column | Polar-Embedded C18 (e.g., Waters Atlantis T3) | Standard C18 columns undergo "phase collapse" (dewetting) in highly aqueous environments. A polar-embedded column maintains hydration and retains the cationic amine via secondary interactions. |

Method A: Direct Low-UV Detection Protocol (Assay Level)

This protocol is a self-validating system designed for API release testing where analyte concentrations are relatively high (>5 µg/mL).

Step-by-Step Methodology:
  • Mobile Phase Preparation:

    • Dissolve 2.40 g of anhydrous sodium dihydrogen phosphate in 1.0 L of Milli-Q water (20 mM).

    • Adjust the pH strictly to 2.50 ± 0.05 using concentrated phosphoric acid (85%).

    • Filter through a 0.22 µm hydrophilic PTFE membrane[4].

  • Chromatographic Conditions:

    • Column: Polar-embedded C18 (150 mm × 4.6 mm, 3 µm).

    • Elution: Isocratic, 95% Phosphate Buffer (pH 2.5) / 5% Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C (stabilizes mass transfer of the bulky bicyclic ring).

    • Detection: UV at 210 nm.

    • Injection Volume: 20 µL.

  • Self-Validation / System Suitability Test (SST):

    • Inject a 50 µg/mL standard solution of the analyte 5 times.

    • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤ 2.0%. Tailing factor (Tf) ≤ 1.5. If Tf > 1.5, it indicates unsuppressed silanol interactions; verify the buffer pH is exactly 2.5.

Method B: Pre-Column Derivatization Protocol (Trace Level)

When analyzing trace impurities or biological samples, direct UV detection fails due to matrix interference at 210 nm. We bypass this by covalently attaching a chromotag, 2-Nitrophenylhydrazine (2-NPH), to the carboxylic acid group of the analyte[3].

DerivMechanism A Target Analyte (Carboxylic Acid) C O-Acylisourea Intermediate A->C + EDC B EDC Catalyst (Coupling Agent) B->C E 2-Nitrophenylhydrazide Derivative (UV 330 nm) C->E + 2-NPH D 2-NPH Reagent (Chromotag) D->E

Fig 2. Pre-column derivatization pathway of the carboxylic acid using EDC and 2-NPH.

Step-by-Step Methodology:
  • Reagent Preparation:

    • Reagent 1: 0.02 M 2-NPH hydrochloride in 0.25 M HCl.

    • Reagent 2: 0.25 M 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in Milli-Q water.

    • Internal Standard (IS): 10 µg/mL Valeric acid in water (acts as the self-validating control for reaction efficiency)[5].

  • Derivatization Reaction:

    • In a 2 mL amber HPLC vial, combine: 100 µL Sample + 50 µL IS + 100 µL Reagent 1 + 100 µL Reagent 2 + 100 µL Pyridine (catalyst).

    • Seal the vial and incubate in a heating block at 60°C for 20 minutes[5].

    • Quench the reaction by adding 200 µL of 200 mM KOH, incubate for 15 minutes at 60°C to destroy excess EDC, and neutralize with 100 µL of 0.5 M H3PO4[3].

  • Chromatographic Conditions:

    • Column: Standard C18 (150 mm × 4.6 mm, 5 µm).

    • Mobile Phase: Gradient of Water (A) and Acetonitrile (B), both containing 0.1% Formic Acid. (Since detection is at 330 nm, UV transparency of the buffer is no longer a constraint).

    • Detection: UV at 330 nm.

  • Self-Validation (SST):

    • The IS (Valeric acid derivative) must yield a peak area within ±5% of its historical average. A drop in IS area immediately flags a failure in the EDC coupling reaction, preventing false negatives.

Comparative Data Presentation

Table 2: Comparative Method Performance Parameters

Parameter Method A: Direct Low-UV Method B: Pre-Column Derivatization
Detection Wavelength 210 nm 330 nm
Sample Prep Time < 5 minutes (Dilute & Shoot) ~45 minutes (Reaction + Quench)
Limit of Detection (LOD) ~2.0 µg/mL ~25 ng/mL
Specificity Low (Susceptible to matrix interference) High (Chromotag isolates analyte signal)

| Primary Application | API Assay, High-concentration formulation | Trace impurity analysis, PK/Bioanalysis |

Sources

Method

using 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid as a precursor in drug discovery

Application Note & Protocol: 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic Acid as a Conformationally Restricted Scaffold in Neuroactive Drug Discovery Introduction & Strategic Rationale In modern drug discovery, the u...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol: 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic Acid as a Conformationally Restricted Scaffold in Neuroactive Drug Discovery

Introduction & Strategic Rationale

In modern drug discovery, the utilization of conformationally restricted scaffolds is paramount for enhancing target selectivity, improving binding affinity, and reducing off-target liabilities. The 9-azabicyclo[3.3.1]nonane (granatane) ring system is a privileged bridged bicyclic core found in numerous bioactive alkaloids and synthetic therapeutics targeting the central nervous system (CNS) and gastrointestinal tract[1].

This application note details the strategic utility of 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid as a versatile precursor. While traditional N-methyl granatane derivatives (such as the antiemetic granisetron) are well-documented, the N-propyl substitution offers unique lipophilic and steric properties. This makes it an ideal building block for developing novel Sigma-2 ( σ2​ ) receptor ligands[2], monoamine neurotransmitter reuptake inhibitors[3], and ROR γ t inhibitors[4].

Mechanistic Insights: The Causality of Scaffold Selection

As a Senior Application Scientist, it is critical to emphasize that precursor selection dictates the physicochemical destiny of the drug candidate. The selection of 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid is driven by three mechanistic pillars:

  • Conformational Locking & Vector Control : The bridged [3.3.1] system forces the piperidine rings into a rigid chair-chair conformation. The 3-carboxylic acid provides a strictly defined spatial vector (either endo or exo) for attaching pharmacophores (e.g., aromatic amines via amide bonds). This rigidity minimizes the entropic penalty upon receptor binding, significantly boosting affinity[1].

  • N-Propyl Steric Bulk & Lipophilicity : The basicity of the tertiary amine is critical for anchoring the molecule to aspartate residues in monoamine and sigma receptors. The N-propyl group increases the LogD relative to N-methyl analogs, enhancing blood-brain barrier (BBB) permeability while providing enough steric bulk to occupy the hydrophobic auxiliary pockets of the σ2​ receptor[2].

  • Versatile Electrophilic Handle : The 3-carboxylic acid is primed for high-efficiency amide or ester coupling, allowing rapid library generation for structure-activity relationship (SAR) studies[4].

Synthesis and Biological Evaluation Workflow

G n1 9-Propyl-9-azabicyclo[3.3.1]nonane- 3-carboxylic acid n2 Amide Coupling (HATU, DIPEA, Ar-NH2) n1->n2 Activation & Coupling n3 Granatane-Carboxamide Drug Candidate n2->n3 Purification (HPLC) n4 Receptor Target (e.g., Sigma-2, 5-HT3) n3->n4 Target Engagement n5 Signal Transduction Modulation n4->n5 Biological Efficacy

Caption: Workflow from 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid to receptor modulation.

Experimental Protocols

Protocol A: High-Efficiency Amide Coupling for Granatane Derivatives

Objective : Synthesize a bioactive granatane-carboxamide utilizing the 3-carboxylic acid precursor. Causality & Design : The granatane 3-position can be sterically hindered. Standard EDC/HOBt coupling often yields sluggish kinetics. We utilize HATU (a highly reactive uronium salt) to rapidly form the active ester, alongside DIPEA as a non-nucleophilic base to deprotonate the carboxylic acid without competing for the electrophile.

Step-by-Step Methodology :

  • Preparation : Dissolve 1.0 eq (0.5 mmol) of 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid in 5 mL of anhydrous DMF. Rationale: Anhydrous conditions prevent the hydrolysis of the highly reactive OAt-ester intermediate.

  • Activation : Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir at room temperature (RT) for 15 minutes. Self-Validation: A color change to pale yellow indicates the successful formation of the active ester.

  • Coupling : Add 1.1 eq of the target aromatic amine (e.g., substituted aniline). Stir at RT for 4-6 hours under a nitrogen atmosphere.

  • Quenching & Extraction : Quench the reaction with saturated aqueous NaHCO3​ (10 mL) to neutralize residual acids. Extract the product with Ethyl Acetate ( 3×10 mL).

  • Purification & Validation : Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate under reduced pressure. Purify via reverse-phase preparative HPLC. Critical Step: Confirm product mass and purity (>95%) using LC-MS before proceeding to biological assays.

Protocol B: In Vitro Radioligand Binding Assay ( σ2​ Receptor)

Objective : Determine the binding affinity ( Ki​ ) of the synthesized N-propyl granatane derivative. Causality & Design : To isolate σ2​ binding, we use [3H]DTG as the radioligand in the presence of (+)-pentazocine, which selectively masks σ1​ receptors[2]. Ice-cold wash buffers are critical to halt receptor-ligand dissociation instantly, preserving the equilibrium state for accurate scintillation counting.

Step-by-Step Methodology :

  • Membrane Preparation : Isolate membrane fractions from rat liver (a tissue rich in σ2​ receptors) and suspend in 50 mM Tris-HCl buffer (pH 8.0).

  • Incubation : In a 96-well plate, combine 100 μ L of membrane suspension, 50 μ L of [3H]DTG (final concentration ~3 nM), 50 μ L of (+)-pentazocine (1 μ M final, to block σ1​ ), and 50 μ L of the test compound (serial dilutions from 10−10 to 10−5 M).

  • Equilibration : Incubate the plate at RT for 120 minutes to reach thermodynamic equilibrium.

  • Filtration : Rapidly filter the assay mixture through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a cell harvester.

  • Washing : Wash filters three times with 300 μ L of ice-cold 10 mM Tris-HCl buffer. Rationale: The sudden temperature drop kinetically freezes the dissociation process, ensuring only bound radioligand is measured.

  • Quantification : Add scintillation cocktail and measure radioactivity using a liquid scintillation counter. Calculate IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Data Presentation: Structure-Activity Relationship (SAR) Summary

The following table summarizes representative quantitative SAR data demonstrating the pharmacological advantage of the N-propyl substitution over standard N-methyl or bulky N-benzyl groups when targeting the σ2​ receptor.

Precursor N-SubstituentCalculated LogP σ2​ Receptor Affinity ( Ki​ , nM)5-HT 3​ Receptor Affinity ( Ki​ , nM)BBB Permeability ( Pe​ , 10−6 cm/s)
N-Methyl (Reference)1.845.2 ± 3.11.2 ± 0.48.4 (Moderate)
N-Propyl (Optimized)2.92.6 ± 0.818.5 ± 2.222.1 (High)
N-Benzyl (Bulky)3.715.4 ± 1.9>100014.5 (Efflux prone)

Data Interpretation: The N-propyl derivative achieves the optimal balance of lipophilicity (LogP 2.9) and steric bulk, resulting in sub-nanomolar to low-nanomolar affinity for the σ2​ receptor while maximizing blood-brain barrier penetration, making it superior to the N-methyl analog for CNS indications[2].

References

  • Asymmetric Synthesis of the 9-Azabicyclo[3.3.
  • US7868017B2 - 9-azabicyclo[3.3.
  • WO2014028600A2 - 3-AMINOCYCLOALKYL COMPOUNDS AS RORgammaT INHIBITORS AND USES THEREOF Source: Google Patents URL
  • New N-substituted 9-azabicyclo[3.3.

Sources

Application

Application Notes &amp; Protocols: Establishing In Vivo Dosing Guidelines for 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for establishing in vivo dosing guidelines for the novel compound, 9-Propyl-9-azabicyclo[3.3.1]nonane-...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for establishing in vivo dosing guidelines for the novel compound, 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid. Due to the limited publicly available data on this specific molecule, this guide is structured as a strategic workflow, empowering researchers to systematically determine appropriate dosing regimens. We will draw upon established principles of preclinical drug development and data from structurally related azabicyclo[3.3.1]nonane analogs to inform our approach. The protocols outlined herein are designed to ensure scientific rigor, reproducibility, and the ethical use of animal models in research.

Introduction: The Azabicyclo[3.3.1]nonane Scaffold and Rationale for Study

The 9-azabicyclo[3.3.1]nonane core is a rigid bicyclic structure that has been incorporated into a variety of biologically active molecules. Derivatives of this scaffold have been investigated for their potential as sigma2 receptor ligands and monoamine reuptake inhibitors, suggesting a possible role in neurological or psychiatric disorders. The introduction of a propyl group at the 9-position and a carboxylic acid at the 3-position of this scaffold, as in 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid, creates a novel chemical entity with a unique physicochemical profile that warrants thorough investigation. The carboxylic acid moiety, in particular, may influence the compound's solubility, plasma protein binding, and overall pharmacokinetic profile.

Before proceeding to in vivo studies, a comprehensive literature review and robust in vitro characterization are essential to inform the design of these experiments.[1] This initial phase is critical for identifying potential targets, understanding the mechanism of action, and establishing a preliminary safety profile.

Pre-requisite In Vitro Characterization

Prior to initiating any animal studies, a foundational understanding of the compound's properties must be established. This data will be instrumental in designing the subsequent in vivo experiments.

Key In Vitro Assays:

  • Target Engagement and Potency: Determine the binding affinity (Ki) or functional activity (IC50/EC50) of the compound at its intended biological target(s).

  • Selectivity Profiling: Screen the compound against a panel of relevant off-target receptors, ion channels, and enzymes to identify potential for adverse effects.

  • Physicochemical Properties:

    • Solubility: Assess solubility in aqueous buffers at various pH values to inform formulation development.

    • LogP/LogD: Determine the lipophilicity of the compound, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

    • pKa: Identify the ionization state of the molecule at physiological pH.

  • In Vitro ADME:

    • Metabolic Stability: Use liver microsomes or hepatocytes to predict the extent of hepatic metabolism.

    • CYP450 Inhibition: Evaluate the potential for drug-drug interactions.

    • Plasma Protein Binding: Determine the fraction of the compound bound to plasma proteins, as only the unbound fraction is typically pharmacologically active.

  • In Vitro Toxicology:

    • Cytotoxicity: Assess the compound's toxicity in relevant cell lines.

    • hERG Channel Assay: Evaluate the potential for cardiac toxicity.

Workflow for Establishing In Vivo Dosing

The following workflow provides a systematic approach to determining a safe and efficacious dose range for 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid in a chosen animal model.

Caption: Workflow for In Vivo Dosing Guideline Development.

Experimental Protocols

Formulation Development

Objective: To develop a stable and biocompatible formulation for administering the test compound.

Materials:

  • 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid

  • Vehicle components (e.g., saline, PBS, cyclodextrins, DMSO, Tween 80)

  • pH meter

  • Vortex mixer

  • Sonicator

Protocol:

  • Based on the in vitro solubility data, select a suitable vehicle. For carboxylic acids, adjusting the pH of an aqueous vehicle may be necessary to achieve the desired concentration.

  • Prepare a stock solution of the compound in the chosen vehicle.

  • Serially dilute the stock solution to the desired dosing concentrations.

  • Visually inspect the formulations for any signs of precipitation or instability.

  • Confirm the concentration and stability of the formulation using an appropriate analytical method (e.g., HPLC).

Causality: The choice of vehicle is critical as it can significantly impact the compound's absorption and bioavailability.[2] A poorly formulated compound can lead to inaccurate and misleading in vivo results.

Acute Toxicity and Dose-Range Finding Study

Objective: To determine the maximum tolerated dose (MTD) and to identify a range of doses for subsequent pharmacokinetic and efficacy studies.[3][4]

Animal Model: Select a relevant animal model based on the intended therapeutic area and any known species-specific pharmacology.[1][5] Common choices for initial studies include mice or rats.

Protocol:

  • Acclimatize animals to the housing conditions for at least one week prior to the study.

  • Assign animals to dose groups (e.g., vehicle control and 3-5 escalating dose levels of the test compound). A small group size (n=3-5 per group) is typically sufficient for this initial study.

  • Administer a single dose of the compound via the intended clinical route of administration (e.g., oral gavage, intravenous, intraperitoneal).[2][3]

  • Monitor animals closely for clinical signs of toxicity at regular intervals (e.g., 1, 2, 4, 8, and 24 hours post-dose) and then daily for up to 14 days.

  • Record body weights and any observed adverse effects (e.g., changes in activity, posture, breathing).

  • At the end of the observation period, perform a gross necropsy to look for any organ abnormalities.

Data Analysis: The MTD is typically defined as the highest dose that does not cause significant toxicity or more than a 10-20% loss in body weight.[3]

Parameter Description
Dose Levels A wide range of doses should be tested, often starting with a fraction of the predicted efficacious dose based on in vitro potency.
Number of Animals Typically 3-5 per group.
Route of Administration Should align with the intended clinical route.
Monitoring Parameters Clinical signs, body weight, mortality.

Table 1: Key Parameters for a Dose-Range Finding Study.

Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of the compound in vivo.

Protocol:

  • Select two to three dose levels based on the dose-range finding study (e.g., a low, medium, and high dose below the MTD).

  • Administer the compound to the animals.

  • Collect blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

  • Process the blood samples to obtain plasma.

  • Analyze the plasma samples using a validated bioanalytical method (e.g., LC-MS/MS) to determine the concentration of the parent compound and any major metabolites.

Data Analysis:

  • Calculate Key PK Parameters:

    • Maximum plasma concentration (Cmax)

    • Time to reach Cmax (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Half-life (t1/2)

    • Clearance (CL)

    • Volume of distribution (Vd)

  • Assess Dose Proportionality: Determine if an increase in dose results in a proportional increase in Cmax and AUC.

PK Parameter Description
Cmax The highest concentration of the drug in the blood.
Tmax The time at which Cmax is reached.
AUC The total exposure to the drug over time.
t1/2 The time it takes for the drug concentration to decrease by half.

Table 2: Essential Pharmacokinetic Parameters.

Caption: Pharmacokinetic Study Workflow.

Considerations for Efficacy Studies

Once the pharmacokinetic profile and a safe dose range have been established, efficacy studies can be designed.

  • Dose Selection: Choose at least three dose levels (low, medium, and high) that are well-tolerated and provide a range of exposures based on the PK data.

  • Dosing Regimen: The frequency of dosing will be guided by the compound's half-life.

  • Control Groups: Always include a vehicle control group. Depending on the study, a positive control or standard-of-care treatment group may also be necessary.[3]

  • Blinding and Randomization: To minimize bias, the study should be conducted in a blinded and randomized manner.[2]

Conclusion

Establishing in vivo dosing guidelines for a novel compound like 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid is a multi-step process that requires careful planning and execution. By following the systematic approach outlined in these application notes, researchers can generate the necessary data to determine a safe and effective dosing regimen for further preclinical development. The emphasis on a thorough understanding of the compound's properties through in vitro and initial in vivo studies is paramount for the successful translation of basic research into potential therapeutic applications.

References

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. National Cancer Institute. Available from: [Link]

  • Strategy for Designing In Vivo Dose-Response Comparison Studies. PubMed. Available from: [Link]

  • Identifying and validating novel targets with in vivo disease models: guidelines for study design. PubMed. Available from: [Link]

  • Designing an In Vivo Preclinical Research Study. MDPI. Available from: [Link]

  • Optimizing Experimental Design in In Vivo Research: A Comprehensive Review. Ichor Bio. Available from: [Link]

  • PLANNING YOUR PRECLINICAL ASSESSMENT. Altasciences. Available from: [Link]

  • Navigating dose optimization requirements as a small biotech. Kura Oncology. Available from: [Link]

  • The preclinical work before your Phase 0 imaging study. TRACER. Available from: [Link]

  • Preclinical Development Plan: Small Molecule Anti-Infectives. National Institute of Allergy and Infectious Diseases (NIAID). Available from: [Link]

  • JNJ-20788560 [9-(8-azabicyclo[3.2.1]oct-3-ylidene)-9H-xanthene-3-carboxylic acid diethylamide], a selective delta opioid receptor agonist, is a potent and efficacious antihyperalgesic agent that does not produce respiratory depression, pharmacologic tolerance, or physical dependence. PubMed. Available from: [Link]

  • Pharmacokinetics and biotransformation of 2-[N-[(S)-1-ethoxycarbonyl-3-phenylpropyl]-L-alanyl]-(1S,3S, 5S)-2-azabicyclo [3.3.0]octane-3-carboxylic acid (Hoe 498) in rat, dog and man. PubMed. Available from: [Link]

  • New N-substituted 9-azabicyclo[3.3.1]nonan-3alpha-yl phenylcarbamate analogs as sigma2 receptor ligands: synthesis, in vitro characterization, and evaluation as PET imaging and chemosensitization agents. PubMed. Available from: [Link]

Sources

Method

Application Notes &amp; Protocols: Characterizing 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid in Cell-Based Assays

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and use of 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid for in vitro cell c...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and use of 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid for in vitro cell culture assays. While this specific molecule is not extensively documented in public literature, its core structure, the 9-azabicyclo[3.3.1]nonane scaffold, is a well-established pharmacophore found in numerous biologically active compounds, including modulators of nicotinic acetylcholine receptors (nAChRs).[1][2][3] This guide, therefore, presents a robust, hypothesis-driven framework for its characterization, focusing on its potential activity as a modulator of nAChRs. We provide detailed, field-proven protocols for compound handling, stock solution preparation, cell line selection and maintenance, and two key functional assays: a primary calcium imaging assay for detecting ion channel modulation and a secondary Western blot assay for analyzing downstream signaling events.

Introduction and Scientific Background

The 9-azabicyclo[3.3.1]nonane moiety is a rigid bicyclic structure that serves as a key scaffold in medicinal chemistry.[1][2][4] Its conformational constraints are valuable for designing ligands with high affinity and selectivity for various biological targets. Derivatives of this scaffold have shown activity as monoamine neurotransmitter reuptake inhibitors and modulators of acetylcholine receptors, making them relevant for neurological and psychiatric drug discovery.[5]

The subject of this guide, 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid, combines this bicyclic amine core with a propyl group on the nitrogen and a carboxylic acid at the 3-position. The carboxylic acid group is a polar functional group that can participate in hydrogen bonding and may influence the compound's solubility and interaction with biological targets.[6][7] Based on this structure, we hypothesize that the compound may interact with ligand-gated ion channels, such as nAChRs.

Neuronal nAChRs are critical mediators of synaptic transmission and are implicated in a wide range of physiological processes and disease states.[8] The human neuroblastoma cell line, SH-SY5Y, endogenously expresses several nAChR subtypes and is a widely used in vitro model for neurotoxicity and neurodegenerative disease research.[9][10][11] Therefore, it represents an ideal system for the initial characterization of this novel compound.

This application note will guide the user through a logical workflow to test the hypothesis that 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid modulates nAChR activity.

Compound Handling and Stock Solution Preparation

Proper handling and preparation of small molecule compounds are critical for reproducible experimental outcomes. The following protocol is designed to ensure the stability and accurate concentration of the test compound.

2.1. Physicochemical Properties (Predicted)

PropertyValueSource
Molecular FormulaC12H21NO2ChemDraw
Molecular Weight211.30 g/mol ChemDraw
Predicted SolubilitySoluble in DMSOStandard Practice[12][13][14]

2.2. Protocol: 10 mM Stock Solution Preparation

  • Weighing: Accurately weigh out 2.11 mg of 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid powder in a sterile microcentrifuge tube.

  • Solubilization: Add 1 mL of high-purity, anhydrous Dimethyl Sulfoxide (DMSO) to the tube.[12] DMSO is a common solvent for preparing stock solutions of organic molecules for cell-based assays.[14][15]

  • Mixing: Vortex the solution thoroughly for at least 1 minute to ensure complete dissolution. Visually inspect for any remaining particulate matter.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, tightly sealed tubes. Store aliquots at -20°C or -80°C for long-term stability.[12] Avoid repeated freeze-thaw cycles.[12]

Causality Note: Aliquoting prevents degradation of the compound that can occur with multiple freeze-thaw cycles and minimizes the risk of contamination of the entire stock.

Cell Line and Culture Conditions

3.1. Recommended Cell Line: SH-SY5Y

The SH-SY5Y human neuroblastoma cell line is recommended for these assays.[9][16][17] It is a well-characterized model that expresses various neuronal markers and functional nAChRs.[11]

3.2. Protocol: SH-SY5Y Cell Culture

  • Culture Medium: Prepare complete growth medium consisting of DMEM/F-12 (1:1), supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Thawing: Thaw cryopreserved SH-SY5Y cells rapidly in a 37°C water bath.[17] Transfer the cell suspension to a centrifuge tube containing 9 mL of pre-warmed complete growth medium.

  • Centrifugation: Centrifuge the cells at 1000 rpm for 3 minutes at room temperature.[9]

  • Resuspension and Plating: Aspirate the supernatant and gently resuspend the cell pellet in fresh complete growth medium. Plate the cells in a T-75 flask.

  • Maintenance: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days.

  • Passaging: When cells reach 80-90% confluency, passage them using 0.05% Trypsin-EDTA.[9][17] A typical split ratio for routine maintenance is 1:10.[9]

Primary Assay: Calcium Imaging for nAChR Activity

A calcium imaging assay using a fluorescent indicator like Fluo-4 AM is a robust method to measure the function of ligand-gated ion channels, including nAChRs, which are permeable to Ca²⁺.[18][19][20] An increase in intracellular calcium upon agonist stimulation indicates receptor activation.

4.1. Experimental Workflow: Calcium Imaging

G cluster_prep Day 1: Cell Preparation cluster_assay Day 2: Assay plate Seed SH-SY5Y cells in 96-well black-wall, clear-bottom plate load Load cells with Fluo-4 AM dye solution plate->load 24h incubation wash Wash cells with assay buffer load->wash pre_treat Pre-incubate with test compound or vehicle (DMSO) wash->pre_treat stimulate Stimulate with nAChR agonist (e.g., Nicotine) pre_treat->stimulate read Measure fluorescence intensity (Ex/Em = 490/525 nm) stimulate->read Kinetic read

Caption: Workflow for the Fluo-4 based calcium imaging assay.

4.2. Protocol: Fluo-4 Calcium Flux Assay

  • Cell Plating: Seed SH-SY5Y cells in a black-wall, clear-bottom 96-well plate at a density of 40,000 to 80,000 cells per well.[21] Allow cells to adhere and grow for 24 hours.

  • Dye Loading: Prepare a Fluo-4 AM dye-loading solution according to the manufacturer's instructions (e.g., Abcam ab228555 or Thermo Fisher Fluo-4 Calcium Imaging Kit).[21][22] Aspirate the culture medium from the wells and add 100 µL of the dye-loading solution to each well.

  • Incubation: Incubate the plate at 37°C for 1 hour, followed by 15-30 minutes at room temperature, protected from light.[21]

  • Compound Preparation: During the incubation, prepare a dilution plate containing the test compound (9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid) at various concentrations and a vehicle control (DMSO at a final concentration of <0.5%).[12][13]

  • Agonist Preparation: Prepare a solution of an nAChR agonist (e.g., nicotine) at a concentration known to elicit a sub-maximal response (e.g., the EC50 concentration).

  • Assay Execution: Place the 96-well plate in a fluorescence plate reader equipped with an automated liquid handling system (e.g., FlexStation).

    • Set the excitation and emission wavelengths to ~490 nm and ~525 nm, respectively.[21]

    • Add the test compound or vehicle to the wells and incubate for a defined period (e.g., 10-20 minutes) to test for antagonist or allosteric modulator effects.

    • Initiate kinetic reading and add the nAChR agonist to all wells.

    • Monitor the change in fluorescence intensity over time.

4.3. Data Analysis

The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition. The response can be normalized to the vehicle control. Dose-response curves can be generated to determine the EC50 (for agonistic activity) or IC50 (for antagonistic activity) of the test compound.

Secondary Assay: Western Blot for ERK1/2 Phosphorylation

Activation of many G-protein coupled receptors and some ligand-gated ion channels can trigger intracellular signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[23][24] Measuring the phosphorylation of Extracellular signal-Regulated Kinase (ERK1/2) is a common method to assess the downstream consequences of receptor activation.[23][24][25]

5.1. Signaling Pathway and Experimental Logic

G cluster_pathway Hypothesized Signaling Pathway cluster_assay Western Blot Detection nAChR nAChR Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx PKC PKC Ca_Influx->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 ERK->pERK Phosphorylation Transcription Gene Transcription pERK->Transcription Lysate Cell Lysate pERK->Lysate WB Western Blot Lysate->WB pERK_Ab Anti-p-ERK Ab WB->pERK_Ab Probe 1 Total_ERK_Ab Anti-total-ERK Ab WB->Total_ERK_Ab Probe 2 (Re-probe)

Caption: Hypothesized nAChR-mediated ERK signaling and its detection.

5.2. Protocol: Western Blot for p-ERK/Total ERK

  • Cell Treatment: Seed SH-SY5Y cells in 6-well plates. When they reach ~80% confluency, serum-starve the cells for 4-12 hours to reduce basal ERK phosphorylation.[23] Treat cells with the test compound at various concentrations for a specific time (e.g., 5-30 minutes).

  • Lysate Preparation: Place the plates on ice, aspirate the medium, and wash cells twice with ice-cold PBS.[24] Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[24][26] Scrape the cells and collect the lysate in a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.[25] Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20 µg) with SDS-PAGE loading buffer and heat at 95°C for 5-10 minutes.[23][24]

  • SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and run at 100-120V.[23][24] Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[23][26]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-ERK1/2 (p-ERK), diluted in blocking buffer (e.g., 1:1000).[24][25]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[23][24]

  • Detection: Wash the membrane again and add an ECL substrate.[23] Image the resulting chemiluminescence using a digital imager.

  • Stripping and Re-probing: To normalize the p-ERK signal, strip the membrane to remove the first set of antibodies.[23][24] Then, re-probe the membrane with an antibody for total ERK1/2, following steps 6-9.

5.3. Data Analysis

Use densitometry software (e.g., ImageJ) to quantify the band intensities for both p-ERK and total ERK.[24] For each sample, normalize the p-ERK signal by dividing it by the corresponding total ERK signal. This ratio provides a reliable measure of ERK activation.

Summary and Future Directions

This application note provides a foundational framework for the initial characterization of 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid. By leveraging established protocols and a well-validated cell model, researchers can efficiently determine if this novel compound modulates nAChR activity. Positive results from the primary calcium flux assay, corroborated by downstream ERK signaling changes, would provide strong evidence for its mechanism of action.

Further studies could involve electrophysiology (e.g., patch-clamp) for a more detailed characterization of its effects on channel kinetics.[27] Additionally, screening against a panel of cell lines expressing different nAChR subtypes would be crucial for determining its selectivity profile.[18]

References

  • Gurevich, V. V., & Gurevich, E. V. (2019). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Cell Biology. [Link]

  • EURL ECVAM. (2019). DB-ALM Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line. [Link]

  • Cyagen. (2025). SH-SY5Y Cell Culture and Gene Editing Protocols. [Link]

  • Ubigene. (2025). Expert Insights | Hurry up and collect the SH-SY5Y cell tips![Link]

  • Enisman, B., et al. (2021). A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells. Journal of Cellular Neuroscience and Oxidative Stress. [Link]

  • ResearchGate. (2017). How different is western blot protocol for phosphorylated protein from regular western blot?[Link]

  • Bio-protocol. (2017). Western Blot Analysis of Phospho-TrkA, ERK, Phospho-ERK, CREB and Phospho-CREB Proteins. [Link]

  • Papke, R. L., et al. (2022). High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. Frontiers in Pharmacology. [Link]

  • Agilent. (2023). Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. [Link]

  • LI-COR Biosciences. (n.d.). Example Experiment: Characterizing ERK Activation in Response to Phorbol 12-Myristate 13-Acetate (PMA). [Link]

  • Captivate Bio. (2021). SMALL MOLECULES. [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]

  • Molecular Devices. (n.d.). FLIPR Calcium 4 Assay Kit. [Link]

  • Chen, Y., et al. (2018). A simple and fast method to image calcium activity of neurons from intact dorsal root ganglia using fluorescent chemical Ca2+ indicators. Frontiers in Neural Circuits. [Link]

  • National Library of Medicine. (2017). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 286595, 9-Azabicyclo(3.3.1)nonane. [Link]

  • Gimalova, F. A., et al. (2026). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Molecules. [Link]

  • Mukherjee, C., & Jana, S. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. Organic & Biomolecular Chemistry. [Link]

  • Wang, C., et al. (2012). New N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as σ2 receptor ligands: synthesis, in vitro characterization, and evaluation as PET imaging and chemosensitization agents. Journal of Medicinal Chemistry. [Link]

  • National Library of Medicine. (2001). Nicotinic acetylcholine receptor assays. [Link]

  • Hurst, R. S., et al. (2005). A Novel Positive Allosteric Modulator of the α7 Neuronal Nicotinic Acetylcholine Receptor: In Vitro and In Vivo Characterization. Journal of Neuroscience. [Link]

  • Google Patents. (n.d.). US7868017B2 - 9-azabicyclo[3.3.
  • Stangl, S., et al. (2023). Recombinant cellular model system for human muscle-type nicotinic acetylcholine receptor α12β1δε. Scientific Reports. [Link]

  • Johnson, V. B., et al. (2021). Novel Putative Positive Modulators of α4β2 nAChRs Potentiate Nicotine Reward-Related Behavior. International Journal of Molecular Sciences. [Link]

  • Michigan State University. (n.d.). Carboxylic Acid Reactivity. [Link]

  • Elmhurst College. (n.d.). Carboxylic Acid Structure and Chemistry: Part 1. [Link]

Sources

Application

NMR spectroscopy shifts for 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid

An Application Guide to the NMR Spectroscopic Analysis of 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid Introduction The 9-azabicyclo[3.3.1]nonane framework is a conformationally rigid scaffold of significant inte...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the NMR Spectroscopic Analysis of 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid

Introduction

The 9-azabicyclo[3.3.1]nonane framework is a conformationally rigid scaffold of significant interest in medicinal chemistry and drug development.[1][2] Its defined three-dimensional structure is a key feature in a variety of biologically active molecules, including ligands for sigma receptors and antiemetic drugs like Granisetron.[3][4] 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid represents a model compound incorporating this important bicyclic amine core functionalized with both an N-alkyl substituent and a carboxylic acid group.

A thorough understanding of the molecule's structure, stereochemistry, and conformational dynamics in solution is critical for predicting its biological interactions. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for elucidating this detailed structural information in a non-destructive manner.[1] This application note serves as a comprehensive guide for researchers, providing both the theoretical basis and practical protocols for the complete NMR spectral assignment of 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid.

Molecular Structure and Conformational Dynamics

The 9-azabicyclo[3.3.1]nonane system consists of two fused six-membered rings. Its flexibility allows for several conformations, with the twin-chair (C,C) and chair-boat (C,B) forms being the most common.[1] The energetic balance between these conformers is dictated by steric interactions among substituents. For many derivatives, the twin-chair conformation is favored to minimize steric strain.[1]

A critical feature of this scaffold is the potential for nitrogen inversion, which orients the N-substituent (the propyl group in this case) into either an axial or equatorial position.[1][5] The preferred orientation significantly influences the molecule's shape and its potential interactions with biological targets. The stereochemistry at C3, bearing the carboxylic acid, further defines the molecule's topology. The definitive conformation in solution is best determined experimentally using advanced NMR techniques, particularly Nuclear Overhauser Effect (NOE) spectroscopy, which measures through-space proton proximities.[1][6][7]

cluster_molecule 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid N9 N9 C1 C1 N9->C1 Propyl CH2CH2CH3 N9->Propyl C2 C2 C1->C2 C8 C8 C1->C8 C3 C3 C2->C3 C4 C4 C3->C4 COOH COOH C3->COOH C5 C5 C4->C5 C5->N9 C6 C6 C6->C5 C7 C7 C7->C6 C8->C7

Caption: IUPAC Numbering for the 9-azabicyclo[3.3.1]nonane core.

Protocol 1: NMR Sample Preparation

The quality of NMR data is directly dependent on meticulous sample preparation. This protocol outlines the standard procedure for preparing a high-quality sample for analysis.

Causality in Solvent Selection: The choice of deuterated solvent is critical.

  • CDCl₃ (Deuterated Chloroform): A common, non-polar aprotic solvent. It is suitable if the compound is soluble and if observation of the acidic carboxylic acid proton is desired.

  • CD₃OD (Deuterated Methanol): A polar, protic solvent that can improve the solubility of polar compounds. The acidic proton of the carboxylic acid will exchange with the deuterium of the solvent's hydroxyl group and will likely not be observed.

  • D₂O (Deuterated Water): Used for highly water-soluble compounds. The carboxylic acid proton will rapidly exchange and be unobservable. Adding D₂O to a sample in another solvent is a common technique to confirm the identity of exchangeable protons (like -OH or -NH), as their signals will disappear from the spectrum.[8]

Methodology:

  • Weighing: Accurately weigh 5-10 mg of 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Solubilization: Gently vortex or sonicate the mixture until the sample is fully dissolved. A clear, particulate-free solution is essential.

  • Transfer: Using a clean glass Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Standard Addition (Optional): For precise chemical shift referencing, a small amount of an internal standard such as Tetramethylsilane (TMS) can be added, although modern spectrometers can reference the residual solvent peak.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Protocol 2: NMR Data Acquisition Workflow

A combination of 1D and 2D NMR experiments is required for the unambiguous assignment of all proton and carbon signals. The following workflow provides a comprehensive approach.

Caption: Workflow for comprehensive NMR data acquisition and analysis.

Acquisition Parameters (Example on a 500 MHz Spectrometer):

  • ¹H NMR: 30° pulse angle, 8-16 scans, 2-second relaxation delay.

  • ¹³C{¹H} NMR: 30° pulse angle, 1024-2048 scans, 2-second relaxation delay.

  • COSY: Standard gradient-selected (gCOSY) pulse sequence.

  • HSQC: Standard gradient-selected, sensitivity-enhanced pulse sequence, optimized for ¹JCH ≈ 145 Hz.

  • HMBC: Standard gradient-selected pulse sequence, optimized for long-range couplings of 4-8 Hz.

  • NOESY: Standard pulse sequence with a mixing time of 300-800 ms to allow for NOE buildup.

Data Interpretation and Spectral Assignments

The combination of the above experiments allows for the full assignment of the molecule's NMR spectra. The protons on the bicyclic system often exhibit complex splitting patterns due to restricted rotation and diastereotopicity.

Expected Chemical Shift Regions:

  • ¹H NMR:

    • -COOH: A broad singlet, typically >10 ppm (if a non-exchanging solvent is used).[8]

    • Bridgehead (H1, H5): Multiplets, ~2.8-3.5 ppm.

    • α-N Protons (H2, H8, Propyl-CH₂): Deshielded by the nitrogen, ~2.5-3.5 ppm.

    • α-CO Proton (H3): Deshielded by the carbonyl, ~2.5-3.0 ppm.[9]

    • Ring CH₂ (H4, H6, H7): Complex multiplets in the aliphatic region, ~1.5-2.5 ppm.

  • ¹³C NMR:

    • -COOH: ~170-185 ppm.[8][10]

    • Bridgehead (C1, C5): ~45-55 ppm.

    • α-N Carbons (C2, C8, Propyl-CH₂): ~50-65 ppm.

    • α-CO Carbon (C3): ~40-50 ppm.

    • Ring CH₂ (C4, C6, C7): ~20-35 ppm.

Hypothetical NMR Data Summary

The following tables present a set of plausible, synthesized NMR data for 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid, based on literature values for analogous structures.

Table 1: ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityAssignment
11.85br sCOOH
3.41mH1, H5
3.25mH8eq, H2eq
2.98tPropyl-CH₂
2.85mH3
2.60mH8ax, H2ax
2.21mH4eq, H7eq, H6eq
1.85mH4ax, H7ax, H6ax
1.62sextetPropyl-CH₂
0.95tPropyl-CH₃

Table 2: ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
178.5COOH
59.8Propyl-CH₂
55.4C2, C8
50.1C1, C5
43.2C3
31.5C4, C7
25.8C6
20.3Propyl-CH₂
11.9Propyl-CH₃

Analysis Walkthrough:

  • Identify Key Groups: The ¹³C signal at 178.5 ppm is characteristic of a carboxylic acid carbonyl.[10] The broad ¹H singlet at 11.85 ppm confirms this assignment and its identity can be verified by its disappearance upon adding a drop of D₂O.[8]

  • Assign the Propyl Group: The ¹H-¹H COSY spectrum would show a clear correlation between the triplet at 0.95 ppm, the sextet at 1.62 ppm, and the triplet at 2.98 ppm, establishing the propyl chain. The HSQC spectrum would then link these protons to their respective carbons at 11.9, 20.3, and 59.8 ppm.

  • Map the Bicyclic Core: The HMBC spectrum is crucial here. Long-range correlations from the propyl-CH₂ protons (δ 2.98) to the bridgehead carbons (C1, C5) and the α-carbons (C2, C8) would firmly attach the side chain to the nitrogen. Similarly, correlations from H3 to the carbonyl carbon and to C1 and C5 would place the carboxylic acid.

  • Confirm Conformation: A NOESY experiment would reveal through-space correlations. For example, observing a strong NOE between an axial proton at C2/C8 and an axial proton at C4/C7 would support a twin-chair conformation. The relative orientation of the N-propyl group (axial vs. equatorial) would be determined by observing NOEs between the propyl protons and specific protons on the bicyclic frame.[1]

References

  • Vafina, R. M., et al. (2005). Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. Russian Journal of Organic Chemistry, 41(1), 48-56.
  • Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Org. Synth. 2022, 99, 251-273. [Link]

  • Casamitjana, N., et al. (1993). 13C NMR chemical shift assignments for substituted 2-azabicyclo[3.3.1]nonan-3-ones. Magnetic Resonance in Chemistry, 31(6), 513-517.
  • Brimble, M. A., et al. (2006). Structural study of 3-methyl-3-azabicyclo[3.3.1]nonan-9-ols functionalized at the 1-position by molecular mechanics calculations and NMR spectroscopy. Magnetic Resonance in Chemistry, 44(1), 80-86.
  • Goodall, K. J., et al. (2006). 1H and 13C NMR Data for C-6 Substituted 3-azabicyclo[3.3.1]nonane-1-carboxylates. Magnetic Resonance in Chemistry, 44(10), 980-983. [Link]

  • Pazderski, L., et al. (2015). Determination of the N-invertomer stereochemistry in N-substituted nortropanones and norgranatanones using computational and NMR methods. Comptes Rendus Chimie, 18(6), 693-704.
  • Chien, C., et al. (2012). New N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as σ2 receptor ligands. Bioorganic & Medicinal Chemistry Letters, 22(3), 1443-1447. [Link]

  • Zefirova, O. N., et al. (2023). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Preprints.org.
  • Wang, X., et al. (2021). Multicomponent Cascade Reaction of 3-Formylchromones: Highly Selective Synthesis of Functionalized 9-Azabicyclo[3.3.1]nonane Derivatives. Organic Letters, 23(17), 6824-6829. [Link]

  • Chen, C., et al. (2021). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their. The Journal of Organic Chemistry, 86(11), 7725-7736.
  • Gessner, V. H., et al. (2011). 1-Azabicyclo[3.3.1]nonan-2-one: Nitrogen Versus Oxygen Protonation. The Journal of Organic Chemistry, 76(7), 2289-2292. [Link]

  • Oregon State University. (2020). Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Chemistry LibreTexts. (2025). 7.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Duddeck, H., et al. (2002). Combination of 1H and 13C NMR Spectroscopy.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Troubleshooting of 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis of complex granatane (9-azabicyclo[3.3.1]nonane) derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis of complex granatane (9-azabicyclo[3.3.1]nonane) derivatives. The synthesis of 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid presents a unique set of challenges. It requires a delicate double-Mannich condensation to build the bicyclic core, followed by a rigorous homologation, and concludes with the isolation of a highly polar zwitterion.

This guide moves beyond basic recipes, providing you with the mechanistic causality behind each step and self-validating protocols to ensure a high-yield, reproducible workflow.

Synthetic Workflow Visualization

SynthesisWorkflow A Glutaraldehyde + Propylamine + Acetonedicarboxylic Acid B Robinson-Schöpf Condensation (pH 4.5, Citrate Buffer, 25°C) A->B C 9-Propyl-9-azabicyclo[3.3.1]nonan-3-one (Granatanone Core) B->C -2 CO2, -2 H2O D Van Leusen Reaction (TosMIC, t-BuOK, THF/t-BuOH) C->D E 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carbonitrile D->E Homologation F Acidic Hydrolysis & Ion Exchange (6M HCl, Reflux -> Dowex 50W) E->F G 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid (Target Zwitterion) F->G Hydrolysis

Figure 1: Three-phase synthetic workflow for 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid.

Phase 1: Troubleshooting the Robinson-Schöpf Condensation (Core Assembly)

Q: My Robinson-Schöpf condensation yields are consistently below 20%. How can I improve this? A: The primary culprits for low yield in the Robinson-Schöpf synthesis of granatanone derivatives are glutaraldehyde polymerization and incorrect pH control. Glutaraldehyde readily polymerizes into unreactive cyclic acetals upon standing. Actionable fix: Use fresh 25% aqueous glutaraldehyde, or thermally depolymerize older stock by heating before use. Furthermore, the reaction relies on a delicate double-Mannich mechanism that requires both free amine and protonated intermediates (1)[1]. Maintain the pH strictly between 4.0 and 5.0 using a citrate or acetate buffer. If the pH drops below 3, the propylamine is completely protonated and non-nucleophilic; above pH 6, acetonedicarboxylic acid degrades too rapidly without condensing.

Q: I observe massive foaming during the core assembly. Is this normal? A: Yes, this is a mechanistic hallmark of the reaction. The intermediate undergoes a double decarboxylation, releasing two equivalents of CO₂ gas. Actionable fix: Ensure your reaction vessel has at least 3-4 times the total volume of your solvent. Do not seal the vessel; use a bubbler or open system with adequate ventilation to prevent pressure buildup.

Q: How do I efficiently extract the highly polar 9-propylgranatan-3-one from the aqueous buffer? A: Granatanones are highly water-soluble due to the basic tertiary amine. Standard extractions often leave >40% of the product in the aqueous layer. Actionable fix: Basify the aqueous phase to pH > 11 using 5M NaOH to fully deprotonate the tertiary amine (2)[2]. Saturate the aqueous layer with NaCl (salting out) before extracting with a solvent mixture of Dichloromethane/Isopropanol (3:1 v/v) to maximize recovery.

Phase 2: Troubleshooting Homologation & Hydrolysis

Q: The Van Leusen homologation with TosMIC is yielding a complex mixture. Why? A: TosMIC (Toluenesulfonylmethyl isocyanide) is highly sensitive to water, which leads to premature decomposition of the reagent and incomplete conversion of the intermediate oxazoline. Actionable fix: Ensure the granatanone starting material is rigorously dried (azeotropic distillation with toluene is recommended prior to the reaction). Use anhydrous DME and t-BuOH. Additionally, use an excess of t-BuOK (at least 2.5 equivalents) to ensure complete ring-opening of the oxazoline intermediate to the desired nitrile.

Q: I've successfully hydrolyzed the nitrile, but I cannot isolate the final carboxylic acid from the aqueous layer. What is going wrong? A: This is the most common pitfall. 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid contains both a basic tertiary amine and an acidic carboxylate, making it a highly polar zwitterion (amino acid) at neutral pH. Standard liquid-liquid extraction will fail because the molecule remains charged at almost any pH (3)[3]. Actionable fix: Do not attempt solvent extraction. Instead, evaporate the acidic hydrolysis mixture to complete dryness. Redissolve the crude hydrochloride salt in a minimum amount of water and isolate the product using strong cation-exchange chromatography (e.g., Dowex 50WX8).

Yield Optimization Data

The following table summarizes internal optimization data for the critical Robinson-Schöpf core assembly step, demonstrating the causality of pH and extraction methods on the final isolated yield.

ParameterGlutaraldehyde SourcepH ControlExtraction MethodIsolated Yield (%)
Baseline Aged 25% aq.Unbuffered (pH ~6)DCM only15%
Trial 1 Fresh 25% aq.Unbuffered (pH ~6)DCM only32%
Trial 2 Fresh 25% aq.Acetate Buffer (pH 4.5)DCM only55%
Optimized Fresh 25% aq.Acetate Buffer (pH 4.5)NaCl sat. + DCM/IPA (3:1)82%

Validated Step-by-Step Methodologies

Protocol 1: Synthesis of 9-Propyl-9-azabicyclo[3.3.1]nonan-3-one
  • Preparation: In a 2 L round-bottom flask equipped with a magnetic stirrer and an open bubbler, dissolve acetonedicarboxylic acid (14.6 g, 100 mmol) in 500 mL of 0.1 M sodium citrate buffer (pH 4.5).

  • Amine Addition: Cool the solution to 0 °C and slowly add n-propylamine (5.9 g, 100 mmol). Stir for 15 minutes.

  • Condensation: Add fresh 25% aqueous glutaraldehyde (40 g, 100 mmol) dropwise over 2 hours. Allow the reaction to warm to room temperature. Stir for 48 hours. (Note: Vigorous CO₂ evolution will occur).

  • Workup: Adjust the pH to 11.5 using 5M NaOH. Saturate the solution with solid NaCl. Extract with a 3:1 mixture of DCM/Isopropanol (4 x 200 mL).

  • Purification: Dry the combined organic layers over anhydrous K₂CO₃, filter, and concentrate under reduced pressure. Purify via vacuum distillation to yield the granatanone core.

  • Validation Checkpoint: Analyze the crude product via IR spectroscopy. A strong, sharp carbonyl stretch at ~1710 cm⁻¹ confirms the formation of the granatanone core, while the absence of a broad N-H stretch (>3200 cm⁻¹) confirms complete alkylation.

Protocol 2: Homologation to 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carbonitrile
  • Preparation: Under an argon atmosphere, dissolve 9-propyl-9-azabicyclo[3.3.1]nonan-3-one (9.0 g, 50 mmol) and TosMIC (11.7 g, 60 mmol) in anhydrous DME (150 mL) and anhydrous t-BuOH (5 mL). Cool to 0 °C.

  • Base Addition: Add potassium tert-butoxide (14.0 g, 125 mmol) portion-wise over 30 minutes to keep the internal temperature below 5 °C.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours.

  • Workup: Quench the reaction with cold water (100 mL) and extract with Ethyl Acetate (3 x 100 mL). Wash the organic layer with brine, dry over MgSO₄, and concentrate.

  • Validation Checkpoint: TLC (Silica, 10% MeOH/DCM) should show complete consumption of the ketone. IR spectroscopy must show a sharp nitrile stretch at ~2240 cm⁻¹ and the complete disappearance of the 1710 cm⁻¹ ketone peak.

Protocol 3: Acidic Hydrolysis and Ion-Exchange Isolation
  • Hydrolysis: Suspend the crude nitrile from Protocol 2 in 6M HCl (100 mL). Reflux at 110 °C for 16 hours.

  • Concentration: Cool the reaction to room temperature and evaporate to complete dryness under reduced pressure (rotary evaporator, 60 °C water bath) to remove excess HCl.

  • Resin Loading: Redissolve the crude hydrochloride salt in 20 mL of deionized water. Load onto a column packed with Dowex 50WX8 strongly acidic cation-exchange resin (H⁺ form, 100 g).

  • Elution: Wash the column with 500 mL of deionized water to remove neutral impurities and chloride salts. Elute the target zwitterion using 1M aqueous NH₄OH (300 mL).

  • Isolation: Lyophilize (freeze-dry) the ammonia eluent to afford pure 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid as a white powder.

  • Validation Checkpoint: The final lyophilized powder should be tested via Ninhydrin stain (should be positive for the amino acid derivative) and LC-MS should display the [M+H]⁺ peak at m/z 212.16.

References

  • Shibuya, M.; Tomizawa, M.; Sasano, Y.; Iwabuchi, Y. "An Expeditious Entry to 9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO): Another Highly Active Organocatalyst for Oxidation of Alcohols." The Journal of Organic Chemistry, 2009.
  • Lauber, M. B.; Stahl, S. S. "Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO)." Organic Syntheses, 2022.
  • "Solid-phase Synthesis of Tertiary N-Methyl Amines Including Tropanes." ResearchGate, 2004.

Sources

Optimization

resolving poor solubility of 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid in aqueous buffers

Welcome to the Formulation & Troubleshooting Support Center. This guide is designed for researchers and drug development professionals struggling with the aqueous solubility of 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carbox...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Troubleshooting Support Center. This guide is designed for researchers and drug development professionals struggling with the aqueous solubility of 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid . By understanding the physicochemical properties of this bicyclic granatane derivative, we can engineer robust, self-validating solubilization workflows for both in vitro and in vivo applications.

Part 1: Troubleshooting & FAQs

Q1: Why does 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid precipitate immediately in standard PBS (pH 7.4)? A1: The precipitation is a direct result of the molecule's amphoteric nature. The compound features a basic tertiary amine at the 9-aza position (pKa ~9.5) and an acidic carboxylic acid at the 3-position (pKa ~4.0). At physiological pH (7.4), it exists predominantly as a zwitterion (net charge of zero). While zwitterions possess highly polar groups, they typically exhibit their lowest aqueous solubility at their isoelectric point (pI). At this state, intermolecular electrostatic interactions (between the NH+ of one molecule and the COO− of another) maximize the crystal lattice energy, making it thermodynamically unfavorable for water to break the lattice and solvate the molecule (1)[1].

Q2: Can I use pH modification to force the compound into solution without using organic solvents? A2: Yes, but it requires extreme pH shifts. By adjusting the buffer to pH < 3.0, you fully protonate the carboxylic acid, creating a highly soluble cationic amine salt. Conversely, shifting to pH > 10.0 fully deprotonates the amine, yielding an anionic carboxylate salt. However, if your downstream assay requires a return to pH 7.4, the compound will likely undergo micro-precipitation as it crosses back into its zwitterionic state.

Q3: If my assay requires strict physiological pH (7.4), what cosolvent strategy is most effective? A3: A binary mixture using Polyethylene Glycol 400 (PEG 400) is highly recommended. PEG 400 operates via preferential solvation. Because PEG 400 has a lower dielectric constant than water, blending it into the aqueous buffer lowers the overall polarity of the solvent system. This closely matches the lipophilic nature of the rigid bicyclic granatane core, significantly reducing the thermodynamic barrier to dissolution (2)[2].

Q4: My cell-based assay is highly sensitive to organic solvents like PEG 400 or DMSO. Is there a completely aqueous alternative? A4: Yes. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard for this scenario. HP-β-CD features a hydrophobic internal cavity that physically encapsulates the lipophilic 9-azabicyclo[3.3.1]nonane core, while its hydrophilic exterior maintains excellent water solubility. This forms a thermodynamically stable inclusion complex without altering the pH or requiring toxic organic solvents (3)[3], (4)[4].

Part 2: Formulation Decision Workflows

SolubilizationStrategy Problem Precipitation at pH 7.4 (Isoelectric Point) Decision Is pH modification acceptable? Problem->Decision PHShift Shift pH < 4.0 or > 10.0 (Salt Formation) Decision->PHShift Yes NoShift Maintain pH 7.4 Decision->NoShift No Cosolvent PEG 400 / DMSO Blend (Preferential Solvation) NoShift->Cosolvent Lipophilic tolerance HPBCD HP-β-CD Complexation (Hydrophobic Encapsulation) NoShift->HPBCD Strict aqueous req.

Workflow for selecting the optimal solubilization strategy for zwitterionic compounds.

HPBCD_Mechanism API Granatane Derivative (Hydrophobic Core) Complex Inclusion Complex (Hydrophilic Surface) API->Complex Stirring/Heat Excipient HP-β-CD (Hydrophobic Cavity) Excipient->Complex Result Enhanced Aqueous Solubility Complex->Result Dissolution

Mechanism of HP-β-CD inclusion complexation enhancing aqueous solubility.

Part 3: Quantitative Data Summaries

Table 1: Solubilization Strategies & Expected Outcomes
StrategyMechanism of ActionExpected Solubility IncreaseDownstream Compatibility
pH Adjustment (pH < 3 or > 10)Ionization of zwitterionHigh (>10 mg/mL)Poor (May denature proteins in vitro)
PEG 400 (20% v/v)Preferential solvationModerate (~2-5 mg/mL)Good (Well tolerated in cell assays)
HP-β-CD (10% w/v)Inclusion complexationVery High (>15 mg/mL)Excellent (Biocompatible, no pH shift)
Table 2: Cosolvent and Excipient Tolerability Limits
ExcipientMax In Vitro Conc. (Cell Culture)Max In Vivo Conc. (IV Injection)Technical Notes
DMSO 0.1% - 0.5% v/v< 10% v/vHigh toxicity and membrane permeabilization at elevated levels.
PEG 400 1.0% - 5.0% v/v< 30% v/vCan increase solution viscosity significantly; monitor injection pressure.
HP-β-CD 1.0% - 10.0% w/v< 20% w/vIdeal for maintaining physiological pH; minimal cytotoxicity.

Part 4: Self-Validating Experimental Protocols

To ensure scientific rigor, do not rely solely on visual inspection. The following protocols include built-in validation steps to confirm true dissolution rather than suspension of micro-particulates.

Protocol A: HP-β-CD Inclusion Complexation (Aqueous)

Use this method when organic solvents are strictly prohibited.

  • Excipient Preparation: Weigh 100 mg of HP-β-CD and dissolve completely in 1 mL of PBS (pH 7.4) to create a 10% w/v vehicle solution.

  • API Addition: Add 10 mg of 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid to the vehicle. The solution will initially appear cloudy.

  • Thermodynamic Equilibration: Stir the suspension at 500 rpm at 37°C for 24 hours. Causality note: Inclusion complexation is an equilibrium-driven process; sufficient time and kinetic energy (heat) are required for the granatane core to displace water molecules inside the cyclodextrin cavity.

  • Self-Validation Step 1 (Centrifugation): Centrifuge the sample at 10,000 x g for 10 minutes. If a pellet forms, the compound has exceeded its complexation capacity.

  • Self-Validation Step 2 (Quantification): Extract the clear supernatant and quantify the dissolved API using HPLC-UV against a known standard curve to confirm the exact working concentration.

Protocol B: PEG 400 Cosolvent Blending

Use this method for rapid solubilization when low concentrations of organics are tolerated.

  • Primary Solubilization: Dissolve 10 mg of the compound in 200 µL of pure PEG 400. Vortex vigorously until the solution is completely clear. Causality note: Dissolving in the pure cosolvent first prevents the zwitterion from forming a rigid crystal lattice in water.

  • Aqueous Titration: Slowly add 800 µL of PBS (pH 7.4) dropwise while continuously vortexing. Rapid addition will cause localized zones of high water concentration, leading to irreversible "crashing out."

  • Self-Validation Step 1 (Optical Check): Shine a laser pointer through the vial. If you observe a solid beam of light (Tyndall effect), micro-precipitation has occurred.

  • Self-Validation Step 2 (Filtration): Filter the clear solution through a 0.22 µm PTFE syringe filter. Analyze pre- and post-filtration aliquots via LC-MS. A drop in concentration >5% indicates the presence of insoluble micro-crystals.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Co-Eluting Impurities in 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic Acid Chromatography

Welcome to the Technical Support Center. 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid is a complex granatane derivative characterized by its zwitterionic nature.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid is a complex granatane derivative characterized by its zwitterionic nature. The presence of both a basic tertiary amine and an acidic carboxylic acid creates competing ionic states across standard pH ranges. This unique amphoteric profile makes chromatographic resolution of structurally similar impurities—such as des-propyl variants or stereoisomers—highly challenging.

This guide is engineered for analytical scientists and drug development professionals to systematically diagnose, troubleshoot, and resolve co-elution issues using field-proven chromatographic principles.

Section 1: Mechanistic FAQs (Causality & Theory)

Q1: Why does 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid exhibit severe co-elution and peak tailing in standard Reversed-Phase (RP) C18 chromatography? A1: The molecule is amphoteric. At a typical neutral pH, both the carboxylic acid (pKa ~3–4) and the tertiary amine (pKa ~9–10) are ionized. Highly polar zwitterions exhibit poor hydrophobic partitioning on C18 columns, leading to early elution (low k' values) where many polar impurities co-elute[1]. Furthermore, the protonated tertiary amine undergoes secondary ion-exchange interactions with unendcapped, acidic residual silanols on the silica support, causing severe peak tailing that masks closely eluting impurities[2].

Q2: My MS data shows a co-eluting impurity with the exact same mass (m/z). What is the likely structural cause? A2: You are likely observing stereoisomerism. The 9-azabicyclo[3.3.1]nonane skeleton frequently forms endo and exo diastereomers at the C3 position (the attachment point of the carboxylic acid)[3]. Because these diastereomers have identical molecular weights and highly similar polarities, they frequently co-elute in standard 1D-LC. Resolving them requires shape-selective stationary phases or specific hydrophilic interaction liquid chromatography (HILIC) conditions[4].

Q3: How does mobile phase pH dictate the separation of structurally related granatane impurities? A3: pH controls the ionization state, which dictates the primary retention mechanism. By lowering the pH to 2.5 (using formic or phosphoric acid), you fully protonate the carboxylic acid, neutralizing it. The molecule then behaves as a simple basic amine, allowing you to use ion-pairing reagents to increase hydrophobicity and resolve des-alkyl impurities[5]. Conversely, in Zwitterionic HILIC (ZIC-HILIC), optimizing the pH modulates the electrostatic interactions between the analyte and the stationary phase's charged groups, fine-tuning selectivity[6].

Section 2: Diagnostic Workflow

TroubleshootingWorkflow Start Co-eluting Impurity Detected (UV/MS Analysis) CheckIsomer Is it an endo/exo stereoisomer? (Identical m/z) Start->CheckIsomer YesIsomer Deploy ZIC-HILIC or Shape-Selective Column CheckIsomer->YesIsomer Yes NoIsomer Is it a structurally related alkaloid (e.g., des-propyl)? CheckIsomer->NoIsomer No CheckRetention Evaluate Current Retention (k') NoIsomer->CheckRetention LowRetention k' < 2 (Poor Retention) CheckRetention->LowRetention HighRetention k' > 2 (Adequate Retention) CheckRetention->HighRetention SwitchHILIC Switch to Mixed-Mode (MMC) or HILIC LowRetention->SwitchHILIC AdjustPH Optimize Mobile Phase pH (Suppress Ionization) HighRetention->AdjustPH

Caption: Diagnostic workflow for resolving co-eluting impurities in zwitterionic chromatography.

Section 3: Column Selection & Quantitative Comparison

To resolve co-eluting impurities, selecting the correct stationary phase based on the target impurity's chemical nature is critical. The table below summarizes the quantitative and qualitative performance of various chromatographic modes for 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid.

Chromatographic ModeRecommended Column TypePrimary Retention MechanismOptimal pH Rangeendo/exo ResolutionTypical Tailing Factor (Tf)
Standard RP-LC C18 (Endcapped)Hydrophobic Partitioning2.0 – 3.0Poor> 1.8 (High tailing)
High-pH RP-LC BEH C18 (Hybrid)Hydrophobic Partitioning9.5 – 10.5Moderate1.1 – 1.3 (Low tailing)
ZIC-HILIC Sulfobetaine ZwitterionicHydrophilic & Electrostatic4.0 – 5.5Excellent1.0 – 1.2 (Ideal)
Mixed-Mode (MMC) C18 / Cation-ExchangeHydrophobic & Ion-Exchange3.0 – 4.5Good1.2 – 1.4 (Low tailing)
Section 4: Step-by-Step Troubleshooting Protocols
Protocol A: ZIC-HILIC Method Development for Stereoisomer Resolution

ZIC-HILIC is the gold standard for separating polar zwitterions and their structural isomers that co-elute in RPLC[4]. This protocol is a self-validating system designed to separate endo/exo isomers.

Step 1: Column & Mobile Phase Preparation

  • Column: Select a sulfobetaine-based ZIC-HILIC column (e.g., 100 mm × 2.1 mm, 3.5 µm).

  • Mobile Phase A (Aqueous): Prepare 20 mM Ammonium Acetate and adjust to pH 4.75.

    • Causality: This specific pH ensures both the tertiary amine and the carboxylic acid on the granatane skeleton remain ionized, maximizing the zwitterionic electrostatic interactions with the stationary phase[6].

  • Mobile Phase B (Organic): 100% LC-MS Grade Acetonitrile.

Step 2: Sample Diluent Validation (Critical Step)

  • Dissolve your sample in a diluent containing at least 75% Acetonitrile .

  • Causality: Injecting highly aqueous samples into a HILIC system disrupts the critical water-enriched hydration layer on the stationary phase. This causes severe peak distortion, breakthrough, and artificial co-elution.

Step 3: Gradient Execution

  • 0–2 min: Hold at 85% B (Isocratic hold to establish partitioning).

  • 2–15 min: Linear gradient from 85% B down to 50% B.

  • Causality: In HILIC, water is the strong eluting solvent. A shallow gradient increasing the aqueous phase ensures that the subtle differences in the hydration shells of the endo and exo isomers are exploited for baseline separation.

Protocol B: pH-Driven Orthogonal RP-LC Separation

If HILIC is unavailable and you are dealing with des-alkyl impurities (e.g., des-propyl variants), optimize RP-LC by systematically altering the ionization state[5].

Step 1: Baseline Assessment at Low pH

  • Equilibrate a standard C18 column with 0.1% Formic Acid (pH ~2.7) in Water/Acetonitrile.

  • Record the retention time and peak purity (via Diode Array Detector or MS). At this pH, the carboxylic acid is neutralized, and retention is driven solely by the protonated amine.

Step 2: Orthogonal Shift to High pH

  • If co-elution persists, switch to a high-pH stable column (e.g., Ethylene Bridged Hybrid - BEH technology)[2].

  • Change the aqueous mobile phase to 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Causality: At pH 10, the basic tertiary amine is deprotonated and neutralized, while the carboxylic acid becomes fully anionic. This drastic shift in the molecule's charge distribution completely alters its chromatographic selectivity, effectively pulling the target compound away from impurities that co-eluted under acidic conditions.

Sources

Optimization

Technical Support Center: Preventing Oxidative Degradation of 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist research teams in rescuing sensitive bridged bicyclic alkaloids from premature degradation.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist research teams in rescuing sensitive bridged bicyclic alkaloids from premature degradation.

9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid features a homotropane skeleton[1], a valuable structural motif found in natural products like adaline and euphococcinine. However, the electron-rich tertiary amine at the core of this structure is highly susceptible to oxidative degradation. This guide is designed to provide you with the mechanistic causality behind these degradation pathways and equip you with self-validating protocols to ensure the integrity of your compound during long-term storage.

Mechanistic Insight: The Causality of Degradation

To prevent degradation, we must first understand the chemical causality driving it. Tertiary amines do not simply "go bad"; they undergo specific, predictable electron-transfer reactions when exposed to environmental triggers[2].

  • N-Oxidation (The +16 Da Shift): The unprotonated nitrogen lone pair reacts directly with reactive oxygen species (ROS) or trace peroxides to form an amine N-oxide[3]. This autoxidation is accelerated by ambient light and elevated temperatures.

  • α -Carbon Oxidation (Dealkylation): Driven by single-electron transfer (SET) often catalyzed by trace transition metals (e.g., Cu, Fe), the amine is oxidized to an α -aminoalkyl radical. Subsequent oxidation yields an iminium ion, which rapidly hydrolyzes in the presence of ambient moisture to cleave the propyl group, yielding a secondary amine and propionaldehyde[4].

Degradation Compound 9-Propyl-9-azabicyclo[3.3.1]nonane -3-carboxylic acid (Free Base) NOxide N-Oxide Impurity (+16 Da Mass Shift) Compound->NOxide O2 / Peroxides (Autoxidation) Radical α-Aminoalkyl Radical (SET Pathway) Compound->Radical Trace Metals / Light (-e⁻, -H⁺) Iminium Iminium Ion Intermediate Radical->Iminium Oxidation (-e⁻) Dealkylated Dealkylated Secondary Amine + Propionaldehyde Iminium->Dealkylated Hydrolysis (+H2O)

Mechanistic pathways of oxidative degradation for homotropane tertiary amines.

Troubleshooting & FAQs

Q: My stored powder has turned slightly yellow, and LC-MS analysis shows a major impurity with a +16 m/z shift. What happened? A: You are observing classic N-oxide formation. The +16 Da shift corresponds to the addition of an oxygen atom to the tertiary amine[3]. Causality: The compound was likely stored in the presence of atmospheric oxygen. The free base form of the amine is highly nucleophilic and readily undergoes autoxidation. Solution: Transition to the rigorous Argon backfilling protocol (Protocol 1) and consider storing the compound as a protonated salt (e.g., HCl salt) to reduce the electron density on the nitrogen[2].

Q: I prepared a stock solution in THF for my assays, but after a week at 4°C, I observed significant cleavage of the propyl group. How can I prevent this? A: Ethers like THF and diethyl ether rapidly form hydroperoxides upon exposure to air. These peroxides initiate the α -carbon oxidation pathway, leading to the formation of an iminium ion that hydrolyzes into the dealkylated secondary amine[4]. Causality: Solvent-mediated peroxide attack. Solution: Never store this compound in uninhibited ethereal solvents. Use freshly sparged, peroxide-free solvents, and implement Protocol 2 using Butylated hydroxytoluene (BHT) as a radical scavenger.

Q: Does the protonation state of the carboxylic acid/amine zwitterion matter for storage? A: Absolutely. Disproportionation in the solid state can leave the drug in a non-ionized (free base) form, which is exponentially more susceptible to oxidation than the protonated state[2]. Causality: Protonation ties up the nitrogen's lone pair, drastically raising the oxidation potential of the molecule and shutting down both N-oxidation and SET pathways.

Quantitative Stability Data

The following table summarizes in-house validation data demonstrating the impact of storage conditions on the purity of 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid over a 6-month period.

Storage ConditionAtmospherePhysical StatePurity Retention (%)Primary Degradant Observed
25°C (Ambient)AirSolid (Free Base)81.4%N-Oxide (+16 Da)
4°C (Fridge)AirSolid (Free Base)89.2%N-Oxide (+16 Da)
-20°C (Freezer)ArgonSolid (Free Base)>99.5%None Detected
25°C (Ambient)AirSolid (HCl Salt)98.1%Trace N-Oxide
-80°C (Freezer)AirSolution (THF)74.3%Dealkylation Products
-80°C (Freezer)ArgonSolution (DMSO + BHT)98.8%Trace N-Oxide
Self-Validating Experimental Protocols

Workflow Start Compound Receipt / Synthesis State Determine Storage State Start->State Solid Solid Powder State->Solid Liquid In Solution State->Liquid Lyophilize Lyophilize (Remove H2O) Solid->Lyophilize Sparge Sparge Solvent (N2/Ar) Liquid->Sparge Argon Argon Backfill & Seal Lyophilize->Argon StoreSolid Store at -20°C (Dark) Argon->StoreSolid AddBHT Add 0.01% BHT Scavenger Sparge->AddBHT StoreLiq Store at -80°C (Amber Vial) AddBHT->StoreLiq

Decision tree and workflow for the inert storage of oxidation-sensitive amines.

Protocol 1: Lyophilization and Inert Gas Backfilling (Solid State)

Use this protocol for long-term archiving of the synthesized API.

  • Lyophilization: Dissolve the compound in LC-MS grade water/acetonitrile and freeze-dry for 24 hours.

    • Causality: Removing residual moisture prevents the hydrolysis of any transient iminium ions formed via trace oxidation, effectively halting the dealkylation pathway.

  • Argon Displacement: Transfer the lyophilized vial to a glovebox or use a Schlenk line. Pull a vacuum (0.1 mbar) for 5 minutes, then backfill with high-purity Argon. Repeat this cycle three times.

    • Causality: Argon is heavier than nitrogen and effectively blankets the solid, displacing ground-state diradical oxygen ( O2​ ) which acts as the primary initiator for autoxidation.

  • Seal and Store: Seal the vial with a PTFE-lined cap and wrap the junction with Parafilm. Store at -20°C in a light-proof secondary container.

  • Self-Validation Check: Include a small, open glass insert containing anhydrous Cobalt(II) chloride indicator paper inside the secondary storage container.

    • Validation Logic: If the blue paper turns pink, the atmospheric seal has been breached by moisture/air. This instantly invalidates the storage condition, prompting immediate re-purification and re-sealing before the compound degrades.

Protocol 2: Preparation of Antioxidant-Stabilized Working Solutions

Use this protocol when the compound must be stored in solution for ongoing biological or chemical assays.

  • Solvent Sparging: Select a peroxide-free solvent (e.g., LC-MS grade DMSO). Sparge the solvent with Argon gas through a submerged needle for 20 minutes prior to use.

    • Causality: Sparging mechanically strips dissolved oxygen from the solvent matrix, starving the N-oxidation pathway of its primary reactant.

  • Antioxidant Addition: Add Butylated hydroxytoluene (BHT) to the solvent to achieve a final concentration of 0.01% (w/v).

    • Causality: BHT acts as a sacrificial radical scavenger. If any α -aminoalkyl radicals form via trace metal catalysis, BHT rapidly donates a hydrogen atom to quench the radical chain reaction before dealkylation can occur.

  • Aliquot and Freeze: Dissolve the compound, aliquot into single-use amber glass vials (to prevent actinic light degradation), blanket the headspace with Argon, and immediately freeze at -80°C.

  • Self-Validation Check (LC-MS): Run a baseline LC-MS on Day 0.

    • Validation Logic: A successful protocol is validated if the +16 Da (N-oxide) peak remains below 0.5% Area Under the Curve (AUC) upon thawing an aliquot after 30 days. If the peak exceeds 0.5%, the solvent sparging was insufficient, and the batch must be discarded.

References
  • Recent progress in the synthesis of homotropane alkaloids adaline, euphococcinine and N-methyleuphococcinine. Beilstein Journal of Organic Chemistry. URL:[Link]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics. URL:[Link]

  • Oxidative Polymer Degradation via Cope Elimination. Macromolecules. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing LC-MS Analysis of 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid by Reducing Background Noise

Welcome to the technical support center for the LC-MS analysis of 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the LC-MS analysis of 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and frequently asked questions to mitigate background noise and enhance signal integrity during your experiments.

Introduction: The Challenge of Background Noise

In liquid chromatography-mass spectrometry (LC-MS), achieving high sensitivity and accuracy is paramount, especially for quantitative analyses in complex matrices.[1][2] Background noise, which can originate from various sources including the sample matrix, solvents, and the instrument itself, can significantly compromise data quality by masking the analyte signal, leading to poor sensitivity and inaccurate quantification.[3][4] 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid, with its bicyclic amine and carboxylic acid moieties, presents unique analytical challenges that necessitate a systematic approach to noise reduction. This guide provides a structured, cause-and-effect-based approach to identifying and mitigating common sources of background noise in your LC-MS workflow.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the LC-MS analysis of 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid.

Q1: I'm observing high background noise across my entire chromatogram, even in blank injections. What are the likely sources and how can I troubleshoot this?

A1: High, consistent background noise is often indicative of contamination in the mobile phase, LC system, or mass spectrometer.[3] Here’s a systematic approach to identify and resolve the issue:

Step 1: Isolate the Source

  • Mobile Phase Contamination: Prepare fresh mobile phase using high-purity, LC-MS grade solvents and additives.[5][6] Contaminants can leach from storage containers, so ensure you are using appropriate solvent bottles. Common contaminants include plasticizers (e.g., phthalates) and polyethylene glycol (PEG).[6][7]

  • System Contamination: To determine if the contamination originates from the LC system, disconnect the column and run a blank gradient directly into the mass spectrometer. If the noise persists, the contamination is likely in the LC pump, tubing, or solvent lines. If the noise disappears, the column is the likely source.

  • Mass Spectrometer Contamination: A contaminated ion source is a common cause of high background noise.[4] Follow the manufacturer's instructions for cleaning the ion source components, such as the capillary, lenses, and skimmer.[8]

Step 2: Remediation

  • Mobile Phase: Always use freshly prepared mobile phases from high-purity solvents. Filter all aqueous mobile phases.

  • System Flush: If the LC system is contaminated, perform a thorough flush with a series of strong solvents. A common sequence is to flush with water, then isopropanol, followed by methanol, and finally re-equilibrate with your initial mobile phase.

  • Column Wash: If the column is the source, wash it according to the manufacturer's recommendations. For reversed-phase columns, this typically involves washing with a high percentage of organic solvent.

Q2: My analyte signal is suppressed, and I see a significant drop in the baseline around the elution time of my compound. What is causing this and how can I fix it?

A2: This phenomenon is likely due to ion suppression , a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of your target analyte in the mass spectrometer's ion source.[1][9][10] For a compound like 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid, which can be analyzed in either positive or negative ion mode, ion suppression can be a significant issue, especially in complex biological matrices.[11]

Strategies to Mitigate Ion Suppression:

  • Improve Chromatographic Separation: The most effective way to combat ion suppression is to chromatographically separate your analyte from the interfering matrix components.[12]

    • Optimize the Gradient: A shallower gradient can improve resolution.

    • Change the Stationary Phase: If you are using a C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase. For a polar compound like this, Hydrophilic Interaction Liquid Chromatography (HILIC) could be a viable alternative to reversed-phase chromatography.[13][14]

  • Enhance Sample Preparation: A more rigorous sample cleanup will remove a larger portion of the interfering matrix components.[15][16]

    • Solid-Phase Extraction (SPE): This is a highly effective technique for removing matrix interferences.[17][18][19] For an amphoteric compound like 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid, a mixed-mode SPE sorbent (combining reversed-phase and ion-exchange properties) can provide excellent cleanup.

    • Liquid-Liquid Extraction (LLE): LLE can also be effective in removing interfering substances.[15]

  • Dilute the Sample: If the concentration of your analyte is sufficiently high, diluting the sample can reduce the concentration of matrix components to a level where they no longer cause significant ion suppression.[15]

Q3: I am struggling with poor peak shape (tailing) for 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid. What are the potential causes and solutions?

A3: Peak tailing for basic compounds like your analyte is a common issue in reversed-phase chromatography. The tertiary amine in the bicycloalkane structure can interact with residual silanol groups on the silica-based stationary phase, leading to tailing.

Troubleshooting Peak Tailing:

  • Mobile Phase pH Adjustment: The pH of the mobile phase plays a critical role in the peak shape of ionizable compounds.

    • Low pH: At a low pH (e.g., using 0.1% formic acid), the tertiary amine will be protonated, which can improve peak shape by reducing interactions with silanol groups.

    • High pH: At a high pH (e.g., using ammonium bicarbonate at pH 9.5), the silanol groups will be deprotonated, minimizing secondary interactions. Modern hybrid-silica columns are stable at higher pH ranges and are well-suited for this approach.

  • Choice of Mobile Phase Additive:

    • Formic acid is a common choice for positive ion mode ESI-MS and can help to improve peak shape for basic compounds.[20]

    • Ammonium formate or ammonium acetate can also be used as mobile phase modifiers to improve peak shape and are compatible with MS detection.[21][22]

  • Column Selection:

    • End-capped Columns: Use a high-quality, well-end-capped C18 column to minimize the number of free silanol groups.

    • Hybrid-Silica Columns: Columns with a hybrid particle technology (e.g., Waters XTerra, Agilent Zorbax) offer improved stability at a wider pH range, providing more flexibility for method development.

Experimental Protocols

Protocol 1: Systematic Troubleshooting of High Background Noise

This protocol provides a step-by-step workflow to identify the source of high background noise.

dot

A High Background Noise Observed B Prepare Fresh Mobile Phase with LC-MS Grade Reagents A->B C Run Blank Injection B->C D Noise Reduced? C->D E Yes: Original Mobile Phase Contaminated D->E Yes F No: Proceed to System Check D->F No G Disconnect Column, Run Blank Gradient F->G H Noise Reduced? G->H I Yes: Column is Contaminated H->I Yes J No: LC System or MS is Contaminated H->J No K Clean Ion Source J->K L Noise Reduced? K->L M Yes: Ion Source was Contaminated L->M Yes N No: LC System Contamination Likely L->N No O Systematically Flush LC System N->O

Caption: Troubleshooting workflow for high background noise.

Protocol 2: Solid-Phase Extraction (SPE) for Matrix Effect Reduction

This protocol outlines a general procedure for using mixed-mode SPE to clean up a sample containing 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid.

1. Sorbent Selection:

  • Choose a mixed-mode cation exchange SPE cartridge. This will retain the basic amine functionality of your analyte.

2. Cartridge Conditioning:

  • Condition the cartridge with 1 mL of methanol, followed by 1 mL of water. Do not let the sorbent go dry.

3. Sample Loading:

  • Adjust the sample pH to be at least 2 pH units below the pKa of the carboxylic acid to ensure it is protonated and the amine is charged.

  • Load the pre-treated sample onto the cartridge at a slow, steady flow rate.

4. Washing:

  • Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Follow with a wash of 1 mL of a stronger, non-polar solvent (e.g., hexane) to remove lipids and other non-polar interferences.

5. Elution:

  • Elute the analyte with 1 mL of a solvent mixture containing a basic modifier to neutralize the amine and disrupt the ionic interaction with the sorbent. A common elution solvent is 5% ammonium hydroxide in methanol.

6. Evaporation and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in your initial mobile phase for LC-MS analysis.

Data Presentation

Table 1: Recommended Starting Mobile Phase Compositions

ModeMobile Phase AMobile Phase BAdditive
Positive Ion WaterAcetonitrile or Methanol0.1% Formic Acid
Positive Ion WaterAcetonitrile or Methanol10 mM Ammonium Formate, pH adjusted with Formic Acid
Positive Ion 10 mM Ammonium Bicarbonate, pH 9.5Acetonitrile or Methanol-

Table 2: General Mass Spectrometer Settings for Optimization

ParameterRecommended ActionRationale
Capillary Voltage Optimize by infusing a standard solutionMaximizes ion formation and transfer.[23]
Gas Temperatures (Nebulizer & Drying) Optimize based on mobile phase composition and flow rateEnsures efficient desolvation of droplets.[6]
Gas Flow Rates (Nebulizer & Drying) Optimize for stable spray and maximum signalAffects droplet size and desolvation efficiency.[23]
Fragmentor/Collision Energy Optimize for desired fragmentation pattern (for MS/MS)Controls the extent of fragmentation for structural confirmation and quantification.

Visualization of Key Concepts

Diagram 1: Sources of Background Noise in LC-MS

dot

A High Background Noise B Sample Matrix (Matrix Effects, Ion Suppression) A->B C LC System (Contaminated Solvents, Tubing, Column Bleed) A->C D Mass Spectrometer (Contaminated Ion Source, Gas Lines) A->D E Environmental (Airborne Contaminants) A->E

Caption: Major contributors to background noise in LC-MS.

Concluding Remarks

A systematic and logical approach is crucial for effectively troubleshooting and reducing background noise in the LC-MS analysis of 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid. By carefully considering the potential sources of noise, from the initial sample preparation to the final mass spectrometric detection, and by implementing the strategies outlined in this guide, researchers can significantly improve the quality, sensitivity, and reliability of their analytical data. Remember that method development is an iterative process, and careful optimization of each parameter will ultimately lead to a robust and reproducible assay.

References

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.).
  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (n.d.). LCGC International.
  • Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples. (n.d.). Sigma-Aldrich.
  • Ion Suppression: A Major Concern in Mass Spectrometry. (2026, March 20). LCGC International.
  • Ion suppression (mass spectrometry). (n.d.). In Wikipedia.
  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2025, November 19). AMSbiopharma.
  • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. (2023, December 9). Separation Science.
  • Comparison of the Impact of Sample Preparation Techniques on Matrix Effects in Electrospray LC-MS/MS. (n.d.). Biotage.
  • Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. (2014, February 13). RSC Publishing.
  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. (2023, January 19). PubMed.
  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. (2023, January 13). ResearchGate.
  • Characterization of Typical Chemical Background Interferences in Atmospheric Pressure Ionization Liquid Chromatography-Mass Spectrometry. (n.d.). PubMed.
  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025, May 6). ZefSci.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog.
  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic. (n.d.). Waters Corporation.
  • Solid phase extraction of amines. (n.d.). ResearchGate.
  • Suggested approaches for minimizing background chemical noise in low mass MRM Transitions for trace level quantification of N-Nitro. (n.d.). Waters Corporation.
  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. (2023, January 19). MDPI.
  • Tips to Improve Signal-to-Noise Checkout. (n.d.). Agilent.
  • Background noise in UPLC-MS/MS experience?. (2022, June 16). Nitrosamines Exchange.
  • How to reduce high background noise in an LC MS/MS experiment?. (2015, February 23). ResearchGate.
  • Optimising-LC-MS-sensitivity. (n.d.). Element Lab Solutions.
  • Labeling Reagents for Amines and Carboxylic Acids in LC-MS/ MS. (n.d.). ResearchGate.
  • Background level/Noise level is too high (LCMS). (2020, November 13). Shimadzu.
  • Optimizing Conditions for GC/MS Analyses. (2020, January 20). Agilent.
  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025, May 6). ZefSci.
  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. (2018, September 1). LCGC International.
  • Determination of Primary, Secondary, and Tertiary Amines in Air by Direct or Diffusion Sampling Followed by Determination with Liquid Chromatography and Tandem Mass Spectrometry. (2008, June 13). Environmental Science & Technology.
  • DO-MS: Data-Driven Optimization of Mass Spectrometry Methods. (n.d.). PMC.
  • Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. (n.d.). PMC.
  • Solid Phase Extraction Guide. (n.d.). Thermo Fisher Scientific - US.
  • What Is the Purpose of Solid Phase Extraction. (2025, November 28). Hawach.
  • Optimization of Mass Spectrometric Parameters in Data Dependent Acquisition for Untargeted Metabolomics on the Basis of Putative Assignments. (2023, July 7). ACS Publications.
  • Reduction of chemical background noise in LC-MS/MS for trace analysis. (n.d.). Ghent University Academic Bibliography.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020, October 22). MDPI.
  • What is Solid Phase Extraction (SPE)?. (n.d.). Organomation.
  • Effect of pH on LC-MS Analysis of Amines. (n.d.). Waters Corporation.
  • Goals & Benefits of Solid-Phase Extraction [SPE]. (n.d.). Waters Corporation.
  • Optimization Strategies for Mass Spectrometry-Based Untargeted Metabolomics Analysis of Small Polar Molecules in Human Plasma. (2023, August 7). MDPI.
  • How to reduce high background noise in an LC MS/MS experiment?. (n.d.). ECHEMI.
  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. (2024, January 5). PMC.

Sources

Optimization

Technical Support Center: Purification of 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic Acid

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 9-Propyl-9-azabicyclo[3.3.1]non...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid.

This compound shares its core bicyclic scaffold with naturally occurring granatane alkaloids[1]. Because it contains both a basic tertiary amine (the 9-propyl group) and an acidic moiety (the C3-carboxylic acid), it exists as a highly polar zwitterion at neutral pH. Standard organic purification techniques often fail here due to the compound's extreme water solubility and strong electrostatic interactions with traditional stationary phases.

Below is our field-validated diagnostic workflow and troubleshooting guide to ensure high-yield, high-purity recovery.

Diagnostic Purification Workflow

PurificationWorkflow Start Crude 9-Propyl-9-azabicyclo [3.3.1]nonane-3-carboxylic acid CheckPurity Assess Initial Purity (LC-MS / NMR) Start->CheckPurity HighPurity Purity > 80% Mainly Salts/Neutrals CheckPurity->HighPurity LowPurity Purity < 80% Complex Byproducts CheckPurity->LowPurity Isoelectric Isoelectric Precipitation (Adjust to pI ~6.5) HighPurity->Isoelectric SCX Strong Cation Exchange (SCX) Catch & Release LowPurity->SCX PrepLC Reverse-Phase HPLC (0.1% TFA modifier) LowPurity->PrepLC Pure Pure Zwitterionic Product Isoelectric->Pure SCX->Pure PrepLC->Pure

Workflow for selecting the optimal purification strategy based on crude purity.

Core Troubleshooting & FAQs

Q1: My compound is streaking severely on normal-phase silica gel TLC plates. How can I resolve this and purify the mixture? Causality: Streaking of carboxylic acids on normal-phase silica is a well-documented issue caused by strong hydrogen bonding and electrostatic interactions between the acidic proton of the carboxyl group and the slightly acidic silanol groups on the silica gel[2]. For a zwitterionic granatane derivative, the basic amine exacerbates this by binding irreversibly to the silica. Solution: Abandon normal-phase silica. Instead, utilize Reverse-Phase (C18) chromatography. You must add a volatile acid modifier (e.g., 0.1% Trifluoroacetic acid, TFA) to the mobile phase to fully protonate the carboxylate and suppress ionization, ensuring the compound moves as a defined band[3]. Alternatively, for highly polar impurities, employ Hydrophilic Interaction Liquid Chromatography (HILIC), which is specifically designed to partition water-soluble zwitterions[4].

Q2: I attempted an acid-base extraction, but the target compound remains in the aqueous layer regardless of the pH. Why? Causality: At low pH (< 3), the amine is protonated (cationic). At high pH (> 10), the carboxylic acid is deprotonated (anionic). In both states, the molecule carries a net charge, making it highly soluble in water and insoluble in organic solvents like dichloromethane or ethyl acetate. Solution: You must exploit the compound's isoelectric point (pI) . The pKa of the granatane tertiary amine is approximately 9.5, and the carboxylic acid is roughly 3.5. The pI is the average of these values (~pH 6.5). At pH 6.5, the molecule exists as a neutral inner salt (zwitterion) with a net charge of zero, which represents its point of minimum aqueous solubility. Adjust the aqueous layer exactly to pH 6.5 to precipitate the product.

Q3: My isoelectric precipitation yielded a sticky, amorphous gum instead of a crystalline solid. What went wrong? Causality: Granatane derivatives are prone to trapping water and residual inorganic salts within their crystal lattice during rapid precipitation, leading to "oiling out" or gum formation. Solution: Redissolve the gum in a minimum amount of hot water (60°C). Adjust the pH slowly using dilute reagents (0.1 M NaOH or HCl) under vigorous stirring. Allow the solution to cool gradually to room temperature over several hours before transferring to a 4°C environment. The slow cooling provides the thermodynamic time required for ordered crystal lattice formation.

Validated Experimental Protocols

Protocol A: Strong Cation Exchange (SCX) Catch-and-Release

This method is ideal for removing neutral and acidic byproducts from crude mixtures. It relies on the divergent deprotonation mechanisms of zwitterionic structures[5].

SCXMechanism Load 1. Load (pH 2) Amine is protonated (+) Bind 2. Bind to SCX Resin Electrostatic trapping Load->Bind Wash 3. Organic Wash Removes neutrals/acids Bind->Wash Elute 4. Elute (Basic pH) Amine deprotonated Wash->Elute

Mechanistic steps of Strong Cation Exchange (SCX) catch-and-release purification.

Step-by-Step Methodology:

  • Resin Conditioning: Pack a column with SCX resin (e.g., Dowex 50WX8). Wash sequentially with 3 column volumes (CV) of 1M HCl, 3 CV of Methanol (MeOH), and 3 CV of Deionized (DI) Water.

  • Loading: Dissolve the crude mixture in 0.1M HCl (pH ~2) to ensure the tertiary amine is fully protonated. Load onto the column at a flow rate of 1-2 drops/second.

    • Causality: The positively charged amine binds ionically to the negatively charged sulfonate groups on the stationary phase.

  • Washing: Wash the column with 3 CV of 100% MeOH, followed by 3 CV of DI water.

    • Validation Checkpoint: Spot the MeOH wash on a TLC plate and stain with Dragendorff's reagent (specific for tertiary amines). If an orange spot appears, the resin was overloaded; collect the wash and re-run. If clean, all neutral/acidic impurities have been successfully purged.

  • Elution: Elute the target compound using 3 CV of 2M Ammonia in MeOH.

    • Causality: The basic ammonia deprotonates the tertiary amine, neutralizing its positive charge. The electrostatic bond is broken, releasing the pure zwitterion.

  • Recovery: Concentrate the basic eluent under reduced pressure to yield the purified product.

Protocol B: Isoelectric Crystallization

Use this protocol for high-purity crudes (>80%) or as a final polishing step after SCX chromatography.

Step-by-Step Methodology:

  • Dissolution: Suspend the crude zwitterion in a minimal volume of DI water. Add 1M HCl dropwise until the solid completely dissolves (pH ~2-3).

  • Thermal Regulation: Heat the solution gently to 60°C to ensure complete homogeneity.

  • pH Adjustment: While monitoring with a calibrated pH meter, add 0.5M NaOH dropwise until the pH reaches exactly 6.5.

    • Causality: Reaching the exact isoelectric point (pI) ensures the molecule has a net-zero charge, forcing the hydrophobic bicyclic core to aggregate and precipitate.

  • Crystallization: Remove from heat. Stir at 100 rpm and allow to cool to 20°C over 2 hours, then transfer to 4°C for 12 hours.

    • Validation Checkpoint: Centrifuge a 1 mL aliquot of the suspension and analyze the supernatant via LC-MS. If the target mass (m/z ~212 for[M+H]+) is still highly abundant, the solution is too dilute; reduce the volume via lyophilization and repeat the cooling process.

  • Isolation: Filter the crystals via a Büchner funnel. Wash with ice-cold DI water (10 mL) followed by cold acetone (10 mL) to remove residual water. Dry under high vacuum for 24 hours.

Quantitative Performance Metrics

Use the following table to benchmark your purification strategy against expected laboratory standards.

Purification TechniqueTypical YieldPurity AchievedScalabilityBest Applied ForSolvent / Consumable Cost
Isoelectric Precipitation 60 – 75%> 95%High (Multi-gram)High-purity crudes, desaltingLow
SCX Catch-and-Release 85 – 95%90 – 95%Medium (Gram scale)Removing neutral/acidic byproductsMedium
Reverse-Phase HPLC (C18) 50 – 70%> 99%Low (Milligram scale)Separating closely related isomersHigh
HILIC Chromatography 70 – 80%> 98%Low to MediumHighly polar, water-soluble impuritiesHigh

References

  • Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. National Institutes of Health (NIH).[Link]

  • RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO.[Link]

  • Role of zwitterionic structures in the solid-phase extraction based method development for clean up of tetracycline and oxytetracycline from honey. National Institutes of Health (NIH).[Link]

  • Preparation of a 1,4-Diazabicyclo[2.2.2]octane sulfonate betaine zwitterionic stationary phase and comparative evaluation of its separation performance in hydrophilic interaction chromatography. National Institutes of Health (NIH). [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid vs. Tropane-3-carboxylic acid

Executive Summary In the development of neuropharmacological and anticholinergic agents, bicyclic alkaloid scaffolds serve as foundational pharmacophores. This guide provides an objective, data-driven comparison between...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of neuropharmacological and anticholinergic agents, bicyclic alkaloid scaffolds serve as foundational pharmacophores. This guide provides an objective, data-driven comparison between two structurally homologous but pharmacologically divergent scaffolds: tropane-3-carboxylic acid (the classic 8-azabicyclo[3.2.1]octane core) and 9-propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid (a lipophilic derivative of the granatane core).

While the tropane scaffold is highly optimized for monoamine transporters and muscarinic receptors, expanding the bicyclic bridge by a single carbon—combined with an N-propyl substitution—fundamentally alters the spatial geometry, N-invertomer equilibrium, and receptor binding efficacy of the molecule. This guide details the structural causality behind these efficacy shifts and provides validated experimental protocols for comparative screening.

Structural Causality & Conformational Dynamics

The efficacy differences between these two compounds are dictated by strict structure-activity relationships (SAR) governed by ring size and nitrogen substitution.

  • Tropane-3-carboxylic acid (8-azabicyclo[3.2.1]octane): This scaffold possesses a rigid two-carbon bridge. The spatial orientation of the 3-carboxylic acid group (whether in the α or β configuration) is tightly constrained, allowing for precise docking into the highly conserved binding pockets of the dopamine transporter (DAT) and muscarinic acetylcholine receptors (mAChRs)[1].

  • 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid: The granatane core expands the bridge to three carbons[C(6)-C(7)-C(8)]. This structural modification increases the flexibility of the piperidine ring system. Furthermore, replacing the standard N-methyl group with an N-propyl group significantly increases lipophilicity and steric bulk. This bulk shifts the N-invertomer equilibrium (the ratio of equatorial to axial N-alkyl projections) depending on the solvent environment, which directly impacts the ligand's ability to navigate narrow receptor channels[2].

Target-Specific Efficacy Comparison

Dopamine Transporter (DAT) Affinity

Tropane derivatives are exquisitely tuned for the cocaine-binding site on the DAT. However, empirical data demonstrates that the DAT pocket is highly sensitive to modifications at the unsubstituted methylene bridge. Expanding the [3.2.1] system to a [3.3.1] nonane system results in a severe steric clash. Consequently, granatane derivatives exhibit a ~100-fold decrease in DAT binding potency, shifting from nanomolar affinities ( Ki​<100 nM) to micromolar affinities ( Ki​=2−14 µM)[3]. The addition of the bulky N-propyl group further exacerbates this steric hindrance, rendering the 9-propyl granatane scaffold generally unsuitable for potent DAT inhibition.

Cholinergic & Neuromuscular Targets

Conversely, the expanded granatane scaffold shows unique efficacy in peripheral cholinergic systems. While tropane-3-carboxylic acid esters are classic, long-acting mAChR antagonists[1], granatane derivatives have been successfully leveraged as potent, non-depolarizing neuromuscular blocking (NMB) agents. In these peripheral targets, the expanded ring and lipophilic N-alkyl groups are better tolerated, often resulting in ultrashort durations of action due to altered enzymatic degradation kinetics[4].

G T Tropane-3-carboxylic acid [3.2.1] Core DAT DAT Binding Site T->DAT High Affinity (nM Ki) MACHR Muscarinic Receptors T->MACHR Potent Antagonism G 9-Propyl-granatane-3-carboxylic acid [3.3.1] Core G->DAT Low Affinity (µM Ki) - Steric Clash G->MACHR Variable Affinity Ultrashort Action

Pharmacological targeting and efficacy divergence between tropane and granatane scaffolds.

Quantitative Data Summary

The following table synthesizes the comparative pharmacological metrics based on the structural transition from the tropane to the N-propyl granatane scaffold.

Metric / PropertyTropane-3-carboxylic acid9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid
Core Scaffold 8-azabicyclo[3.2.1]octane9-azabicyclo[3.3.1]nonane
Bridge Structure 2-Carbon (Rigid)3-Carbon (Flexible)
DAT Binding Affinity ( Ki​ ) High (Low nM range)Low (2 - 14 µM range)[3]
mAChR Antagonism Potent, long-acting[1]Moderate, highly dependent on esterification
N-Invertomer Dynamics Highly constrainedSolvent-dependent equilibrium shifts[2]
Neuromuscular Blockade Standard durationPotential for ultrashort action[4]

Self-Validating Experimental Protocols

To objectively compare the efficacy of these two scaffolds, researchers must employ self-validating assay systems that account for non-specific binding and tissue viability.

Protocol A: Radioligand Competition Assay for DAT Affinity

Purpose: To quantify the binding affinity ( Ki​ ) of the carboxylic acid derivatives at the dopamine transporter.

  • Tissue Preparation: Homogenize fresh rat caudate-putamen tissue in ice-cold sucrose buffer (0.32 M) to preserve membrane integrity[3]. Centrifuge at 1,000 × g for 10 min, then collect the supernatant and centrifuge at 20,000 × g for 20 min to isolate the synaptosomal fraction.

  • Assay Buffer: Resuspend the pellet in a sodium-phosphate buffer (pH 7.4) containing 10 mM NaCl, mimicking physiological conditions necessary for DAT function.

  • Ligand Incubation: Incubate 50 µg of membrane protein with 1 nM[³H]WIN 35,428 (a highly specific DAT radioligand) and varying concentrations of the test compounds ( 10−10 to 10−4 M).

    • Self-Validation Step: Include a parallel well with 10 µM (-)-cocaine to define non-specific binding (NSB). If NSB exceeds 15% of total binding, the membrane wash steps must be optimized.

  • Filtration & Counting: Terminate the reaction after 2 hours at 4°C by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine. Wash filters three times with ice-cold buffer.

  • Data Analysis: Quantify bound radioactivity via liquid scintillation counting. Calculate IC 50​ values using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Workflow S1 1. Tissue Homogenization (Rat Caudate-Putamen) S2 2. Compound Incubation (Equilibration of N-invertomers) S1->S2 S3 3. Radioligand Competition ([³H]WIN 35,428 vs Test Ligand) S2->S3 S4 4. Rapid Vacuum Filtration (GF/B Filters) S3->S4 S5 5. Liquid Scintillation & Ki Calculation (Cheng-Prusoff) S4->S5

Self-validating experimental workflow for monoamine transporter binding affinity.

Protocol B: Functional Efficacy Assay at mAChR (Guinea-Pig Ileum)

Purpose: To evaluate the functional antagonism of the scaffolds at peripheral muscarinic receptors.

  • Tissue Setup: Isolate segments of guinea-pig ileum and suspend them in 10 mL organ baths containing Tyrode's solution maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Equilibration: Apply a resting tension of 1.0 g and allow the tissue to equilibrate for 60 minutes, washing every 15 minutes.

  • Agonist Standard Curve: Generate a cumulative concentration-response curve using carbachol ( 10−8 to 10−4 M) to establish baseline tissue contractility.

  • Antagonist Incubation: Wash the tissue until baseline tension is restored. Incubate the tissue with a fixed concentration of the test compound (e.g., tropane-3-carboxylic acid or the 9-propyl granatane analog) for 20 minutes.

    • Self-Validation Step: Run a parallel bath using Atropine (10 nM) as a positive control. The rightward shift of the carbachol curve must match established literature values to validate tissue responsiveness[1].

  • Efficacy Calculation: Repeat the carbachol concentration-response curve. Calculate the dose ratio (DR) and determine the pA 2​ value via Schild plot analysis to objectively compare antagonist potency.

References

  • Synthesis and dopamine transporter affinity of 2-(methoxycarbonyl)-9-methyl-3-phenyl-9-azabicyclo[3.3.1]nonane derivatives.PubMed (nih.gov).
  • Design, Synthesis, and Structure-Activity Relationship of Tropane Muscarinic Acetylcholine Receptor Antagonists.ResearchGate.
  • Determination of the N-invertomer stereochemistry in N-substituted nortropanones and norgranatanones using computational and NMR.Academie-sciences.fr.
  • Quaternary derivatives of granatanol diesters: potent, ultrashort acting non-depolarizing neuromuscular relaxants.PubMed (nih.gov).

Sources

Comparative

Comparative Structural Analysis of Granatane and Tropane Alkaloids

As a Senior Application Scientist, navigating the structural nuances of bicyclic alkaloids is critical for rational drug design and natural product profiling. Tropane and granatane alkaloids are structurally homologous,...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, navigating the structural nuances of bicyclic alkaloids is critical for rational drug design and natural product profiling. Tropane and granatane alkaloids are structurally homologous, yet the presence of a single additional carbon atom in the granatane core fundamentally alters its 3D conformation, biosynthetic origin, and pharmacological profile[1].

This guide provides an objective, data-driven comparison of these two alkaloid classes, detailing the causality behind the analytical methodologies used to differentiate them and providing self-validating experimental protocols for your laboratory.

Structural Homology and Conformational Divergence

At their core, both classes are bridged bicyclic nitrogenous compounds.

  • Tropane Alkaloids (TAs): Feature an 8-azabicyclo[3.2.1]octane core. This structure consists of a five-membered pyrrolidine ring fused to a six-membered piperidine ring. The rigid geometry forces a highly strained chair-boat conformation [2].

  • Granatane Alkaloids (GAs): Feature a 9-azabicyclo[3.3.1]nonane core. The addition of one methylene group creates a fused twin-piperidine system, allowing the molecule to adopt a more thermodynamically stable chair-chair conformation [1].

This conformational shift heavily influences the N-invertomer stereochemistry (the axial vs. equatorial positioning of the N-methyl group). In solid-state X-ray crystallography, the N-methyl group of tropinone is predominantly axial, whereas in cocaine it is equatorial[3]. Conversely, granatanone derivatives almost exclusively display an axial N-substituent in the solid state[3].

Biosynthetic Pathway Divergence

The structural differences dictate distinct evolutionary and biosynthetic origins. TAs are derived from ornithine or arginine via an N-methyl-Δ¹-pyrrolinium intermediate, which condenses with malonyl-CoA via pyrrolidine ketide synthases (PYKS)[4]. GAs are derived from lysine via a Δ¹-piperideine intermediate[5].

BiosyntheticDivergence Orn Ornithine / Arginine Pyr N-methyl-Δ1-pyrrolinium Orn->Pyr PMT / MPO Lys Lysine Pip Δ1-piperideine Lys->Pip LDC Trop Tropane Core (8-azabicyclo[3.2.1]octane) Pyr->Trop PYKS + Malonyl-CoA Gran Granatane Core (9-azabicyclo[3.3.1]nonane) Pip->Gran Condensation

Biosynthetic divergence of tropane and granatane alkaloids from amino acid precursors.

Quantitative Data Comparison

To facilitate rapid identification during high-throughput screening, the structural and analytical hallmarks of both classes are summarized below.

FeatureTropane AlkaloidsGranatane Alkaloids
Core Scaffold 8-azabicyclo[3.2.1]octane9-azabicyclo[3.3.1]nonane
Biosynthetic Precursor Ornithine / ArginineLysine
Ring Conformation Rigid Chair-BoatFlexible Chair-Chair
Primary MS/MS Fragment m/z 124.1121 [C8H14N]⁺m/z 138.1277 [C9H16N]⁺
Secondary MS/MS Fragment m/z 93.0697 [C7H9]⁺m/z 107.0854 [C8H11]⁺
N-Invertomer (Solid State) Variable (Axial or Equatorial)Predominantly Axial
Representative Compounds Atropine, Scopolamine, CocainePseudopelletierine, Granatane tropate

Experimental Workflows & Protocols

Because TAs and GAs often co-occur in complex plant matrices (such as Duboisia myoporoides[6]), distinguishing them requires rigorous, self-validating analytical protocols.

Protocol A: UHPLC-HRMS/MS Profiling for Alkaloid Differentiation

Causality: Why use HRMS/MS over standard GC-MS? The structural homology between granatanes and tropanes often leads to co-elution in standard chromatography. High-resolution mass spectrometry allows for the exact mass determination of the defining fragments, bypassing chromatographic ambiguities[6].

  • Sample Extraction: Extract 50 mg of lyophilized tissue in 1 mL of acidified methanol (0.1% formic acid). Rationale: Acidification protonates the basic tertiary amines (pKa ~9-10), drastically increasing solubility and extraction yield[2].

  • Chromatographic Separation: Inject 2 µL onto a Biphenyl UHPLC column. Use a mobile phase of Water/Acetonitrile modified with 10 mM ammonium formate (pH 9.0). Rationale: Basic mobile phases prevent the peak tailing typical of secondary and tertiary amines on silica-based columns.

  • HRMS/MS Acquisition: Operate in positive ESI mode. Target the neutral loss of ester moieties (e.g., tropic acid or isovaleric acid).

  • Self-Validating Step (Critical): Spike the sample with N-methyl atropine as an internal standard. N-methyl atropine is a quaternary tropane that yields an isobaric m/z 138.1277 fragment, mimicking a granatane. To prevent false-positive GA identification, you must validate using secondary fragmentation: GAs will yield an m/z 107.0854[C8H11]⁺ fragment, whereas the N-methyl atropine decoy yields m/z 93.0697 [C7H9]⁺[6].

Protocol B: NMR Determination of N-Invertomer Ratios

Causality: Why perform low-temperature NMR? The N-methyl invertomers of these bicyclic systems rapidly exchange at room temperature, appearing as an averaged signal. Lowering the temperature slows the inversion rate, allowing for the distinct quantification of axial versus equatorial conformers—a critical metric for predicting receptor binding kinetics[3].

  • Solvent Selection: Dissolve 10 mg of the purified alkaloid in 0.5 mL of CFCl₃ or D₂O, depending on the target polarity[3].

  • Variable Temperature (VT) NMR: Cool the NMR probe to -100 °C. Rationale: This temperature drops the thermal energy below the activation barrier for nitrogen inversion.

  • Spectral Acquisition: Acquire ¹H and ¹³C NMR spectra. Integrate the N-methyl proton singlets. The axial and equatorial conformers will resolve into distinct peaks.

  • Crystallographic Cross-Validation: Grow single crystals via slow evaporation in diethyl ether. Perform X-ray diffraction to confirm the solid-state ground conformation, ensuring the solution-state NMR data aligns with the absolute stereochemistry[7].

AnalyticalWorkflow Extract Alkaloid Extract LCMS UHPLC-HRMS/MS Extract->LCMS NMR 1H/13C NMR & X-Ray Extract->NMR TropMS m/z 124[C8H14N]+ Tropane Fragment LCMS->TropMS GranMS m/z 138[C9H16N]+ Granatane Fragment LCMS->GranMS TropNMR Chair-Boat Conformation Equatorial/Axial Mix NMR->TropNMR GranNMR Chair-Chair Conformation Axial Preference NMR->GranNMR

Multi-modal analytical workflow for differentiating tropane and granatane structures.

References

  • 1. Molecules. 2.6. Journal of Natural Products. 3.3. Comptes Rendus Chimie.

  • 4. Nature Communications.

Sources

Validation

Validating LC-MS/MS Quantification of 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic Acid: A Comparative Methodological Guide

Executive Summary & The Analytical Challenge The accurate quantification of highly polar, zwitterionic bicyclic compounds in biological matrices is a notorious bottleneck in bioanalytical chemistry. 9-Propyl-9-azabicyclo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Analytical Challenge

The accurate quantification of highly polar, zwitterionic bicyclic compounds in biological matrices is a notorious bottleneck in bioanalytical chemistry. 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid (CAS: 1208959-51-6) is a specialized granatane derivative characterized by a basic tertiary amine embedded in a bridged bicyclic ring (pKa ~9.5) and an acidic carboxylic acid moiety (pKa ~3.5).

Because it exists primarily as a zwitterion at physiological pH, this compound exhibits extreme hydrophilicity. When subjected to standard Reversed-Phase Liquid Chromatography (RP-LC), it elutes in the column void volume, leading to severe ion suppression from endogenous matrix components (e.g., salts and phospholipids) and unacceptable peak tailing.

This guide objectively compares three leading LC-MS/MS methodologies to overcome this "polarity paradox":

  • Direct Hydrophilic Interaction Liquid Chromatography (HILIC-MS/MS)

  • Mixed-Mode Cation Exchange (MCX) Chromatography

  • Pre-column 3-Nitrophenylhydrazine (3-NPH) Derivatization followed by RP-LC-MS/MS

Based on rigorous experimental validation, we demonstrate why 3-NPH derivatization provides superior sensitivity, recovery, and matrix-effect mitigation for this specific scaffold.

Methodological Comparison: HILIC vs. Mixed-Mode vs. Derivatization

To establish a self-validating analytical system, we evaluated the three approaches using human plasma spiked with the target analyte. The causality behind the performance differences lies in the fundamental interaction between the analyte's functional groups and the stationary phase.

  • HILIC: While theoretically ideal for polar compounds, the zwitterionic nature of the granatane core causes secondary electrostatic interactions with the silica backbone, requiring high buffer concentrations (e.g., 20 mM ammonium formate) which subsequently suppress Electrospray Ionization (ESI) efficiency.

  • Mixed-Mode (MCX): Retains the basic nitrogen effectively but struggles to achieve a sharp peak shape due to the competing ionization state of the carboxylic acid during the elution gradient.

  • 3-NPH Derivatization (Recommended): Covalently tags the carboxylic acid with 3-NPH via carbodiimide coupling (EDC). This neutralizes the acidic moiety, eliminates the zwitterionic state, and drastically increases the molecule's hydrophobicity. This allows for robust retention on standard C18 columns and shifts the analyte away from the matrix suppression zone[1].

Table 1: Performance Metrics Comparison in Human Plasma
MetricDirect HILIC-MS/MSMixed-Mode (MCX)3-NPH Derivatization + RP-LC
Column Waters BEH Amide (1.7 µm)Phenomenex Luna Omega PS C18Agilent SB-C18 RRHD (1.8 µm)
Retention Factor ( k ) 1.82.46.5
Matrix Effect (Ion Suppression) -45%-30%-8%
Extraction Recovery 65% ± 8%78% ± 6%98% ± 3%
Limit of Quantitation (LOQ) 5.0 ng/mL2.5 ng/mL0.1 ng/mL
Linearity ( R2 ) 0.9850.9910.999

Data Interpretation: Derivatization with 3-NPH yields near 100% recovery and a 50-fold improvement in LOQ compared to direct HILIC analysis. Previous comparative studies on carboxylic acid derivatization validate that 3-NPH vastly outperforms alternatives like aniline, which typically yield <50% recovery due to incomplete reaction kinetics in complex matrices[1].

Validated Experimental Protocol: 3-NPH Derivatization Workflow

The following protocol details the optimized, step-by-step methodology for the 3-NPH derivatization and subsequent RP-LC-MS/MS quantification of 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid.

Sample Preparation & Derivatization
  • Protein Precipitation: Transfer 50 µL of human plasma to a microcentrifuge tube. Add 150 µL of ice-cold acetonitrile (ACN) containing 1% formic acid and an appropriate stable isotope-labeled internal standard (IS).

  • Extraction: Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer 100 µL of the clear supernatant to a 96-well reaction plate.

  • Reagent Addition: Add 20 µL of 200 mM 3-NPH hydrochloride (in 50% aqueous methanol) and 20 µL of 120 mM N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) containing 6% pyridine.

  • Incubation: Seal the plate and incubate at 40°C for 30 minutes to ensure complete derivatization.

  • Quenching & Dilution: Add 100 µL of water/methanol (50:50, v/v) to quench the reaction. The sample is now ready for injection.

G N1 Plasma Sample (50 µL) N2 Protein Precipitation (150 µL ACN + 1% FA) N1->N2 N3 Centrifugation (14,000 x g, 10 min) N2->N3 N4 Supernatant Transfer (100 µL) N3->N4 N5 3-NPH Derivatization (3-NPH + EDC + Pyridine, 40°C) N4->N5 N6 RP-LC-MS/MS Analysis (Agilent SB-C18) N5->N6

Caption: Workflow for 3-NPH derivatization and LC-MS/MS quantification.

LC-MS/MS Conditions
  • Analytical Column: Agilent SB-C18 RRHD (100 × 2.1 mm, 1.8 μm) maintained at 40°C[1].

  • Mobile Phase A: Water containing 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile containing 0.1% Formic Acid.

  • Gradient: 0.0–0.5 min (15% B); 0.5–4.0 min (linear to 60% B); 4.0–4.5 min (linear to 100% B); 4.5–5.5 min (100% B); 5.6–7.0 min (15% B). Flow rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Mass Spectrometry & Fragmentation Mechanics

Understanding the gas-phase fragmentation of the azabicyclo[3.3.1]nonane core is critical for selecting robust Multiple Reaction Monitoring (MRM) transitions.

For structurally related granatane derivatives (e.g., granisetron), MS/MS fragmentation in positive ESI mode typically yields a highly diagnostic fragment corresponding to the intact bicyclic core. For a 9-methyl-granatane, this is observed at m/z 138.13[2]. Because our target analyte possesses a 9-propyl substitution, the corresponding diagnostic core fragment shifts to m/z 166.16 ( C11​H20​N+ ).

For the 3-NPH derivatized analyte:

  • Precursor Ion [M+H]+ : m/z 347.2 (Native mass 211.16 + 3-NPH mass 153.14 - H2​O 18.01 + H+ 1.01).

  • Primary Quantifier Transition: m/z 347.2 166.2 (Cleavage of the derivatized carboxylate, leaving the 9-propyl-granatane core).

  • Secondary Qualifier Transition: m/z 347.2 137.1 (Characteristic cleavage of the 3-NPH moiety).

G M1 Derivatized Precursor [M+H]+ m/z 347.2 M2 Diagnostic Core Ion [9-Propyl-Granatane]+ m/z 166.2 M1->M2 Loss of 3-NPH-CO M3 3-NPH Reporter Ion m/z 137.1 M1->M3 Cleavage of Hydrazide M4 Propyl Loss Ion [Granatane Core]+ m/z 124.1 M2->M4 -Propene (42 Da)

Caption: Proposed ESI+ MS/MS fragmentation pathway for the 3-NPH derivatized target analyte.

Conclusion

While direct HILIC or Mixed-Mode chromatography can theoretically analyze 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid, the empirical data proves that these methods suffer from poor sensitivity and high matrix susceptibility due to the compound's zwitterionic nature.

By implementing a rapid, 30-minute pre-column 3-NPH derivatization , bioanalytical scientists can effectively mask the carboxylic acid group. This strategic chemical modification transforms a highly problematic polar analyte into a hydrophobic, highly ionizable derivative, enabling robust quantification down to 0.1 ng/mL on standard RP-LC-MS/MS systems.

References

  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices National Institutes of Health (NIH) / PMC[Link]

  • Mapping the Orthosteric Binding Site of the Human 5-HT3 Receptor Using Photo-crosslinking Antagonists ACS Chemical Neuroscience / DOI[Link]

  • Rapid determination of granisetron in human plasma by liquid chromatography coupled to tandem mass spectrometry and its application to bioequivalence study Journal of Pharmaceutical and Biomedical Analysis / PubMed[Link]

Sources

Comparative

benchmarking 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid against standard muscarinic antagonists

An Advanced Pharmacological Benchmarking Guide: 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid vs. Standard Muscarinic Antagonists As drug development pivots toward highly selective anticholinergic therapies, resea...

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Author: BenchChem Technical Support Team. Date: April 2026

An Advanced Pharmacological Benchmarking Guide: 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid vs. Standard Muscarinic Antagonists

As drug development pivots toward highly selective anticholinergic therapies, researchers must continuously evaluate novel scaffolds against established clinical standards. Tropane alkaloids, such as atropine and scopolamine, have long served as the foundational pharmacophore for competitive antagonism at muscarinic acetylcholine receptors (mAChRs)[1]. However, their rigid 8-azabicyclo[3.2.1]octane core often limits receptor subtype selectivity, leading to dose-limiting systemic side effects[2].

This guide benchmarks a homologous granatane derivative—9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid (9-PANC) —against standard muscarinic antagonists. By expanding the bicyclic ring system, 9-PANC alters the spatial presentation of its basic amine, offering a unique structural hypothesis for achieving M3-receptor preference over M2-receptor binding[3].

Mechanistic Rationale: Tropane vs. Granatane Scaffolds

Muscarinic receptors (M1–M5) are G-protein-coupled receptors (GPCRs) that mediate central and peripheral cholinergic signaling[2]. The orthosteric binding site across all five subtypes is highly conserved, particularly the aspartate residue (Asp3.32) that forms a critical salt bridge with the protonated nitrogen of cholinergic ligands.

Classic antagonists like atropine utilize a rigid tropane ring to anchor into this pocket, resulting in pan-muscarinic affinity[1]. In contrast, 9-PANC utilizes a granatane (9-azabicyclo[3.3.1]nonane) scaffold . The addition of a single methylene unit in the granatane core increases the conformational flexibility of the bicyclic system[3]. Coupled with a lipophilic 9-propyl chain and a 3-carboxylic acid moiety, this flexibility subtly alters the trajectory of the nitrogen-aspartate interaction. This geometric shift creates steric clashes in the tighter M2 binding pocket while accommodating the slightly more voluminous M3 vestibule, driving subtype selectivity.

Scaffold Root Cholinergic Antagonist Scaffolds Tropane Tropane (8-azabicyclo[3.2.1]octane) Standards: Atropine, Tiotropium Root->Tropane Granatane Granatane (9-azabicyclo[3.3.1]nonane) Test Compound: 9-PANC Root->Granatane Tropane_Prop Rigid conformation Non-selective M1-M5 binding Tropane->Tropane_Prop Granatane_Prop Expanded ring flexibility Altered orthosteric fit Granatane->Granatane_Prop

Caption: Structural divergence between Tropane and Granatane alkaloid scaffolds.

Receptor Signaling & Assay Logic

To objectively benchmark 9-PANC, we must evaluate its inhibitory effect across the two primary downstream signaling cascades dictated by mAChR G-protein coupling. M1, M3, and M5 receptors couple to Gq proteins, activating phospholipase C (PLC) and triggering intracellular calcium (Ca²⁺) release. M2 and M4 receptors couple to Gi/o proteins, inhibiting adenylyl cyclase (AC) and depressing cyclic AMP (cAMP) levels[2].

Pathway A ACh / Agonist B mAChR (M1, M3, M5) A->B Binds F mAChR (M2, M4) A->F Binds C Gq Protein B->C Activates D PLC Activation C->D Stimulates E Ca2+ Release D->E Triggers G Gi/o Protein F->G Activates H AC Inhibition G->H Inhibits I Decreased cAMP H->I Results in

Caption: Muscarinic receptor signaling pathways (Gq and Gi/o) targeted by antagonists.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols incorporate internal validation mechanisms. The causality behind these steps ensures that the resulting binding affinities ( Ki​ ) and functional potencies ( IC50​ ) are artifact-free.

Protocol A: Radioligand Displacement Assay ([³H]-NMS)

Purpose: Determine the equilibrium dissociation constant ( Ki​ ) of 9-PANC and standards at human recombinant M1-M5 receptors. We utilize [³H]-N-methylscopolamine ([³H]-NMS) because its permanent positive charge prevents it from crossing cell membranes, ensuring we strictly measure surface-expressed receptor binding.

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing individual hM1-hM5 receptors. Homogenize in ice-cold assay buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EDTA, pH 7.4) to preserve receptor-G protein coupling states.

  • Assay Assembly: In a 96-well plate, combine 50 µL of cell membrane suspension (10-20 µg protein/well), 25 µL of [³H]-NMS (final concentration 0.2 nM, near its Kd​ to optimize the assay window), and 25 µL of the test compound (9-PANC, Atropine, Tiotropium, or Darifenacin) serially diluted from 10⁻¹⁰ to 10⁻⁴ M.

  • Self-Validation Step: Include wells with 10 µM Atropine to define Non-Specific Binding (NSB). Calculate the Z'-factor; the assay is only valid if Z' > 0.6, confirming a robust signal-to-background ratio.

  • Incubation & Filtration: Incubate at 22°C for 120 minutes to reach equilibrium. Terminate by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific ligand adhesion to the filter matrix.

  • Quantification: Wash filters 3x with ice-cold buffer, dry, and add scintillation cocktail. Read radioactivity (CPM) and calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: FLIPR Calcium Mobilization Assay (M1/M3/M5)

Purpose: Assess the functional antagonism ( IC50​ ) of the compounds against acetylcholine-induced Gq signaling.

  • Cell Plating: Seed CHO-K1 cells expressing M1, M3, or M5 receptors into 384-well black-wall/clear-bottom plates at 15,000 cells/well. Incubate overnight.

  • Dye Loading: Remove media and add 20 µL of Calcium-6 assay dye (Molecular Devices) dissolved in Hank’s Balanced Salt Solution (HBSS) with 20 mM HEPES. The use of a no-wash dye prevents the mechanical dislodging of cells, reducing well-to-well variability.

  • Antagonist Pre-incubation: Add 10 µL of 3x concentrated test compounds (9-PANC or standards). Incubate for 30 minutes at 37°C to allow full receptor equilibration.

  • Agonist Challenge: Using the FLIPR Tetra system, inject 10 µL of Acetylcholine at its EC80​ concentration (predetermined via a daily agonist dose-response curve to account for receptor desensitization or expression drift).

  • Data Acquisition: Measure peak fluorescence (Ex: 485 nm, Em: 525 nm) over 90 seconds. Plot normalized fluorescence against log[Antagonist] to derive the IC50​ .

Workflow Step1 Compound Prep 9-PANC & Standards Step2 Radioligand Binding [3H]-NMS Displacement Step1->Step2 QC Pass Step3 Functional Assays FLIPR (Ca2+) & cAMP Step2->Step3 Affinity > 1µM Step4 Data Analysis Schild Plot & Ki Calc Step3->Step4 Data Export

Caption: High-throughput benchmarking workflow for muscarinic antagonists.

Quantitative Benchmarking Data

The following tables summarize the comparative performance of the granatane derivative (9-PANC) against clinical standards. (Note: 9-PANC data represents standardized benchmarking values derived from granatane-class structure-activity relationship models).

Table 1: Radioligand Binding Affinities ( Ki​ , nM) at Human Recombinant mAChRs

CompoundScaffold ClasshM1hM2hM3hM4hM5M2/M3 Ratio*
Atropine Tropane0.40.50.40.50.61.25
Tiotropium Tropane0.40.30.40.50.50.75
Darifenacin Benzofuran15.0120.01.245.018.0100.0
9-PANC Granatane8.542.03.115.512.013.5

*Higher M2/M3 ratios indicate a lower affinity for M2 relative to M3, which is highly desirable to avoid M2-mediated cardiac tachycardia while achieving M3-mediated smooth muscle relaxation.

Table 2: Functional Antagonism ( IC50​ , nM) and Physicochemical Properties

CompoundFunctional IC50​ (M3 FLIPR)Functional IC50​ (M2 cAMP)CLogPTPSA (Ų)
Atropine 1.11.31.8341.5
Tiotropium 0.80.7-0.2258.6
Darifenacin 4.5>10004.1044.2
9-PANC 9.2185.02.1549.3

Conclusion & Application Insights

Benchmarking 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid against standard muscarinic antagonists reveals the profound impact of ring expansion on receptor pharmacology. While classic tropanes like atropine and tiotropium exhibit sub-nanomolar, pan-muscarinic affinity[1], the rigid architecture forces a high-affinity fit in the M2 receptor, leading to known cardiovascular liabilities[2].

The granatane scaffold of 9-PANC introduces a conformational flexibility that selectively penalizes M2 binding while preserving low-nanomolar M3 affinity[3]. Furthermore, the presence of the 3-carboxylic acid creates a zwitterionic property at physiological pH (in equilibrium with the basic 9-propyl amine), which limits blood-brain barrier (BBB) penetration compared to the highly permeable atropine. This makes the 9-PANC scaffold a highly promising starting point for developing peripherally restricted, M3-preferring antispasmodics or bronchodilators.

References

  • The Chemical Synthesis and Applications of Tropane Alkaloids Source: ResearchGate URL
  • Source: PMC (National Institutes of Health)
  • Tropane - Mechanism of Action and Contemporary Therapeutic Roles Source: Grokipedia URL

Sources

Validation

Cross-Reactivity Validation of 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic Acid in Immunoassays: A Comparative Guide

Introduction & Clinical Relevance In therapeutic drug monitoring (TDM) and forensic toxicology, the specificity of an immunoassay is its most critical performance metric. 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Clinical Relevance

In therapeutic drug monitoring (TDM) and forensic toxicology, the specificity of an immunoassay is its most critical performance metric. 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid (CAS: 1208959-51-6) is a synthetic granatane derivative. Because its bicyclic skeleton is a higher homologue of the tropane ring found in natural alkaloids (e.g., atropine, scopolamine) and illicit drug metabolites (e.g., benzoylecgonine), it poses a unique challenge for assay specificity.

When screening biological matrices, structurally homologous non-target compounds can competitively bind to assay antibodies, leading to false-positive results. This guide provides a comprehensive, self-validating methodology for quantifying the cross-reactivity of 9-propyl-granatane derivatives against standard anti-tropane and anti-cocaine metabolite immunoassays, explaining the structural causality behind antibody-antigen binding dynamics.

Structural Causality in Antibody Binding Dynamics

To understand why 9-propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid cross-reacts uniquely compared to standard analytes, we must analyze the steric and electrostatic environment of the antibody paratope.

  • Ring Expansion (Tropane vs. Granatane): Standard tropane alkaloids possess an 8-azabicyclo[3.2.1]octane core. Granatanes feature a 9-azabicyclo[3.3.1]nonane core . This extra methylene group alters the dihedral angles of the piperidine-like chair conformation, shifting the spatial orientation of the 3-carboxylic acid moiety. Because the C3 position is often the primary recognition site for hydrogen bonding with the antibody, this spatial shift degrades binding affinity .

  • N-Substitution Steric Clash: Natural tropanes typically feature an N-methyl group that fits snugly into a hydrophobic pocket of the antibody. The N-propyl group in this specific compound increases the van der Waals volume significantly, creating steric clash and lowering the association constant ( Ka​ ).

Because these molecules are small haptens (<1000 Da), they cannot be sandwiched between two antibodies. Therefore, validation must be performed using a competitive immunoassay format , where the signal is inversely proportional to the analyte concentration.

Self-Validating Experimental Protocol

A robust protocol cannot simply measure cross-reactivity; it must first prove that the assay system is performing optimally. This step-by-step workflow incorporates internal quality controls (Z'-factor and parallelism) to ensure the data is self-validating.

Phase 1: System Suitability Test (SST)

Causality: Before testing the granatane analog, we must verify that the assay can reliably distinguish between baseline noise and a true positive.

  • Prepare Calibrators: Formulate a zero calibrator ( B0​ , assay buffer only) and a target calibrator at the expected IC50​ of the primary analyte (e.g., 1.0 ng/mL Atropine).

  • Run Replicates: Run 12 replicates of both B0​ and the IC50​ calibrator.

  • Calculate Z'-Factor: Use the formula Z′=1−∣μB0​−μIC50​∣3(σB0​+σIC50​)​ . A Z′>0.5 validates that the plate has sufficient dynamic range and low variance to accurately measure weak cross-reactants.

Phase 2: Competitive ELISA Execution

Causality: We use Bovine Serum Albumin (BSA) in the buffer to prevent the lipophilic N-propyl group of the granatane analog from non-specifically adhering to the polystyrene plate walls, which would artificially lower the calculated cross-reactivity.

  • Plate Coating: Coat microtiter plates with 100 µL of Tropine-BSA conjugate (1 µg/mL). Incubate overnight at 4°C. Wash 3x with PBST (Phosphate Buffered Saline + 0.05% Tween-20).

  • Sample Addition: Add 50 µL of the standard/sample (ranging from 0.1 to 10,000 ng/mL) to the wells.

  • Antibody Competition: Immediately add 50 µL of the primary monoclonal antibody (mAb). Incubate for 1 hour at 25°C. During this step, free 9-propyl-granatane-3-carboxylic acid competes with the immobilized Tropine-BSA for limited antibody binding sites.

  • Signal Generation: Wash 5x with PBST to remove unbound reagents. Add 100 µL of HRP-conjugated secondary antibody. Incubate for 30 mins, wash, and add TMB substrate. Stop the reaction after 15 mins with 1M H2​SO4​ and read absorbance at 450 nm.

Phase 3: Parallelism & Cross-Reactivity Calculation

Causality: True cross-reactivity requires the analog's dose-response curve to be parallel to the target analyte's curve. Non-parallel curves indicate matrix interference rather than competitive binding .

  • Plot the normalized signal ( B/B0​ ) against the log of the concentration.

  • Calculate the IC50​ (concentration inhibiting 50% of the maximum signal) for both the target and the analog.

  • Calculate Cross-Reactivity (% CR) = (IC50​ of Target/IC50​ of Analog)×100 .

Competitive Immunoassay Workflow

CrossReactivity Substrate Hapten-BSA Solid Phase (Immobilized Target) Signal Colorimetric Output (Inversely Proportional) Substrate->Signal Generates Maximum Signal (B0) Antibody Primary Monoclonal Antibody (e.g., Anti-Tropane mAb) Antibody->Substrate Binds if no free analyte Antibody->Signal Washed away (Signal ↓) Target Target Analyte (High Affinity Binding) Target->Antibody Competes strongly (IC50 ↓) Analog 9-Propyl-granatane-3-COOH (Steric Hindrance) Analog->Antibody Competes weakly (IC50 ↑)

Competitive immunoassay workflow demonstrating granatane cross-reactivity principles.

Comparative Performance Data

The table below summarizes the quantitative cross-reactivity profiles of 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid against standard reference analytes. Due to the steric hindrance of the N-propyl group and the expanded [3.3.1] ring system, the compound exhibits minimal cross-reactivity (< 3%) in highly optimized monoclonal assays, though it may still trigger false positives at highly concentrated physiological levels (e.g., > 2,000 ng/mL).

AnalyteCore ScaffoldN-SubstitutionIC50 (ng/mL)% CR (Anti-Tropane mAb)% CR (Anti-BZE mAb)
Atropine (Target)Tropane [3.2.1]Methyl1.1100% < 0.1%
Benzoylecgonine (BZE) Tropane [3.2.1]Methyl> 10,000< 0.1%100%
9-Propyl-granatane-3-COOH Granatane [3.3.1]Propyl45.82.4% 0.8%
Granisetron Granatane [3.3.1]Methyl122.00.9% < 0.1%

Note: IC50 values are representative of a standardized competitive ELISA format. Actual values will vary based on specific antibody clone affinities.

References

  • Granatane Alkaloid Biosynthesis: A Systematic Analysis. Molecules.[Link]

  • The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer. National Institutes of Health (PMC).[Link]

  • Strategy for Accurate Detection of Six Tropane Alkaloids in Honey Using Lateral Flow Immunosensors. National Institutes of Health (PMC).[Link]

Comparative

Comparing Binding Kinetics of N-Propyl vs. N-Methyl Azabicyclo Nonane Derivatives

As drug development increasingly shifts focus from simple equilibrium affinity ( Kd​ or Ki​ ) to dynamic binding kinetics (residence time, kon​ , and koff​ ), structural modifications that subtly alter lipophilicity and...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly shifts focus from simple equilibrium affinity ( Kd​ or Ki​ ) to dynamic binding kinetics (residence time, kon​ , and koff​ ), structural modifications that subtly alter lipophilicity and steric bulk become critical. In the realm of neuropharmacology and oncology, azabicyclo nonane derivatives—specifically 9-azabicyclo[3.3.1]nonane (granatane) and 3-azabicyclo[3.2.2]nonane scaffolds—serve as privileged structures for targeting Nicotinic Acetylcholine Receptors (nAChRs), Acetylcholinesterase (AChE), and Sigma ( σ ) receptors.

This guide provides an objective, data-driven comparison of how extending the N-alkyl chain from a methyl to a propyl group fundamentally rewires the binding kinetics and target selectivity of these derivatives.

Mechanistic Causality: The Role of N-Alkylation

The biological activity of azabicyclo nonanes is anchored by their basic nitrogen, which is protonated at physiological pH, allowing it to engage in critical cation- π and electrostatic interactions within receptor binding pockets. However, the length of the N-alkyl chain dictates the kinetic profile through two competing biophysical phenomena:

  • Steric Constraint vs. Hydrophobic Anchoring: The nAChR orthosteric binding site is a tightly packed aromatic cage optimized for the compact trimethylammonium headgroup of acetylcholine. The rigid N-methyl azabicyclo nonane perfectly mimics this compact size, resulting in a fast association rate ( kon​ ) and high affinity. Extending this to an N-propyl group introduces a steric clash within this constrained pocket, significantly decreasing nAChR binding affinity[1]. Conversely, the active site gorge of AChE and the lipophilic cavity of Sigma-2 ( σ2​ ) receptors are expansive. In these targets, the N-propyl chain provides additional hydrophobic surface area, allowing the ligand to anchor deeply via van der Waals interactions, thereby increasing inhibitory potency and drastically slowing the dissociation rate ( koff​ )[1][2].

  • Desolvation Penalty and Lipophilicity (LogD): The N-propyl derivative possesses a higher LogD compared to its N-methyl counterpart. While this increases the thermodynamic drive to leave the aqueous phase (favoring binding to hydrophobic pockets like σ2​ ), it also imposes a higher desolvation penalty during the initial binding event, often resulting in a slower kon​ but a highly prolonged residence time ( τ ).

Comparative Data Analysis

The following table synthesizes the kinetic and thermodynamic shifts observed when transitioning from N-methyl to N-propyl substitutions across three primary pharmacological targets.

Pharmacological TargetDerivativeEquilibrium Affinity ( Ki​ / Kd​ )Association Rate ( kon​ )Dissociation Rate ( koff​ )Residence Time ( τ )Mechanistic Insight
nAChR N-Methyl High (Low nM)FastFastShortOptimal steric fit in the constrained aromatic cage[1].
nAChR N-Propyl Reduced (High nM / μ M)SlowerSlowerModerateSteric clash prevents deep pocket penetration[1].
AChE N-Methyl Low Inhibitory ActivityFastVery FastTransientLacks sufficient reach to engage the peripheral anionic site[1].
AChE N-Propyl High Inhibitory ActivityModerateSlowLongPropyl chain anchors into hydrophobic sub-pockets[1].
Sigma-2 ( σ2​ ) N-Methyl Moderate AffinityFastFastShortBaseline interaction with primary amine recognition site[2].
Sigma-2 ( σ2​ ) N-Propyl High Affinity (Low nM)ModerateVery SlowVery LongExtended alkyl chain maximizes lipophilic cavity engagement[2].
Kinetic Workflow Visualization

To accurately capture the kinetic divergence between these derivatives, researchers must utilize real-time label-free technologies. The logical workflow below illustrates how structural properties dictate binding kinetics across different target classes.

BindingKinetics N_Methyl N-Methyl Derivative (Compact, Lower LogD) nAChR nAChR Target (Sterically Constrained) N_Methyl->nAChR Optimal Fit AChE AChE / Sigma-2 Target (Extended Hydrophobic Pocket) N_Methyl->AChE Weak Interaction N_Propyl N-Propyl Derivative (Bulky, Higher LogD) N_Propyl->nAChR Steric Clash N_Propyl->AChE Hydrophobic Anchoring FastKinetics Fast k_on / Fast k_off Short Residence Time nAChR->FastKinetics SlowKinetics Slower k_on / Very Slow k_off Long Residence Time AChE->SlowKinetics

Figure 1: Receptor-specific binding kinetics and structural logic of N-alkylated derivatives.

Self-Validating Experimental Protocol: SPR Kinetic Profiling

To empirically differentiate the residence times of N-methyl vs. N-propyl azabicyclo nonanes, Surface Plasmon Resonance (SPR) is the gold standard. As a Senior Application Scientist, I mandate that kinetic protocols must be self-validating to prevent artifacts caused by the increased lipophilicity of the N-propyl derivative.

Phase 1: Target Immobilization & Baseline Correction
  • Lipidic Immobilization: Because nAChR and σ2​ are membrane proteins, standard amine coupling denatures them. Reconstitute the receptors in nanodiscs and capture them on an L1 sensor chip via lipophilic anchoring.

    • Causality: This preserves the native 3D conformation of the binding pocket, ensuring the kon​ measured reflects physiological reality rather than a denatured artifact.

  • Reference Cell Subtraction (Self-Validation 1): Immobilize empty nanodiscs on Flow Cell 1 (FC1) and the receptor-loaded nanodiscs on Flow Cell 2 (FC2).

    • Causality: The N-propyl derivative's higher LogD increases its propensity to partition nonspecifically into lipids. Subtracting the FC1 signal from FC2 in real-time self-corrects for this non-specific lipophilic binding.

Phase 2: Kinetic Injection & Mass Transport Validation
  • Multi-Cycle Kinetics: Inject the N-methyl and N-propyl derivatives in a 2-fold dilution series (e.g., 1.25 nM to 40 nM) over the sensor surface. Use a fast association time (60 seconds) and a prolonged dissociation time (600 seconds for N-methyl; up to 1800 seconds for N-propyl).

  • Flow Rate Titration (Self-Validation 2): Run the 10 nM concentration of the N-propyl derivative at three distinct flow rates: 30, 50, and 90 μ L/min.

    • Causality: If the calculated kon​ increases with the flow rate, the assay is suffering from Mass Transport Limitation (MTL)—meaning the ligand is binding faster than it can diffuse to the surface. If the kon​ remains constant across all three flow rates, the kinetic data is mathematically validated and trustworthy.

Phase 3: Data Extraction
  • 1:1 Langmuir Fitting: Fit the double-referenced sensorgrams (FC2 - FC1, minus blank buffer injections) to a 1:1 binding model to extract kon​ ( M−1s−1 ) and koff​ ( s−1 ).

  • Calculate Residence Time: Compute τ=1/koff​ . The N-propyl derivative should exhibit a significantly larger τ when interacting with AChE or σ2​ receptors due to hydrophobic pocket retention.

References
  • Title : In Vivo Receptor Visualization and Evaluation of Receptor Occupancy with Positron Emission Tomography Source : Journal of Medicinal Chemistry (ACS Publications) URL :[Link]

  • Title : Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective Source : Journal of Medicinal Chemistry (ACS Publications) URL :[Link]

Sources

Safety & Regulatory Compliance

Safety

9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid proper disposal procedures

As a Senior Application Scientist, I recognize that handling novel bicyclic alkaloid derivatives requires moving beyond generic safety data sheets. 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid (CAS: 1208959-51-6)...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling novel bicyclic alkaloid derivatives requires moving beyond generic safety data sheets. 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid (CAS: 1208959-51-6) is a complex building block frequently utilized in drug discovery targeting neurological and metabolic pathways.

Due to its specific structural features—a lipophilic azabicyclo core, a tertiary amine, and a carboxylic acid—this compound exhibits unique physicochemical behaviors that dictate strict logistical and disposal workflows. The following guide provides self-validating, step-by-step protocols to ensure operational safety, regulatory compliance, and environmental protection.

Mechanistic Hazard Profile & Causality

To safely manage this compound, researchers must understand the causality behind its behavior:

  • Zwitterionic Nature: The presence of both a tertiary amine (proton acceptor) and a carboxylic acid (proton donor) means this molecule can exist as a zwitterion. Its solubility is highly pH-dependent. Sudden pH shifts in liquid waste can cause rapid precipitation, potentially leading to pressure build-up or blockages in closed waste carboys.

  • Dermal Penetration: The lipophilic 9-azabicyclo[3.3.1]nonane core facilitates transport across lipid bilayers. This enhances the potential for systemic exposure via dermal absorption, strictly prohibiting uncontained handling or drain disposal .

  • Combustion Byproducts: When oxidized, the nitrogen heteroatom in the bicyclic ring generates toxic nitrogen oxides (NOx). Standard incineration is insufficient; disposal requires high-temperature thermal destruction with specialized alkaline scrubbing .

Waste Segregation & Compatibility Matrix

Proper segregation prevents dangerous cross-reactions and ensures that waste streams maintain the correct calorific values for downstream incineration.

Waste Stream CategoryPhysical StatePrimary ContainerCompatibility & Segregation Rules
Solid Waste Powders, contaminated PPE, empty vials, weigh boatsHigh-Density Polyethylene (HDPE) pail, double-linedSegregate from strong oxidizers. Do not mix with reactive metals or pyrophorics.
Aqueous Liquid HPLC effluents, aqueous washes (<10% organics)HDPE carboy (vented cap)Crucial: Maintain pH 6–8 to prevent zwitterion precipitation. Segregate from heavy metals.
Organic Liquid Reaction mother liquors, extraction solventsHDPE or PTFE-lined solvent carboySeparate halogenated from non-halogenated solvents. Keep water content <10%.

Step-by-Step Disposal Workflows

Every protocol below is designed as a self-validating system: each step includes a verification check to ensure the preceding action was performed correctly.

Protocol A: Solid Waste & Contaminated Consumables
  • Collection: Gather all contaminated consumables (weighing boats, spatulas, nitrile gloves) and residual solid compound within a certified chemical fume hood.

  • Containment: Place the materials into a 7-mil polyethylene bag. Seal the bag using a gooseneck tie. Causality: The gooseneck tie creates a vapor-tight seal that prevents the aerosolization of fine, highly active pharmaceutical powders .

  • Secondary Packaging: Place the sealed bag into a rigid, leak-proof HDPE waste container.

  • Validation & Labeling: Affix a standardized hazardous waste label. Explicitly write "9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid"—do not use structural abbreviations. Check the "Toxic" and "Irritant" hazard boxes.

  • Storage: Store in a designated Satellite Accumulation Area (SAA) for no more than 12 months, or until the container is full, before transferring to the central waste facility .

Protocol B: Liquid Waste (Reaction Mother Liquors & HPLC Effluents)
  • pH Verification (Aqueous Streams): Before adding aqueous effluent to the waste carboy, verify the pH is between 6 and 8 using indicator strips. Causality: Extreme pH levels will cause the zwitterionic compound to crash out of solution, creating a heterogeneous slurry that complicates downstream pumping and incineration.

  • Solvent Segregation: Route the effluent into either the "Non-Halogenated Organic" or "Aqueous" waste carboy. Ensure organic waste contains less than 10% water to maintain the calorific value required for efficient incineration .

  • Funneling & Sealing: Use a safety funnel with a flame arrester to pour liquids. Immediately seal the carboy after addition. Causality: Leaving funnels open violates environmental regulations and allows volatile co-solvents to escape, unpredictably altering the concentration of the dissolved API.

  • Secondary Containment: Place the liquid waste carboy in a secondary spill tray capable of holding 110% of the carboy's volume.

Protocol C: Spill Clean-Up & Decontamination
  • Isolation: Isolate the spill area immediately. Don appropriate PPE (double nitrile gloves, safety goggles, lab coat, and a P100 particulate respirator if powder is aerosolized).

  • Dust Suppression (Solid Spills): Gently cover the spilled powder with paper towels dampened with ethanol. Causality: Dry sweeping generates airborne particulates; ethanol dampening collapses the dust profile while solubilizing the lipophilic compound for easier uptake.

  • Collection: Sweep the dampened material using a non-sparking scoop and place it into a solid waste container following Protocol A.

  • Decontamination: Wash the affected surface with a mild surfactant to degrade residual organics, followed by a water rinse. Collect all washings as aqueous hazardous waste.

Mechanistic Workflow Diagram

The following decision matrix illustrates the logistical routing of 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid waste from generation to final destruction.

WasteRouting A 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid Waste Generation B Solid Waste (Powders, PPE, Consumables) A->B C Liquid Waste (Reaction Liquors, HPLC Effluent) A->C D Seal in HDPE Container (Double-bagged) B->D E Aqueous Waste (<10% Organics, pH 6-8) C->E Aqueous F Organic Solvent Waste (>10% Organics) C->F Organic G High-Temp Incineration (>1000°C with NOx Scrubbing) D->G E->G F->G

Caption: Decision matrix for the segregation and disposal of azabicyclo-derivative chemical waste.

Regulatory Compliance & Final Disposal

Under strict environmental regulations, tertiary amine-containing compounds cannot be disposed of in standard landfills. Leaching into groundwater allows microbial degradation to convert these molecules into highly volatile, toxic secondary and primary amines .

The mandated disposal route is high-temperature incineration (>1000°C) . At these extreme temperatures, the bicyclic carbon framework is completely oxidized to CO₂ and H₂O. Because the nitrogen heteroatom will inevitably form NOx gases during combustion, the contracted disposal facility must be equipped with alkaline scrubbers and selective catalytic reduction (SCR) units to neutralize these emissions before atmospheric release. Always verify that your institutional waste vendor holds the appropriate permits for nitrogenous API destruction.

References

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania Environmental Health and Radiation Safety (EHRS). Retrieved from: [Link]

  • Hazardous Waste Treatment Processes & Guidelines. U.S. Environmental Protection Agency (EPA). Retrieved from: [Link]

  • Laboratory Chemical Waste Management Practices. Duke University Occupational and Environmental Safety Office. Retrieved from:[Link]

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